3-Chloroperoxybenzoic acid
説明
3-Chloroperoxybenzoic acid(AKA is MCPBA) is a technical compound with a linear formula of ClC6H4CO3H[“]. It has a CAS Number of 937-14-4 and a molecular weight of 172.56[“]. This compound is often used in scientific research, particularly in the field of organic chemistry.
This compound has been utilized in various oxidation processes[“]. For instance, it has been used in the oxidation of N - p -tolylsulfinyl- (E)-1-phenylethylideneimine to N - p -tolylsulfonyl (E)-1-phenylethylideneimine using dichloromethane as a solvent[“]. Additionally, it has been employed in the preparation of mono- and di-epoxy-functionalized poly (3-hydroxybutyrate)-based reactive polymers[“].
Structure
3D Structure
特性
IUPAC Name |
3-chlorobenzenecarboperoxoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQDETIJWKXCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Record name | 3-CHLOROPEROXYBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061325 | |
| Record name | Benzenecarboperoxoic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry., Solid; [CAMEO] White, wet crystalline aggregates; [Alfa Aesar MSDS] | |
| Record name | 3-CHLOROPEROXYBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloroperoxybenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11031 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
937-14-4 | |
| Record name | 3-CHLOROPEROXYBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Chloroperbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroperbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroperoxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenecarboperoxoic acid, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenecarboperoxoic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroperbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPERBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G203D4H1RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of 3-Chloroperoxybenzoic Acid (m-CPBA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent in organic synthesis, prized for its relative stability, selectivity, and ease of handling. This guide provides a comprehensive overview of the discovery and synthesis of m-CPBA, offering detailed experimental protocols, quantitative data, and logical diagrams to aid researchers in its effective application. The primary route for its preparation involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in a basic solution, followed by acidification. While the exact initial discovery remains nuanced within the broader history of peroxy acid chemistry, its prominence as a superior reagent for epoxidation and other oxidation reactions became widely recognized in the mid-20th century.
Discovery and Historical Context
The development of this compound is rooted in the broader exploration of peroxy acids as oxidizing agents. While the first synthesis of a peroxide dates back to 1799 with Alexander von Humboldt's preparation of barium peroxide, the journey to m-CPBA was more gradual.[1] The Prilezhaev reaction, the epoxidation of alkenes using a peroxy acid, was first reported in 1909, highlighting the synthetic utility of this class of compounds.[2]
While an exact singular "discovery" paper for m-CPBA is not clearly defined in the historical literature, its superior reactivity and stability compared to other peroxy acids led to its widespread adoption in the 1960s. A key publication by N. N. Schwartz and J. H. Blumbergs in 1964 in the Journal of Organic Chemistry detailed mechanistic studies of m-CPBA oxidations, indicating its significance and established use by that time. The reactivity of peroxy acids is enhanced by electron-withdrawing groups on the aromatic ring, a feature that contributes to the effectiveness of m-CPBA.[2]
Synthesis of this compound
The most common and reliable method for the laboratory-scale synthesis of m-CPBA involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base, followed by acidification. A well-established and detailed procedure is provided in Organic Syntheses.
Reaction Scheme
Experimental Protocols
A detailed and reliable protocol for the synthesis of m-CPBA is adapted from Organic Syntheses, Coll. Vol. 5, p. 805 (1973); Vol. 49, p. 15 (1969).[3]
Materials and Equipment:
-
1-L beaker
-
Magnetic stirrer
-
Ice-water bath
-
3-L separatory funnel
-
Apparatus for short-path vacuum distillation
-
m-Chlorobenzoyl chloride
-
30% Hydrogen peroxide
-
Sodium hydroxide
-
Magnesium sulfate (B86663) heptahydrate
-
Dioxane
-
Sulfuric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Sodium iodide
-
Acetic acid
-
Starch indicator solution
-
Standardized sodium thiosulfate (B1220275) solution
Procedure:
-
Preparation of the Reaction Mixture: In a 1-L beaker equipped with a magnetic stirrer, a solution is prepared by combining 1.5 g of magnesium sulfate heptahydrate, 36 g of sodium hydroxide, 360 ml of water, 90 ml of 30% hydrogen peroxide, and 450 ml of dioxane.[3]
-
Reaction: The mixture is cooled to 15°C using an ice-water bath. To this vigorously stirred solution, 52.5 g (0.300 mole) of m-chlorobenzoyl chloride is added in one portion.[3] The temperature is maintained below 25°C by the intermittent addition of small portions of ice. The reaction mixture is stirred at this temperature for 15 minutes.[3]
-
Acidification and Extraction: The reaction mixture is transferred to a 3-L separatory funnel. 900 ml of cold 20% sulfuric acid is added, and the mixture is shaken.[3] The layers are separated, and the aqueous layer is extracted four times with 200 ml portions of cold dichloromethane.[3]
-
Drying and Isolation: The combined dichloromethane extracts are dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure using a short-path distillation apparatus with the water bath maintained between 25°C and 35°C.[3]
-
Final Product: After the bulk of the solvent is removed, the remaining pasty solid is dried under full vacuum for an additional 2 hours to yield a white, flaky powder.[3]
Purification:
Commercially available m-CPBA is often a mixture containing m-chlorobenzoic acid.[2] The peroxyacid can be purified by washing the commercial material with a buffered solution at pH 7.5.[1] Peroxyacids are generally less acidic than their corresponding carboxylic acids, allowing for the selective extraction of the more acidic m-chlorobenzoic acid impurity.[1]
Quantitative Data
The synthesis of m-CPBA can be highly efficient, with reported yields and purity varying depending on the specific conditions and scale of the reaction.
| Parameter | Value | Reference |
| Starting Material | m-Chlorobenzoyl chloride (0.300 mole) | [3] |
| Yield | Approximately 51 g | [3] |
| Purity (Active Oxygen) | 80-85% | [3] |
Note: The purity is determined by iodometric titration to quantify the active oxygen content.
Experimental Workflow and Signaling Pathways
Synthesis Workflow Diagram
The synthesis of m-CPBA can be visualized as a multi-step process, from the preparation of the starting materials to the final purified product.
Caption: Workflow for the synthesis of m-CPBA.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of chemical transformations and physical separations to yield the desired product.
Caption: Logical steps in m-CPBA synthesis.
Conclusion
This compound is an indispensable tool in modern organic synthesis. Its preparation, primarily from m-chlorobenzoyl chloride and hydrogen peroxide, is a well-established and high-yielding process. Understanding the historical context of its development and the detailed experimental protocols for its synthesis allows researchers to effectively and safely utilize this versatile oxidizing agent in the development of novel pharmaceuticals and other complex molecules. The provided workflows and quantitative data serve as a valuable resource for laboratory applications.
References
An In-depth Technical Guide to meta-Chloroperoxybenzoic Acid (m-CPBA): Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely utilized oxidizing agent in organic synthesis.[1][2] Its relative ease of handling compared to other peroxy acids has made it a preferred reagent for a variety of transformations, most notably epoxidations of alkenes and Baeyer-Villiger oxidations of ketones.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and key applications of m-CPBA, complete with detailed experimental protocols and mechanistic insights.
Chemical Structure and Identification
m-CPBA is a peroxycarboxylic acid derived from m-chlorobenzoic acid.[3] The presence of the peroxy group (-OOH) is central to its reactivity as an oxidant.
Key Identifiers:
-
IUPAC Name: 3-Chlorobenzene-1-carboperoxoic acid[1]
-
Common Names: meta-Chloroperoxybenzoic acid, m-CPBA, MCPBA[1][4]
Physicochemical Properties
The quantitative properties of m-CPBA are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | References |
| Molecular Weight | 172.57 g/mol | [4][5][7] |
| Appearance | White, crystalline powder | [1][5][8] |
| Melting Point | 92-94 °C (decomposes) | [1][4][5] |
| pKa | 7.57 | [1][5][7] |
| Density | 0.56 g/cm³ (bulk) | [7] |
Solubility Profile:
m-CPBA exhibits a range of solubilities in common organic solvents, a critical consideration for reaction setup. It is generally soluble in chlorinated solvents, ethers, and esters, and has limited solubility in water and hydrocarbons.[7][8][9][10]
| Solvent | Solubility ( g/100 mL) |
| Dichloromethane (CH₂Cl₂) | 11.2 |
| Chloroform (CHCl₃) | 9.8 |
| Diethyl ether | 89.4 |
| Ethyl acetate | 51.0 |
| Ethanol | 113.0 |
| tert-Butanol | 69.0 |
| Benzene | 8.0 |
| Carbon Tetrachloride (CCl₄) | 2.1 |
| Hexane | 1.4 |
| Water | 0.154 |
Data sourced from a technical data sheet.[7]
Core Applications and Reaction Mechanisms
m-CPBA is a powerful electrophilic oxidant, primarily utilized for the transfer of a single oxygen atom to a substrate.[9] Its principal applications in organic synthesis include the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.
Epoxidation of Alkenes (Prilezhaev Reaction)
The reaction of an alkene with m-CPBA yields an epoxide (oxirane), a valuable three-membered cyclic ether intermediate.[11] This transformation, known as the Prilezhaev reaction, is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[11] The reaction proceeds via a concerted "butterfly" mechanism.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is the conversion of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxy acid like m-CPBA.[12][13] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the reaction is determined by the migratory aptitude of the substituents on the ketone.
Experimental Protocols
General Safety and Handling Precautions
m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form.[5][8] Commercial preparations are typically less than 77% pure, with the remainder being m-chlorobenzoic acid and water to improve stability.[1][5]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles. A face shield is also recommended.[14]
-
Handling: Use m-CPBA in a well-ventilated chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[14] Keep away from heat, sparks, and flammable materials.[14]
-
Storage: Store in a cool, dry, and well-ventilated area, preferably refrigerated between 2-8 °C.[14] Keep in the original plastic container, as glass can catalyze decomposition.[11]
Protocol 1: Epoxidation of Cyclohexene (B86901)
This protocol details the epoxidation of cyclohexene as a representative example.
Materials:
-
Cyclohexene
-
m-CPBA (commercial grade, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (B76179) (Na₂SO₃) solution
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in dichloromethane.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in dichloromethane. Slowly add the m-CPBA solution to the cyclohexene solution at room temperature or 0 °C (using an ice bath) over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Quench the excess m-CPBA by adding saturated sodium sulfite solution until a potassium iodide-starch test paper shows no color.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Wash with 5% sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude epoxide.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica (B1680970) gel.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. leah4sci.com [leah4sci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 9. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 14. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
physical properties of 3-Chloroperoxybenzoic acid
An In-depth Technical Guide to the Physical Properties of 3-Chloroperoxybenzoic Acid (m-CPBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly abbreviated as m-CPBA, is a peroxycarboxylic acid widely utilized as a potent and versatile oxidizing agent in organic synthesis.[1][2] Its efficacy in critical reactions, such as the epoxidation of alkenes (Prilezhaev reaction), the conversion of ketones to esters (Baeyer-Villiger oxidation), and the oxidation of sulfides and amines, makes it an indispensable tool for synthetic chemists.[1][3][4] A thorough understanding of its physical properties is paramount for its safe handling, storage, and effective application in research and development. This guide provides a comprehensive overview of the core physical characteristics of m-CPBA, detailed experimental protocols for their determination, and a logical framework for understanding its stability.
Core Physical and Chemical Properties
The physical properties of m-CPBA have been extensively documented. The compound is a white, crystalline powder with a slight, pungent odor.[5][6][7] Commercially, m-CPBA is typically supplied at a concentration of ≤77% to mitigate its potential for explosive decomposition, with the balance consisting mainly of 3-chlorobenzoic acid and water.[2][8][9]
Tabulated Physical Data
The quantitative are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₃ | [5][6][10] |
| Molecular Weight | 172.57 g/mol | [5][6][7][9] |
| Appearance | White moist/powdery crystals | [3][5][6][7] |
| Odor | Slight pungent odor | [5][6] |
| Melting Point | 92-94 °C (decomposes) | [2][3][5][6][7] |
| 69-71 °C (literature value for ≤77% assay) | [5][11] | |
| Boiling Point | ~245-306 °C (estimate, decomposes) | [4][5] |
| pKa | 7.57 (in water at 25 °C) | [1][5][6][7] |
| pH (Saturated Aq. Sol.) | 4.5 (at 25 °C) | [5][6][12] |
| Bulk Density | 0.56 g/cm³ | [5][6] |
| Vapor Pressure | 0.373 Pa (at 25 °C) | [5] |
| Decomposition Temp. | >88 °C | [5][6] |
| SADT | 55 °C | [6] |
Note on Melting Point: The discrepancy in reported melting points is significant. The higher range of 92-94 °C typically corresponds to purified m-CPBA and is accompanied by decomposition.[3][5][6] The lower range of 69-71 °C is frequently cited for the commercially available, less pure solid (≤77%), which contains significant amounts of 3-chlorobenzoic acid and water.[11]
Solubility Profile
m-CPBA is characterized by its poor solubility in water but shows good solubility in a range of common organic solvents.[3][5] This property is crucial for its application in organic reactions, where it is typically dissolved in solvents like dichloromethane (B109758) or chloroform.
| Solvent | Solubility ( g/100 mL) | Source(s) |
| Water | 0.154 (practically insoluble) | [3][5][6] |
| Hexane | 1.4 | [6] |
| Carbon Tetrachloride | 2.1 | [6] |
| Benzene | 8.0 | [6] |
| Chloroform | 9.8 | [6] |
| Dichloromethane | 11.2 | [6] |
| Ethyl Acetate | 51.0 | [6] |
| tert-Butanol | 69.0 | [6] |
| Diethyl Ether | 89.4 | [6] |
| Ethanol | 113.0 | [6] |
Stability and Decomposition
The stability of m-CPBA is a critical consideration for safety and handling. The molecule contains a weak peroxide (–O–O–) bond, making it sensitive to heat, shock, and friction.[3][5][13] Pure m-CPBA is potentially explosive.[3] At room temperature, it is relatively stable, with a reported annual decomposition rate of less than 1%.[3][5] However, this rate is accelerated in the liquid state or in solution.[3] The self-accelerating decomposition temperature (SADT) is 55 °C, which is the lowest temperature at which exothermic decomposition can occur without external heat.[6] Major decomposition products include 3-chlorobenzoic acid and water.[6] Due to its hazardous nature, it is recommended to store m-CPBA at refrigerated temperatures (2-8 °C) and away from combustible materials, strong reducing agents, and metals.[8][11][14]
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties of m-CPBA. These protocols are based on standard laboratory techniques and should be performed with appropriate safety precautions, including the use of a fume hood, personal protective equipment, and a safety shield, given the hazardous nature of m-CPBA.[15]
Determination of Melting Point
This protocol describes the determination of the melting point of m-CPBA using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder a small amount of the m-CPBA sample.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.
-
Observation: Observe the sample through the magnifying lens. The melting range begins when the first drop of liquid appears and ends when the entire sample has liquefied.
-
Accurate Determination: Repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Recording: Record the temperature range from the first appearance of liquid to complete liquefaction. Note any signs of decomposition, such as discoloration or gas evolution.
Determination of Solubility
This protocol outlines a systematic approach to determine the solubility of m-CPBA in various solvents.
Methodology:
-
Sample Preparation: Weigh approximately 25 mg of m-CPBA into a small test tube or vial.[16]
-
Solvent Addition: Add the chosen solvent (e.g., water, ethanol, dichloromethane) to the test tube in small, measured portions (e.g., 0.25 mL).[16]
-
Mixing: After each addition, cap the tube and shake vigorously for at least 30 seconds to facilitate dissolution.[17][18] Observe if the solid dissolves completely.
-
Incremental Addition: Continue adding solvent incrementally until the solid is completely dissolved or a total volume of 3 mL has been added.[17]
-
Classification:
-
Soluble: If the compound dissolves in ≤ 3 mL of the solvent, its solubility can be calculated in g/100 mL.
-
Slightly Soluble: If a significant portion, but not all, of the compound dissolves.
-
Insoluble: If the compound does not visibly dissolve.[16]
-
-
Repeat for Each Solvent: Repeat this procedure for each solvent listed in the solubility profile to obtain a comprehensive understanding.
Determination of pKa via Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and accurate method.[19]
Methodology:
-
Solution Preparation: Accurately weigh a sample of m-CPBA and dissolve it in a suitable solvent mixture in which both the acid and its conjugate base are soluble (e.g., a water-ethanol mixture). The insolubility of m-CPBA in pure water necessitates a co-solvent.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titrant: Fill a burette with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.[19]
-
Titration Process: Record the initial pH of the m-CPBA solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each increment, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The volume of titrant at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[20]
-
Visualization of m-CPBA Stability Factors
The stability of m-CPBA is not an isolated property but is influenced by several external factors. The following diagram, generated using the DOT language, illustrates the logical relationships between the inherent chemical nature of m-CPBA and the conditions that can lead to its decomposition, necessitating specific safety protocols.
Caption: Logical workflow illustrating factors that influence the stability of m-CPBA.
References
- 1. This compound | 937-14-4 | Benchchem [benchchem.com]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound – Properties, Preparation and Application_Chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 937-14-4 [chemicalbook.com]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. 3-Chloroperbenzoic acid MCPBA [sigmaaldrich.com]
- 10. 3-Chloroperbenzoic acid [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. aksci.com [aksci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine (DMPEA)
Disclaimer: The user query specified CAS number 937-14-4. However, this identifier corresponds to m-Chloroperoxybenzoic acid (mCPBA) , an oxidizing agent used in organic synthesis. The provided context and synonyms, such as "3,4-DMA," strongly indicate that the compound of interest is 3,4-Dimethoxyphenethylamine (B193588) (DMPEA) , which has the CAS number 120-20-7 . This guide will focus on DMPEA.
Introduction
3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine (B48288) derivative structurally analogous to the neurotransmitter dopamine (B1211576).[1] It is characterized by the presence of two methoxy (B1213986) groups on the phenyl ring at the 3 and 4 positions, in place of the hydroxyl groups found in dopamine. DMPEA is of significant interest to researchers in medicinal chemistry, pharmacology, and drug development due to its role as a human metabolite, its presence in certain plant species, and its utility as a synthetic precursor for various alkaloids and pharmaceutical compounds.[2][3] This document provides a comprehensive overview of the chemical properties, hazards, and biological activities of DMPEA, along with detailed experimental protocols relevant to its synthesis and application.
Chemical and Physical Properties
DMPEA is typically a clear, yellowish oily liquid at room temperature, though it can solidify at lower temperatures.[2][3] It is soluble in organic solvents such as chloroform (B151607) and methanol.[2][3]
Table 1: Physical and Chemical Properties of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Clear yellowish oil/liquid | [2][3] |
| Melting Point | 12-15 °C | [2][3] |
| Boiling Point | 188 °C at 15 mmHg | [2] |
| Density | 1.074 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.546 | [2] |
| Solubility | Soluble in chloroform and methanol | [2][3] |
Hazards and Safety Information
DMPEA is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]
Table 2: Toxicological Data for 3,4-Dimethoxyphenethylamine
| Parameter | Route of Administration | Species | Value | Reference(s) |
| LD50 | Oral | Rat | 720 mg/kg | [6] |
| LD50 | Dermal | Rat | 2800 mg/kg | [6] |
| LC50 | Inhalation | Rat | 5.5 mg/L/h | [6] |
| LD50 | Intraperitoneal | Mouse | 181 mg/kg | [7] |
| LD50 | Intravenous | Mouse | 56 mg/kg | [7] |
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Biological Activity and Signaling Pathways
DMPEA is a methylated metabolite of dopamine and has been studied for its potential role in neurological conditions.[2] Its primary biological activities include the inhibition of monoamine oxidase (MAO) and mitochondrial respiration.
Monoamine Oxidase (MAO) Inhibition
DMPEA exhibits mild inhibitory effects on monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like dopamine and serotonin.[1][8] This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, which may contribute to its observed biological effects.
Inhibition of Mitochondrial Respiration
DMPEA has been identified as a potent inhibitor of brain mitochondrial respiration, specifically targeting Complex I of the electron transport chain.[7][9] This inhibition can lead to decreased ATP production and increased oxidative stress, which are mechanisms implicated in neurodegenerative diseases like Parkinson's disease.[9]
Experimental Protocols
Synthesis of 3,4-Dimethoxyphenethylamine from 3,4-Dimethoxybenzaldehyde (B141060)
This protocol describes a common method for synthesizing DMPEA starting from 3,4-dimethoxybenzaldehyde (veratraldehyde) via a Henry reaction followed by reduction.[3]
Step 1: Condensation of 3,4-Dimethoxybenzaldehyde with Nitromethane (B149229)
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol).
-
Add nitromethane and a basic catalyst (e.g., sodium hydroxide (B78521) or ammonium (B1175870) acetate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture and extract the product, β-nitro-3,4-dimethoxystyrene, with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.
Step 2: Reduction of β-nitro-3,4-dimethoxystyrene
-
In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ether (e.g., THF).
-
Slowly add a solution of the β-nitro-3,4-dimethoxystyrene from Step 1 to the reducing agent suspension while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield crude 3,4-dimethoxyphenethylamine.
-
The final product can be purified by vacuum distillation.
Application in Isoquinoline Synthesis: The Pictet-Spengler Reaction
DMPEA is a key precursor in the synthesis of tetrahydroisoquinoline alkaloids via the Pictet-Spengler reaction.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol for Salsolidine Synthesis
-
Imine Formation: In a suitable reaction vessel, dissolve 3,4-dimethoxyphenethylamine in a protic solvent (e.g., ethanol).
-
Add an aldehyde (e.g., acetaldehyde (B116499) for the synthesis of salsolidine) to the solution.
-
Acidify the mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) to catalyze the formation of the Schiff base (iminium ion) intermediate.
-
Intramolecular Cyclization: Heat the reaction mixture to reflux to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.
-
Monitor the reaction progress using TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the resulting crude product (e.g., salsolidine) by column chromatography or recrystallization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 3,4-Dimethoxyphenethylamine(120-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 9. Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Workhorse of Oxidation: A Technical Guide to m-CPBA
Meta-chloroperoxybenzoic acid (m-CPBA) stands as a cornerstone reagent in organic synthesis, prized by researchers and drug development professionals for its remarkable versatility, reliability, and ease of use. This technical guide provides an in-depth exploration of the history, development, and application of m-CPBA, offering detailed experimental protocols and quantitative data to support its continued prominence in the modern laboratory.
A Historical Perspective: From Discovery to Ubiquity
The journey of meta-chloroperoxybenzoic acid from a laboratory curiosity to an indispensable tool for oxidation began in the mid-20th century. While peroxy acids, in general, were known for their oxidizing properties, the development of m-CPBA offered a significant improvement in terms of stability and selectivity. Early investigations by scientists laid the groundwork for its widespread adoption. A key publication by N. N. Schwartz and J. H. Blumbergs in 1964 significantly contributed to the understanding and popularization of m-CPBA's utility in epoxidation reactions. Its crystalline, solid nature and relative safety compared to other peroxy acids facilitated its commercialization and cemented its place in the synthetic chemist's toolkit. Over the decades, its applications have expanded beyond simple epoxidations to include a wide array of oxidative transformations, most notably the Baeyer-Villiger oxidation.
Synthesis and Physicochemical Properties
Commercially available m-CPBA is typically a mixture containing the active peroxy acid, the corresponding carboxylic acid (m-chlorobenzoic acid), and water for stability.[1] For reactions requiring high purity, a straightforward laboratory preparation and purification are often employed.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₅ClO₃ |
| Molar Mass | 172.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 92-94 °C (decomposes) |
| pKa | ~7.5 |
| Solubility | Soluble in dichloromethane (B109758), chloroform, ethyl acetate; sparingly soluble in hexanes. |
Experimental Protocol: Synthesis of m-CPBA
The following protocol is adapted from a well-established Organic Syntheses procedure and should be performed with appropriate safety precautions due to the potential hazards of peroxides.
Materials:
-
m-Chlorobenzoyl chloride
-
30% Hydrogen peroxide (H₂O₂)
-
50% Potassium hydroxide (B78521) (KOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Phosphate (B84403) buffer (pH 7.5)
-
Distilled water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of 50% KOH (75 mL) is diluted with water (120 mL).
-
While maintaining the temperature below 20°C, 30% H₂O₂ (35 mL) is added dropwise with vigorous stirring.
-
A solution of m-chlorobenzoyl chloride (50 g, 0.284 mol) in dichloromethane (100 mL) is then added to the cooled mixture over 30-45 minutes, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with a phosphate buffer solution (pH 7.5) to remove m-chlorobenzoic acid, followed by a wash with saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to yield m-CPBA as a white solid.
Workflow for m-CPBA Synthesis
Caption: A flowchart illustrating the key steps in the laboratory synthesis of m-CPBA.
Core Applications and Experimental Protocols
m-CPBA is a versatile oxidizing agent, but it is most renowned for two key transformations: the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.
Epoxidation of Alkenes
The reaction of an alkene with m-CPBA delivers an oxygen atom to the double bond, forming an epoxide. This reaction is highly stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. The reaction proceeds via a concerted "butterfly" transition state.
Caption: The concerted "butterfly" mechanism for the epoxidation of an alkene with m-CPBA.
Materials:
-
m-CPBA (commercial grade, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (1.0 g, 12.2 mmol) in dichloromethane (20 mL).
-
Cool the solution in an ice bath.
-
Add m-CPBA (2.8 g, ~12.5 mmol, 1.02 equiv.) portion-wise over 10 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture again in an ice bath and quench by the slow addition of saturated Na₂SO₃ solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford cyclohexene oxide.
| Alkene Substrate | Reaction Conditions | Product | Yield (%) |
| Cyclohexene | CH₂Cl₂, 0°C to rt, 4h | Cyclohexene oxide | >90 |
| Styrene | CH₂Cl₂, rt, 3h | Styrene oxide | ~85 |
| (Z)-Cyclooctene | CH₂Cl₂, rt, 2h | (Z)-Cyclooctene oxide | >95 |
| 1-Octene | CH₂Cl₂, rt, 12h | 1,2-Epoxyoctane | ~70 |
| α-Pinene | CH₂Cl₂, 0°C, 5h | α-Pinene oxide | ~80 |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters (or lactones from cyclic ketones) by treatment with a peroxy acid like m-CPBA. The reaction involves the migration of a substituent from the ketone carbonyl to the adjacent oxygen of the peroxy acid. The migratory aptitude of the substituents determines the regioselectivity of the reaction.
Caption: The key steps involved in the Baeyer-Villiger oxidation of a ketone with m-CPBA.
Materials:
-
m-CPBA (commercial grade, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of cyclohexanone (2.0 g, 20.4 mmol) in dichloromethane (40 mL) at 0°C, add sodium bicarbonate (3.4 g, 40.8 mmol).
-
Add m-CPBA (5.3 g, ~23.5 mmol, 1.15 equiv.) in portions over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Cool the mixture in an ice bath and quench with saturated Na₂SO₃ solution.
-
Filter the mixture to remove solids and transfer the filtrate to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) and saturated NaCl solution (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield ε-caprolactone.
| Ketone Substrate | Migrating Group Aptitude | Product | Yield (%) |
| Cyclohexanone | Secondary Alkyl | ε-Caprolactone | >90[1] |
| Acetophenone | Phenyl > Methyl | Phenyl acetate | ~85 |
| 2-Adamantanone | Secondary Alkyl | 2-Oxa-3-homoadamantanone | >95 |
| Camphor | Tertiary Alkyl | 1,7,7-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one | ~70 |
| Propiophenone | Ethyl > Phenyl | Phenyl propionate | ~60 |
Note on Migratory Aptitude: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.
Conclusion
meta-Chloroperoxybenzoic acid has proven to be a remarkably robust and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its ease of handling, high reactivity, and often excellent stereoselectivity and regioselectivity have solidified its importance in both academic research and industrial applications, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide underscore the continued relevance and power of m-CPBA as a premier oxidizing agent.
References
The Core Mechanism of 3-Chloroperoxybenzoic Acid (m-CPBA) Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely utilized oxidizing agent in organic synthesis. Its relative stability, ease of handling, and broad substrate scope have established it as a go-to reagent for a variety of oxidative transformations critical in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the core mechanisms of m-CPBA oxidation across key functional groups, including alkenes, ketones, sulfides, and amines. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to offer a comprehensive resource for laboratory professionals.
Epoxidation of Alkenes
The epoxidation of alkenes is one of the most well-known applications of m-CPBA, proceeding through a concerted mechanism often referred to as the "butterfly mechanism." This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the resulting epoxide.
Mechanism of Epoxidation
The reaction involves a single, concerted transition state where the peroxyacid transfers an oxygen atom to the alkene. The key steps are:
-
The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.
-
Simultaneously, the lone pair on the peroxyacid's hydroxyl oxygen attacks one of the alkene carbons.
-
The weak O-O bond of the peroxyacid cleaves.
-
The carbonyl oxygen of the m-CPBA deprotonates the hydroxyl group.
This concerted process leads to the formation of an epoxide and the byproduct, 3-chlorobenzoic acid.
Caption: The concerted 'butterfly' mechanism of alkene epoxidation with m-CPBA.
Quantitative Data for Epoxidation
| Alkene Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene (B86901) | 12 | 25 | 99 | |
| Styrene | 24 | 25 | >95 | |
| (E)-Stilbene | 24 | 25 | >95 | |
| 1-Octene | 24 | 25 | >95 |
Experimental Protocol: Epoxidation of Cyclohexene
-
Materials: Cyclohexene, m-CPBA (77% purity), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium sulfite (B76179) (Na₂SO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve cyclohexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous Na₂SO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield cyclohexene oxide.
-
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones. The reaction proceeds via the formation of a key tetrahedral intermediate known as the Criegee intermediate.
Mechanism of Baeyer-Villiger Oxidation
-
The carbonyl oxygen of the ketone is protonated by the peroxyacid, activating the carbonyl group towards nucleophilic attack.
-
The peroxyacid then attacks the carbonyl carbon, forming the Criegee intermediate.
-
A concerted rearrangement occurs where one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxy group, with the simultaneous cleavage of the O-O bond. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
-
Deprotonation of the resulting oxocarbenium ion yields the final ester or lactone product.
Caption: Mechanism of the Baeyer-Villiger oxidation via the Criegee intermediate.
Quantitative Data for Baeyer-Villiger Oxidation
| Ketone Substrate | Migrating Group | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone (B45756) | Secondary Alkyl | 12 | 25 | 90 | |
| Acetophenone | Phenyl | 48 | 45 | 85 | |
| 2-Adamantanone | Secondary Alkyl | 24 | 25 | 92 | |
| Camphor | Tertiary Alkyl | 24 | 25 | 88 |
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone
-
Materials: Cyclohexanone, m-CPBA (77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve cyclohexanone (1.0 eq) in DCM in a round-bottom flask.
-
Add m-CPBA (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous Na₂S₂O₃.
-
Add saturated aqueous NaHCO₃ to neutralize the acidic byproduct.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield ε-caprolactone.
-
Oxidation of Sulfides
m-CPBA is an effective reagent for the oxidation of sulfides to either sulfoxides or sulfones. The extent of oxidation can be controlled by the stoichiometry of the m-CPBA used.
Mechanism of Sulfide (B99878) Oxidation
The oxidation proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxyacid.
-
Formation of Sulfoxide (B87167): The sulfide attacks the terminal oxygen of m-CPBA, leading to the formation of a sulfoxide and 3-chlorobenzoic acid. This is typically achieved using one equivalent of m-CPBA.
-
Formation of Sulfone: The sulfoxide formed can undergo further oxidation with a second equivalent of m-CPBA to yield a sulfone.
Caption: Stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone with m-CPBA.
Quantitative Data for Sulfide Oxidation
| Sulfide Substrate | Product | m-CPBA (eq) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Thioanisole (B89551) | Methyl phenyl sulfoxide | 1.0 | 3 | 25 | 95 | |
| Thioanisole | Methyl phenyl sulfone | 2.2 | 4 | 25 | 92 | |
| Diphenyl sulfide | Diphenyl sulfoxide | 1.0 | 2 | 25 | 98 | |
| Diphenyl sulfide | Diphenyl sulfone | 2.1 | 4 | 25 | 96 |
Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
-
Materials: Thioanisole, m-CPBA (77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium sulfite (Na₂SO₃), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve thioanisole (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of m-CPBA (1.0 eq) in DCM to the flask.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous Na₂SO₃.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford methyl phenyl sulfoxide.
-
Oxidation of Amines
m-CPBA can oxidize various nitrogen-containing compounds. Primary aromatic amines can be oxidized to nitroarenes, and tertiary amines are converted to N-oxides.
Mechanism of Amine Oxidation
The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of m-CPBA.
-
N-Oxide Formation (Tertiary Amines): A direct nucleophilic attack of the tertiary amine on the terminal oxygen of m-CPBA leads to the formation of the N-oxide and 3-chlorobenzoic acid.
-
Nitroarene Formation (Primary Aromatic Amines): The oxidation of primary anilines to nitroarenes is a multi-step process. It is believed to proceed through the initial formation of a hydroxylamine, which is then oxidized to a nitroso compound, and finally to the nitroarene.
Caption: General pathways for the m-CPBA oxidation of amines.
Quantitative Data for Amine Oxidation
| Amine Substrate | Product | m-CPBA (eq) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline | Nitrobenzene | 3.0 | 2 | 85 | 85 | |
| 4-Nitroaniline | 1,4-Dinitrobenzene | 3.0 | 2 | 85 | 90 | |
| Pyridine (B92270) | Pyridine N-oxide | 1.1 | 24 | 25 | 85 | |
| N,N-Dimethylaniline | N,N-Dimethylaniline N-oxide | 1.1 | 3 | 25 | 92 |
Experimental Protocol: Synthesis of Pyridine N-oxide
-
Materials: Pyridine, m-CPBA (77% purity), chloroform (B151607) (CHCl₃), alumina (B75360) (alkaline).
-
Procedure:
-
Dissolve pyridine (1.0 eq) in CHCl₃ in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add a solution of m-CPBA (1.1 eq) in CHCl₃ dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pass the reaction mixture through a short column of alkaline alumina to remove the 3-chlorobenzoic acid byproduct.
-
Elute the product with a mixture of CHCl₃ and methanol.
-
Concentrate the eluent under reduced pressure to obtain pyridine N-oxide.
-
Conclusion
This compound is a powerful and selective oxidizing agent with a broad range of applications in modern organic synthesis. Understanding the core mechanisms of its reactions with various functional groups is paramount for its effective and predictable use in research and development. This guide has provided a detailed overview of the mechanisms, quantitative data, and experimental protocols for the m-CPBA-mediated oxidation of alkenes, ketones, sulfides, and amines, serving as a valuable resource for scientists and professionals in the field. Careful control of reaction conditions, particularly stoichiometry and temperature, allows for the selective and high-yielding synthesis of a wide array of valuable chemical entities.
The Solubility of meta-Chloroperoxybenzoic Acid (m-CPBA) in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent in organic synthesis, valued for its effectiveness in various transformations, including epoxidations, Baeyer-Villiger oxidations, and the oxidation of heteroatoms. A critical parameter for its practical application in a laboratory or industrial setting is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility of m-CPBA, detailed experimental protocols for its determination, and a logical workflow for solvent selection.
Quantitative Solubility Data
The solubility of m-CPBA varies significantly across different classes of organic solvents. This variability allows for the selection of an appropriate solvent that not only ensures a homogeneous reaction medium but also facilitates product purification. The following table summarizes the quantitative solubility of m-CPBA in a range of common organic solvents.
| Solvent Class | Solvent | Solubility ( g/100 mL) |
| Chlorinated | Dichloromethane (CH₂Cl₂) | 11.2 |
| Chloroform (CHCl₃) | 9.8 | |
| Carbon Tetrachloride (CCl₄) | 2.1 | |
| Ethers | Diethyl Ether (Et₂O) | 89.4 |
| Esters | Ethyl Acetate (EtOAc) | 51.0 |
| Alcohols | Ethanol (EtOH) | 113.0 |
| tert-Butanol (tBuOH) | 69.0 | |
| Hydrocarbons | Benzene | 8.0 |
| Hexane | 1.4 | |
| Aqueous | Water | 0.154 |
Note: The temperatures at which these solubilities were determined were not specified in the source material, but they are generally assumed to be at or near ambient temperature (approximately 20-25 °C). It is important to recognize that solubility is temperature-dependent.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as m-CPBA, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
m-CPBA (of known purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Scintillation vials or test tubes with secure caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of m-CPBA into a vial or test tube.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature bath or shaker.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.
-
Immediately filter the withdrawn sample using a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Accurately determine the mass of the filtered solution in the volumetric flask.
-
Evaporate the solvent from the flask under reduced pressure.
-
Once the solvent is completely removed, accurately weigh the flask containing the dried m-CPBA residue.
-
The mass of the dissolved m-CPBA is the difference between the final and initial mass of the flask.
-
Alternatively, the concentration of m-CPBA in the filtered solution can be determined using a pre-calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (mass of dissolved m-CPBA (g) / volume of solvent (mL)) * 100
-
Safety Precautions: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form.[1] Commercially available m-CPBA is typically sold at a purity of ≤77% to enhance stability.[1] Always handle m-CPBA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with flammable materials.
Solvent Selection Workflow
The choice of solvent for a reaction involving m-CPBA is a critical decision that can impact reaction rate, yield, and ease of work-up. The following diagram illustrates a logical workflow for selecting an appropriate solvent based on solubility and other key factors.
Caption: A workflow for selecting a suitable solvent for reactions involving m-CPBA.
This guide provides foundational knowledge on the solubility of m-CPBA in common organic solvents, empowering researchers and professionals to make informed decisions in their experimental design and execution.
References
Stability and Decomposition of 3-Chloroperoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent in organic synthesis, valued for its efficacy in a variety of transformations, including epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. Its relative ease of handling as a solid compared to other peroxy acids has contributed to its popularity. However, the inherent instability of the peroxide functional group necessitates a thorough understanding of its stability profile and decomposition pathways to ensure safe and reproducible experimental outcomes. This technical guide provides an in-depth overview of the stability and decomposition of m-CPBA, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in its safe and effective use.
Stability of this compound
The stability of m-CPBA is influenced by several factors, including temperature, solvent, and the presence of contaminants. While it is considered one of the more manageable peroxy acids, it is sensitive to heat and shock, particularly in its pure form. Commercial preparations of m-CPBA are typically sold as a mixture containing 70-77% of the active peroxide, with the remainder being 3-chlorobenzoic acid and water to enhance stability.
Thermal Stability
Solid m-CPBA is relatively stable at ambient temperatures, with a reported annual decomposition rate of less than 1%. However, its stability decreases significantly with increasing temperature. The melting point of m-CPBA is approximately 92-94°C, at which it undergoes decomposition.
Calorimetric studies, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), have been employed to quantify the thermal hazards associated with m-CPBA. These studies have determined the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in a particular packaging can undergo a self-accelerating decomposition. For m-CPBA, the SADT is reported to be 55°C. The onset of thermal decomposition has been observed at temperatures greater than 88°C.
A kinetic study of the thermal decomposition of solid m-CPBA determined the mean activation energy (Ea) to be 57.630 kJ mol⁻¹. The time to maximum rate under adiabatic conditions (TMRad), a measure of the time available for corrective action in the event of a thermal runaway, was found to be 24 hours from an apparent onset temperature of 345.82 K (72.67°C).
Stability in Solvents
The stability of m-CPBA is highly dependent on the solvent in which it is dissolved. The decomposition rate is generally accelerated in the liquid state. While dichloromethane (B109758) (DCM) is a commonly used and generally safer solvent for reactions involving m-CPBA, high concentrations in DCM can still pose a risk due to the intrinsic instability of the peroxide.
The use of N,N-dimethylformamide (DMF) as a solvent for m-CPBA is strongly discouraged due to a significant incompatibility that can lead to a runaway reaction and explosion. This is attributed to an initial exotherm followed by the formation of m-chlorobenzoyl peroxide (m-CBPO), which further destabilizes the system. Studies have shown that a DMF solution of m-CPBA can experience a rapid temperature increase, leading to explosive decomposition.
Other solvents such as acetone (B3395972) and dimethylacetamide (DMAC) have also been reported to be incompatible with m-CPBA at high concentrations.
Storage and Handling
Proper storage and handling are critical for maintaining the stability of m-CPBA and ensuring laboratory safety. It is recommended to store m-CPBA in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C. Containers should be kept tightly closed and stored in their original packaging. m-CPBA should be kept away from heat, sources of ignition, and combustible materials. It is incompatible with strong oxidizing agents, strong bases, strong reducing agents, organic materials, metals, and acids.
Decomposition of this compound
The decomposition of m-CPBA can proceed through several pathways, leading to the formation of various products. Understanding these pathways is crucial for controlling reaction selectivity and mitigating potential hazards.
Decomposition Products
The primary and major decomposition products of m-CPBA are 3-chlorobenzoic acid and water. In the presence of substrates, the decomposition is part of the desired oxidation reaction, where the peroxy acid delivers an oxygen atom to the substrate. For example, in the epoxidation of an alkene, the m-CPBA is converted to 3-chlorobenzoic acid.
Under certain conditions, particularly in the presence of catalysts or certain solvents, other decomposition products can be formed. For instance, in the presence of nickel complexes, the formation of chlorobenzene (B131634) has been observed, suggesting a free-radical decomposition pathway.
Decomposition Mechanisms
The decomposition of m-CPBA can occur through both homolytic and heterolytic cleavage of the weak oxygen-oxygen bond.
-
Heterolytic Cleavage: This is the desired pathway in many synthetic applications, such as epoxidation. In the "butterfly mechanism" of alkene epoxidation, the peroxy acid undergoes a concerted reaction with the alkene, where the O-O bond breaks heterolytically.
-
Homolytic Cleavage: This pathway involves the breaking of the O-O bond to form two radicals: a carboxyl radical and a hydroxyl radical. This pathway is more likely to occur at higher temperatures or in the presence of transition metals. The resulting radicals can initiate further decomposition or side reactions.
The decomposition of m-CPBA can also be catalyzed by certain substances. For example, catalase has been shown to catalyze the decomposition of m-CPBA in acetonitrile (B52724).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the stability and decomposition of m-CPBA.
Table 1: Thermal Stability Data for Solid m-CPBA
| Parameter | Value | Reference(s) |
| Melting Point | 92-94°C (with decomposition) | |
| Self-Accelerating Decomposition Temperature (SADT) | 55°C | |
| Onset of Decomposition | >88°C | |
| Activation Energy (Ea) of Decomposition | 57.630 kJ mol⁻¹ | |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | 24 hours from 72.67°C | |
| Annual Decomposition Rate at Room Temperature | < 1% |
Table 2: Solubility of m-CPBA in Various Solvents
| Solvent | Solubility ( g/100 mL) | Reference(s) |
| Water | 0.154 | |
| Hexane | 1.4 | |
| Carbon Tetrachloride | 2.1 | |
| Benzene | 8.0 | |
| Chloroform | 9.8 | |
| Dichloromethane | 11.2 | |
| Ethyl Acetate | 51.0 | |
| tert-Butanol | 69.0 | |
| Diethyl Ether | 89.4 | |
| Ethanol | 113.0 |
Experimental Protocols
Iodometric Titration for Assay of m-CPBA
This protocol is used to determine the concentration of active m-CPBA in a sample.
Materials:
-
m-CPBA sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh a sample of the m-CPBA-containing material (e.g., 0.1-0.2 g) into an Erlenmeyer flask.
-
Dissolve the sample in approximately 25 mL of a 2:1 mixture of glacial acetic acid and dichloromethane.
-
Add approximately 2 g of solid potassium iodide to the solution and swirl to dissolve.
-
Stopper the flask and allow the reaction to proceed in the dark for 10-15 minutes. The solution will turn a dark brown color due to the formation of iodine.
-
Add approximately 50 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
As the endpoint is approached, the brown color will fade to a pale yellow. At this point, add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of active m-CPBA in the sample using the following formula:
% m-CPBA = (V × M × 172.57) / (2 × W × 10)
Where:
-
V = Volume of Na₂S₂O₃ solution in mL
-
M = Molarity of Na₂S₂O₃ solution
-
172.57 = Molecular weight of m-CPBA
-
W = Weight of the sample in g
-
HPLC Method for Analysis of m-CPBA and Decomposition Products
This protocol provides a general framework for the analysis of m-CPBA and its primary decomposition product, 3-chlorobenzoic acid, using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to ensure protonation of the analytes) is typically used. The exact ratio will need to be optimized for the specific column and system. A common starting point is a 60:40 or 70:30 (v/v) mixture of acetonitrile and acidified water.
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of analytical standards of m-CPBA and 3-chlorobenzoic acid in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a sample of the m-CPBA material and dissolve it in a known volume of the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25-30°C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to a value where both m-CPBA and 3-chlorobenzoic acid have significant absorbance (e.g., 230-240 nm).
-
Inject a known volume of the standards and the sample onto the column.
-
-
Data Analysis:
-
Identify the peaks for m-CPBA and 3-chlorobenzoic acid based on their retention times compared to the standards.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of m-CPBA and 3-chlorobenzoic acid in the sample by comparing their peak areas to the calibration curve.
-
Visualizations
Decomposition Pathway of m-CPBA
Caption: Decomposition pathways of m-CPBA.
Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for thermal hazard assessment.
Spectroscopic Characterization of meta-Chloroperoxybenzoic Acid (m-CPBA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for meta-chloroperoxybenzoic acid (m-CPBA), a widely used oxidizing agent in organic synthesis. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines comprehensive experimental protocols for data acquisition, and presents a visual workflow for one of its key reactions, the epoxidation of alkenes.
Spectroscopic Data of m-CPBA
The following tables summarize the key quantitative spectroscopic data for m-CPBA, facilitating easy reference and comparison.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of m-CPBA provides distinct signals corresponding to the aromatic and peroxycarboxylic acid protons.
| Assignment | Chemical Shift (δ) in ppm | Appearance |
| Peroxycarboxylic acid proton (-OOH) | ~11.6 | Broad Singlet |
| Aromatic proton (position 2) | ~7.97 | Multiplet |
| Aromatic proton (position 6) | ~7.88 | Multiplet |
| Aromatic proton (position 4) | ~7.62 | Multiplet |
| Aromatic proton (position 5) | ~7.44 | Multiplet |
Table 1: ¹H NMR chemical shifts for m-CPBA. Data sourced from ChemicalBook.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms within the m-CPBA molecule.
| Assignment | Chemical Shift (δ) in ppm |
| Carbonyl carbon (C=O) | ~165 |
| Aromatic carbon (C-Cl) | ~135 |
| Aromatic carbon (C-H) | ~134 |
| Aromatic carbon (C-H) | ~130 |
| Aromatic carbon (C-C=O) | ~129 |
| Aromatic carbon (C-H) | ~128 |
| Aromatic carbon (C-H) | ~126 |
Table 2: Approximate ¹³C NMR chemical shifts for m-CPBA. Note: Precise, publicly available, and fully assigned ¹³C NMR data for m-CPBA is limited. The values presented are based on typical chemical shifts for similar aromatic carboxylic acid derivatives and data available from spectral databases.
Infrared (IR) Spectroscopic Data
The IR spectrum of m-CPBA displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3200-2500 | O-H stretch (peroxycarboxylic acid) | Broad |
| ~1750-1700 | C=O stretch (carbonyl) | Strong |
| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong |
| ~1300-1200 | C-O stretch | Strong |
| ~900-800 | O-O stretch (peroxide) | Weak-Medium |
| ~800-600 | C-Cl stretch | Strong |
Table 3: Key IR absorption bands for m-CPBA.
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of NMR and IR spectroscopic data for m-CPBA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of m-CPBA.
Materials and Equipment:
-
meta-Chloroperoxybenzoic acid (m-CPBA), technical grade (typically ≤77%)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of m-CPBA and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹³C NMR, a wider spectral width will be required compared to ¹H NMR.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of m-CPBA.
Materials and Equipment:
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
FT-IR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
-
Mortar and pestle (for pellet method)
Procedure using KBr Pellet Method:
-
Sample Preparation:
-
Thoroughly dry a small amount of spectroscopic grade KBr to remove any moisture.
-
In a mortar, grind a small amount of m-CPBA (1-2 mg) with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Visualization of a Key Reaction: Alkene Epoxidation
m-CPBA is most famously used for the epoxidation of alkenes. The following diagrams illustrate the overall reaction and a simplified experimental workflow.
Caption: Overall schematic of alkene epoxidation using m-CPBA.
Caption: A generalized experimental workflow for alkene epoxidation.
References
commercial production and purity of m-CPBA
An In-depth Technical Guide on the Commercial Production and Purity of meta-Chloroperoxybenzoic Acid (m-CPBA)
Introduction
meta-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely utilized oxidizing agent in organic synthesis. Its efficacy in key transformations such as the epoxidation of alkenes (Prilezhaev reaction), the conversion of ketones to esters (Baeyer-Villiger oxidation), and the oxidation of sulfides and amines makes it an indispensable reagent for researchers, scientists, and drug development professionals.[1][2][3][4] Commercially, m-CPBA is sold as a stabilized mixture to mitigate its inherent instability and explosive nature in pure form.[3][5] This guide provides a comprehensive overview of the commercial production of m-CPBA, methods for its purification, and detailed protocols for purity analysis.
Commercial Production of m-CPBA
The industrial synthesis of m-CPBA typically involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in a basic medium, followed by acidification.[1][3] This process is designed to be scalable and cost-effective while managing the safety risks associated with handling potent oxidizing agents.
Synthesis Pathway
The primary commercial synthesis route can be visualized as a two-step process:
-
Perhydrolysis of m-chlorobenzoyl chloride: m-chlorobenzoyl chloride is reacted with a basic solution of hydrogen peroxide. Magnesium sulfate (B86663) heptahydrate is often used in this step.[3]
-
Acidification: The resulting peroxyacid salt is then acidified to yield m-CPBA.
Caption: Commercial production workflow for m-CPBA.
Experimental Protocol for Laboratory-Scale Synthesis
The following protocol is adapted from established synthetic procedures.[6]
-
Preparation: In a suitable reaction vessel (nalgene or glass), combine magnesium sulfate heptahydrate, dioxane, and water.[3][6]
-
Reaction: To this mixture, add a 50% solution of hydrogen peroxide followed by an aqueous solution of sodium hydroxide, maintaining the temperature between 25-30°C.
-
Addition of Acid Chloride: Slowly add m-chlorobenzoyl chloride to the reaction mixture while vigorously stirring and maintaining the temperature.
-
Acidification: After the addition is complete, cool the mixture and slowly add a pre-cooled 20% sulfuric acid solution to precipitate the crude m-CPBA.[6]
-
Extraction: Extract the aqueous slurry with a suitable organic solvent such as dichloromethane.[6]
-
Isolation: The organic extracts can be used directly for reactions, or the solvent can be carefully removed under reduced pressure to yield solid m-CPBA.[6] Caution: Do not overheat during solvent removal to avoid decomposition.[6]
Purity of Commercial m-CPBA
Due to safety considerations, m-CPBA is not commercially available in pure form.[3][4][5] The pure substance is shock-sensitive and can be explosive.[3][5] Therefore, it is sold as a stabilized mixture.
Typical Composition of Commercial m-CPBA
The composition of commercial-grade m-CPBA can vary between suppliers, but a typical formulation is summarized in the table below.
| Component | Typical Concentration | Purpose/Note |
| m-CPBA | < 77% (typically 70-75%) | Active oxidizing agent |
| m-Chlorobenzoic Acid | ~10-15% | Main impurity, byproduct of synthesis and decomposition |
| Water | Balance | Stabilizing agent to reduce shock sensitivity |
| Di-m-chlorobenzoyl peroxide | ≤0.2% | Potential impurity |
| sec-Butanol | ≤0.1% | Potential impurity |
Data compiled from multiple sources.[1][2][4][5]
Purification of m-CPBA
For reactions that are sensitive to the presence of acidic impurities or require precise stoichiometry, purification of commercial m-CPBA is necessary.[1] The most common method relies on the difference in acidity between m-CPBA and the primary impurity, m-chlorobenzoic acid.
Purification by Buffered Wash
m-Chlorobenzoic acid is a stronger acid than its peroxyacid counterpart. This allows for its selective removal by washing an organic solution of commercial m-CPBA with a carefully controlled pH buffer.[1]
Experimental Protocol for Purification
This protocol can increase the purity of m-CPBA to approximately 99%.[7][8]
-
Dissolution: Dissolve 35 g of commercial m-CPBA (e.g., 70-77% purity) in 250 mL of diethyl ether or dichloromethane.[7]
-
Buffer Preparation: Prepare a phosphate (B84403) buffer solution with a pH of 7.5. This can be made by mixing 410 mL of 0.1 M NaOH and 250 mL of 0.2 M KH₂PO₄ and diluting to 1 L with water.[7]
-
Washing: Transfer the organic solution of m-CPBA to a separatory funnel and wash it three times with 150 mL portions of the pH 7.5 buffer solution.[7] This will extract the more acidic m-chlorobenzoic acid into the aqueous phase.
-
Drying: Dry the washed ether layer over anhydrous magnesium sulfate.[7]
-
Isolation: Carefully evaporate the solvent under reduced pressure. Caution: Highly purified m-CPBA is potentially explosive.[7][9] The resulting solid should be stored at low temperatures (2-8°C) in a plastic container, as glass can catalyze its decomposition.[2][10]
| Parameter | Before Purification | After Purification |
| Purity of m-CPBA | ~70-77% | >96-99% |
| m-Chlorobenzoic Acid | ~10-15% | Significantly Reduced |
Data compiled from multiple sources.[7][8]
Purity and Assay Analysis
Accurately determining the active oxidant content of m-CPBA is crucial for stoichiometric control in chemical reactions.[1] Iodometric titration is the standard method for assaying the active oxygen content, while HPLC can be used for a more detailed impurity profile.
Caption: Workflow for the iodometric titration of m-CPBA.
Experimental Protocol for Iodometric Titration
This protocol determines the concentration of active oxidant in an m-CPBA sample.[6]
-
Sample Preparation: Accurately weigh approximately 0.2 g of the m-CPBA sample and dissolve it in 5 mL of acetic acid.[6]
-
Reaction: To this solution, add 10 mL of a 10% sodium iodide solution. The m-CPBA will oxidize the iodide to iodine, resulting in a dark red/brown solution.[6]
-
Titration (Part 1): Dilute the mixture to 50 mL with water and immediately begin titrating with a standardized 0.1 N sodium thiosulfate solution until the solution turns pale yellow.[6]
-
Endpoint Detection: Add 1 mL of a starch indicator solution. The solution will turn dark blue.[6]
-
Titration (Part 2): Continue the titration with sodium thiosulfate until the blue color disappears completely. This is the endpoint.[6]
-
Calculation: The percentage of m-CPBA can be calculated using the volume and normality of the sodium thiosulfate solution.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation and Conditions:
-
HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).[11]
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with formic/acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection Wavelength: 254 nm.[11]
-
Column Temperature: 30 °C.[11]
Experimental Protocol:
-
Standard Preparation: Prepare a standard solution of high-purity m-CPBA and a separate standard for m-chlorobenzoic acid in the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).[13]
-
Sample Preparation: Accurately weigh the m-CPBA sample and dissolve it in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to m-CPBA and m-chlorobenzoic acid by comparing their retention times with the standards. The purity is determined by calculating the area percentage of the m-CPBA peak relative to the total area of all peaks in the chromatogram.[11]
Conclusion
The commercial production of m-CPBA is a well-established process that yields a stabilized product suitable for a wide range of applications. For syntheses requiring higher purity, straightforward purification methods are available to remove the primary impurity, m-chlorobenzoic acid. Accurate determination of the active oxidant content through iodometric titration is essential for precise and reproducible experimental results. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to effectively handle, purify, and analyze m-CPBA in a laboratory setting.
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organosynthetic & Organometallic Chemistry: purification of mcpba [tvv2008.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: m-CPBA Epoxidation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of alkenes is a fundamental and widely utilized transformation in organic synthesis, providing a powerful method for the introduction of a versatile epoxide functional group. Epoxides are valuable synthetic intermediates that can be readily converted into a variety of other functional groups, including diols, amino alcohols, and ethers. Among the various reagents available for epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) has emerged as a popular and reliable choice due to its commercial availability, ease of handling, and generally high yields.[1] This application note provides a detailed protocol for the m-CPBA epoxidation of alkenes, including reaction mechanism, experimental procedures, and a summary of reaction parameters for various substrates.
Reaction Principle and Mechanism
The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid transfers an oxygen atom to the alkene in a single stereospecific step.[2][3] The π-bond of the alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxyacid. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product; cis-alkenes yield cis-epoxides and trans-alkenes yield trans-epoxides.[3] The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) at temperatures ranging from 0 °C to room temperature.[4]
References
Application Notes and Protocols: Baeyer-Villiger Oxidation using 3-Chloroperoxybenzoic Acid (m-CPBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable method in organic synthesis for the conversion of ketones to esters and cyclic ketones to lactones.[1][2] This oxidation reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. Among various peroxyacids used for this transformation, 3-Chloroperoxybenzoic acid (m-CPBA) is one of the most common and versatile reagents due to its commercial availability, relative stability, and broad substrate scope.[3][4][5]
This reaction is of significant interest in the pharmaceutical and drug development fields as lactones and esters are common structural motifs in many biologically active natural products and synthetic drugs.[6][7][8] The Baeyer-Villiger oxidation provides a direct route to these valuable intermediates.[9]
Reaction Mechanism
The reaction proceeds through a well-established mechanism involving the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[3][6][10]
-
Protonation of the Carbonyl: The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The peroxyacid (m-CPBA) then acts as a nucleophile, attacking the activated carbonyl carbon.[1]
-
Formation of the Criegee Intermediate: This attack leads to the formation of a tetrahedral intermediate.[3][10]
-
Rearrangement: The rate-determining step involves the concerted migration of a substituent from the ketone to the adjacent oxygen atom of the peroxy group, with the simultaneous cleavage of the weak O-O bond.[2]
-
Product Formation: The collapse of this intermediate releases a carboxylate leaving group (3-chlorobenzoic acid) and forms a protonated ester or lactone, which is then deprotonated to yield the final product.[11]
The regioselectivity of the Baeyer-Villiger oxidation is a key feature and is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The general order of migratory aptitude is:
H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl [10][11][12]
This predictable regiochemistry makes the Baeyer-Villiger oxidation a highly useful synthetic tool. The migration occurs with retention of stereochemistry at the migrating center.[3][4]
Caption: The reaction mechanism of the Baeyer-Villiger oxidation.
Applications in Synthesis
The Baeyer-Villiger oxidation using m-CPBA has broad applications in organic synthesis:
-
Synthesis of Lactones: Cyclic ketones are readily converted to lactones, which are precursors for hydroxy acids and polyesters.[1] The ring expansion of cyclic ketones is a hallmark of this reaction.[10]
-
Synthesis of Esters: Acyclic ketones can be selectively oxidized to esters.[1]
-
Natural Product Synthesis: This reaction is a key step in the total synthesis of numerous complex natural products.[6][9]
-
Drug Development: The synthesis of lactone-containing drugs often utilizes the Baeyer-Villiger oxidation.[13]
-
Flavor and Fragrance Industry: Lactones are important components of fruit flavors and are used in the food and fragrance industries.[7]
Experimental Protocols
Below is a general protocol for the Baeyer-Villiger oxidation of a ketone using m-CPBA. The specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for a particular substrate.
General Protocol for the Oxidation of a Ketone
Materials:
-
Ketone (substrate)
-
This compound (m-CPBA, typically 70-77% purity)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃)[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) in a suitable solvent such as anhydrous dichloromethane (DCM).
-
Addition of m-CPBA: Add m-CPBA (1.1-2.0 equiv) to the solution in one portion or portion-wise. For sensitive substrates, the reaction can be cooled to 0 °C in an ice bath before the addition of m-CPBA.[3] For less reactive ketones, the addition of an acid catalyst like trifluoroacetic acid (TFA) (1.0 equiv) can be beneficial.[14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a specified temperature (e.g., 45 °C for slower reactions).[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed. Reaction times can vary from a few hours to 48 hours.[3]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature if heated. Quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[3]
-
Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove 3-chlorobenzoic acid) and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the pure ester or lactone.[3]
Caption: A general experimental workflow for the Baeyer-Villiger oxidation.
Data Presentation
The following tables summarize reaction conditions and yields for the Baeyer-Villiger oxidation of various ketones with m-CPBA, as reported in the literature.
Table 1: Oxidation of Acyclic Ketones
| Substrate | m-CPBA (equiv) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-Methyl-2-butanone | 1.1-2.0 | CH₂Cl₂ | 0-25 | N/A | Methyl 2-methylpropanoate | N/A | [10] |
| α-branched aldehydes | N/A | N/A | N/A | N/A | Formates | N/A | [15][16] |
| Linear aldehydes | N/A | N/A | N/A | N/A | Carboxylic acids | N/A | [15][16] |
N/A: Not available in the provided search results.
Table 2: Oxidation of Cyclic Ketones
| Substrate | m-CPBA (equiv) | Additive (equiv) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cyclohexanone | 1.1-2.0 | NaHCO₃ (optional) | CH₂Cl₂/CHCl₃ | 0-25 | N/A | ε-Caprolactone | N/A |[10] | | Substituted Cyclohexanone | 2.0 | - | DCM | 45 | 48 | Corresponding Lactone | N/A |[3] | | Substituted Cyclic Ketone | 2.6 | TFA (1.0) | DCM | RT | 12 | Corresponding Lactone | N/A |[3] | | 3-substituted cyclic ketone | N/A | Sc(OTf)₃ | EtOAc | N/A | N/A | Corresponding Lactone | 96-99 |[6] | | Cyclohexanone | 15,000 | Fe(PBT)(OTf)₂ (1) | CH₃CN | 60 | 5 | ε-Caprolactone | 67 (conversion) |[8] |
N/A: Not available in the provided search results. RT: Room Temperature.
Safety and Handling
-
m-CPBA is a potentially explosive solid, especially when purified, and should be handled with care. [5] It is typically supplied wetted with water to reduce its shock sensitivity.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Peroxyacids can cause skin and eye irritation. Avoid contact and inhalation.
Limitations and Considerations
-
Chemoselectivity: In substrates containing other oxidizable functional groups, such as alkenes or amines, m-CPBA can lead to side reactions like epoxidation or N-oxidation.[7][10] In some cases, the Baeyer-Villiger oxidation is faster than epoxidation.[4] For α,β-unsaturated ketones, both epoxidation and Baeyer-Villiger oxidation can occur.[15][16]
-
Steric Hindrance: Highly hindered ketones may react very slowly or not at all.
-
Acid Sensitivity: The acidic nature of m-CPBA and the byproduct 3-chlorobenzoic acid can be detrimental to acid-sensitive functional groups. The addition of a buffer, such as sodium bicarbonate, can mitigate this issue.[10]
Conclusion
The Baeyer-Villiger oxidation using m-CPBA is a cornerstone reaction in modern organic synthesis, providing a reliable and predictable method for the preparation of esters and lactones. Its broad applicability and tolerance for many functional groups make it an invaluable tool for researchers and professionals in the field of drug development and natural product synthesis. Careful consideration of the substrate's electronic and steric properties, along with optimization of reaction conditions, will ensure successful implementation of this powerful transformation.
References
- 1. Baeyer villiger oxidation | PPTX [slideshare.net]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 7. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx [slideshare.net]
- 8. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgosolver.com [orgosolver.com]
- 11. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
Application Notes and Protocols for Stereoselective m-CPBA Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized reagent in organic synthesis for the epoxidation of alkenes. This reaction proceeds via a concerted mechanism, ensuring a syn-addition of the oxygen atom to the double bond, which makes it a stereospecific process. The stereochemical outcome of the epoxidation of chiral substrates, particularly in terms of diastereoselectivity, is governed by a combination of steric and electronic factors. These application notes provide a detailed overview of the principles governing stereoselectivity in m-CPBA epoxidations and offer standardized protocols for conducting these reactions.
Principles of Stereoselectivity
The stereoselectivity of m-CPBA epoxidation is primarily manifested as diastereoselectivity when the alkene substrate is chiral or possesses prochiral faces that are diastereotopic. Since m-CPBA is an achiral reagent, it does not induce enantioselectivity in the epoxidation of achiral alkenes, typically yielding a racemic mixture of enantiomeric epoxides.
Steric Hindrance
In the absence of directing groups, the epoxidation reaction is highly sensitive to steric hindrance. The m-CPBA molecule will preferentially approach the double bond from the less sterically encumbered face. This principle is particularly evident in rigid cyclic and bicyclic systems.
Directing Effects of Allylic Alcohols
The presence of a hydroxyl group at an allylic position can significantly influence the diastereoselectivity of the epoxidation. This is attributed to hydrogen bonding between the allylic alcohol and the peroxyacid, which directs the reagent to the syn-face of the double bond with respect to the hydroxyl group. This directing effect often overrides steric considerations. However, if the allylic alcohol is protected (e.g., acetylated), this directing effect is nullified, and the stereoselectivity is once again governed by steric hindrance.[1]
Allylic Strain (A1,3 Strain)
In acyclic systems, the conformation of the allylic substrate in the transition state plays a crucial role. Allylic strain, the steric interaction between substituents on the double bond and at the allylic position, can influence the preferred trajectory of the incoming m-CPBA and thus the diastereoselectivity of the epoxidation.[2] For the m-CPBA transition state, a dihedral angle of approximately 120° is favored, which, in combination with minimizing A1,3 strain, often results in threo diastereoselectivity.[2]
Data Presentation: Diastereoselectivity in m-CPBA Epoxidations
The following tables summarize the diastereomeric ratios observed in the m-CPBA epoxidation of various alkene substrates.
Table 1: Epoxidation of Cyclic Alkenes
| Substrate | Major Diastereomer | Diastereomeric Ratio (Major:Minor) | Reference(s) |
| Bicyclic Alkene (norbornene derivative) | exo | 99:1 | [3] |
| Cholesterol | α-epoxide | Predominantly α | [4] |
| Triterpenic Allylic Alcohols | 1,2β-epoxyalcohols | High selectivity | [5] |
Table 2: Epoxidation of Acyclic Chiral Allylic Alcohols
| Substrate | Epoxidation Method | threo:erythro Ratio | Reference(s) |
| Acyclic Allylic Alcohol 1 | m-CPBA | 95:5 | [6] |
| Acyclic Allylic Alcohol 2 | m-CPBA | 95:15 | [6] |
| 22-hydroxy-Δ²³-sterol | m-CPBA | 36:64 | [7] |
Mandatory Visualizations
Caption: Concerted "Butterfly" mechanism of m-CPBA epoxidation.
Caption: Factors influencing diastereoselectivity in m-CPBA epoxidation.
Caption: General experimental workflow for m-CPBA epoxidation.
Experimental Protocols
General Safety Precautions
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding the solid or exposing it to heat or friction. It is recommended to use m-CPBA with a purity of ≤77%. Store in a refrigerator. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: General Procedure for Diastereoselective Epoxidation of a Chiral Alkene
This protocol can be adapted for a variety of substrates.
Materials:
-
Alkene substrate
-
m-CPBA (≤77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) (or other suitable eluents)
Procedure:
-
Dissolve the alkene (1.0 equiv) in dichloromethane (typically 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 equiv) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate or sodium sulfite solution and stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove m-chlorobenzoic acid, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.[8][9][10]
Protocol 2: Epoxidation of Cholesterol
This protocol is a specific example of a diastereoselective epoxidation of a steroidal alkene.
Materials:
-
Cholesterol (1.0 g, 2.6 mmol)
-
m-CPBA (~77% purity, 0.6 g, ~2.7 mmol)
-
Dichloromethane (CH₂Cl₂, 8 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Petroleum ether or hexanes
-
Alumina (B75360) or silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of cholesterol in 4 mL of dichloromethane. Gentle warming may be required.
-
In a separate beaker, dissolve 0.6 g of m-CPBA in 4 mL of dichloromethane, warming gently if necessary.
-
Cool both solutions to room temperature.
-
Add the m-CPBA solution to the cholesterol solution and stir the reaction mixture.
-
Monitor the reaction for 30-45 minutes by TLC (e.g., using 80:20 hexanes:ethyl acetate as eluent).
-
After the reaction is complete, pour the mixture into a separatory funnel.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and evaporate the solvent.
-
Purify the resulting crude epoxide by column chromatography using alumina or silica gel, eluting with petroleum ether or a hexanes/ethyl acetate mixture. The major product will be the 5α,6α-epoxide, resulting from the attack of m-CPBA on the less hindered α-face of the cholesterol molecule.[4]
Conclusion
The m-CPBA epoxidation is a robust and reliable method for the synthesis of epoxides. The stereochemical outcome of the reaction on chiral substrates is predictable based on well-established principles of steric hindrance and directing group effects. The protocols provided herein offer a starting point for the successful implementation of this important transformation in a research and development setting. Careful control of reaction conditions and purification techniques allows for the selective synthesis and isolation of desired epoxide diastereomers.
References
- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. may.chem.uh.edu [may.chem.uh.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. researchgate.net [researchgate.net]
- 10. Separation of diastereomers - Chromatography Forum [chromforum.org]
Application Notes and Protocols: Epoxidation of Alkenes with m-CPBA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the epoxidation of electron-rich and electron-poor alkenes using meta-chloroperoxybenzoic acid (m-CPBA). It includes a comparative analysis of reaction kinetics, detailed experimental protocols for representative substrates, and mechanistic diagrams to illustrate the underlying chemical transformations. These notes are intended to serve as a practical guide for laboratory researchers in organic synthesis and drug development.
Introduction
Epoxidation is a fundamental transformation in organic synthesis, yielding highly versatile epoxide intermediates.[1][2][3] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its commercial availability, relative stability, and effectiveness under mild conditions.[4][5] The reactivity of m-CPBA is significantly influenced by the electronic properties of the alkene substrate. Generally, electron-rich alkenes undergo rapid epoxidation, while electron-poor alkenes react more sluggishly or require alternative reaction conditions.[1] Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic routes.
Reaction Mechanism
The epoxidation of alkenes with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism".[1] This process involves the syn-addition of the oxygen atom to the double bond, meaning both new C-O bonds are formed on the same face of the alkene.[1][6] Key features of this mechanism include:
-
Concerted Bond Formation and Cleavage: Multiple bonds are formed and broken in a single transition state.[1][3][6]
-
Stereospecificity: The stereochemistry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide.[1][5]
-
Electrophilic Nature: The peroxyacid acts as an electrophile, delivering an oxygen atom to the nucleophilic alkene.[7]
The concerted nature of the mechanism explains the observed stereospecificity and the lack of carbocation rearrangements.[1]
Reactivity of Alkenes
Electron-Rich Alkenes
Alkenes substituted with electron-donating groups (EDGs), such as alkyl or alkoxy groups, are considered electron-rich. These groups increase the electron density of the π-bond, making the alkene more nucleophilic and thus more reactive towards the electrophilic oxygen of m-CPBA. The rate of epoxidation generally increases with the number of alkyl substituents on the double bond.
General Reactivity Trend: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted
Electron-Poor Alkenes
Alkenes bearing electron-withdrawing groups (EWGs), such as carbonyls, esters, or nitriles, are electron-poor. The diminished electron density of the π-bond makes them less nucleophilic and therefore less reactive towards m-CPBA under standard conditions.[8] For these substrates, alternative methods, such as nucleophilic epoxidation using hydrogen peroxide under basic conditions, are often more effective.[8][9]
Quantitative Data
The electronic nature of the substituents on the alkene has a quantifiable effect on the reaction rate. The following table summarizes the relative rate constants for the epoxidation of para-substituted styrenes, illustrating the impact of electron-donating and electron-withdrawing groups.
| Alkene (p-X-Styrene) | Substituent (X) | Nature of Substituent | Relative Rate Constant (k_rel) |
| p-Methoxystyrene | -OCH₃ | Strong Electron-Donating | 7.6 |
| p-Methylstyrene | -CH₃ | Electron-Donating | 1.8 |
| Styrene (B11656) | -H | Neutral | 1.0 |
| p-Chlorostyrene | -Cl | Electron-Withdrawing | 0.4 |
| p-Nitrostyrene | -NO₂ | Strong Electron-Withdrawing | 0.1 |
Data is illustrative and compiled from trends discussed in the literature. Absolute rates are dependent on specific reaction conditions.
Experimental Protocols
Safety Precaution: m-CPBA is a potentially explosive peroxide, especially when impure or subjected to shock or friction. Handle with care, avoid metal spatulas, and store in a cool, ventilated area in its original container. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Epoxidation of an Electron-Rich Alkene (Styrene)
This protocol describes the epoxidation of styrene, a representative electron-rich alkene.
Materials:
-
Styrene
-
m-CPBA (assay ≥ 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve styrene (1.04 g, 10 mmol) in 40 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (approximately 2.6 g of 77% purity, ~11.5 mmol, 1.15 eq) in 40 mL of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred styrene solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 20 mL of saturated sodium sulfite solution to destroy excess peroxide. Stir for 20 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield styrene oxide.
Protocol 2: Epoxidation of an Electron-Poor Alkene (Chalcone - an α,β-Unsaturated Ketone) via Nucleophilic Epoxidation
As m-CPBA is less effective for electron-poor alkenes, this protocol utilizes a more suitable method involving hydrogen peroxide and a base.
Materials:
-
Chalcone (B49325) (trans-1,3-diphenyl-2-propen-1-one)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH), 2M aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve chalcone (2.08 g, 10 mmol) in 50 mL of methanol.
-
Cool the solution to approximately 15 °C using a cool water bath.
-
While stirring, add 2.5 mL of 30% hydrogen peroxide, followed by the dropwise addition of 2.5 mL of 2M aqueous sodium hydroxide over 10 minutes, ensuring the temperature does not exceed 25 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. The product, chalcone epoxide, will often precipitate out of the solution as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 15 mL) and then a small amount of cold methanol.
-
Allow the product to air-dry to a constant weight.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key mechanistic and procedural aspects of m-CPBA epoxidation.
Caption: The concerted "butterfly" mechanism for m-CPBA epoxidation.
Caption: General experimental workflow for m-CPBA epoxidation.
Conclusion
The reaction of m-CPBA with alkenes is a powerful tool in organic synthesis. The predictable reactivity patterns based on alkene electronics allow for selective oxidations. While electron-rich alkenes are ideal substrates for m-CPBA, electron-poor systems can be effectively epoxidized using alternative nucleophilic methods. The protocols and data presented herein provide a practical foundation for the successful application of these reactions in a research setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Rank the reactivity of the following alkenes with mCPBA ( 1 = mos... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Use of meta-Chloroperoxybenzoic Acid (m-CPBA) in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the utilization of meta-chloroperoxybenzoic acid (m-CPBA) in the synthesis of key pharmaceutical intermediates. The following sections cover three primary applications of this versatile oxidizing agent: the oxidation of sulfides to sulfones, the epoxidation of alkenes, and the Baeyer-Villiger oxidation of ketones.
Oxidation of Sulfides to Sulfones: Synthesis of Albendazole (B1665689) Sulfone
The oxidation of sulfides to sulfones is a critical transformation in the synthesis of various pharmaceuticals. Albendazole, a broad-spectrum anthelmintic, is metabolized in vivo to its active sulfoxide (B87167) and subsequently to the inactive sulfone. The synthesis of albendazole sulfone is often required for impurity profiling and analytical standard generation in drug development.
Reaction Scheme:
Experimental Protocol
A detailed experimental protocol for the synthesis of albendazole sulfone from albendazole using m-CPBA is outlined below.[1]
Materials:
-
Albendazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round bottom flask charged with Albendazole (10g), add dichloromethane (DCM) (150 ml) at room temperature.
-
Cool the mixture to 5-10°C using an ice bath.
-
Slowly add m-chloroperbenzoic acid (13g) to the reaction mixture while maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane (B92381):Ethyl Acetate (B1210297) (1:1).
-
Upon completion, distill off the solvent under vacuum at a temperature below 50°C to obtain the crude product.
-
Purify the crude residue by column chromatography using a mobile phase of 30% ethyl acetate in hexane, followed by 50% ethyl acetate in hexane to yield the pure albendazole sulfone as an off-white solid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Albendazole (10g) | [1] |
| Reagent | m-CPBA (13g) | [1] |
| Solvent | Dichloromethane (150 ml) | [1] |
| Reaction Temperature | 5-10°C initially, then 25-30°C | [1] |
| Reaction Time | 6-8 hours | [1] |
| Yield | 78% (7.8g) | [1] |
| Purity (HPLC) | 95.7% | [1] |
Epoxidation of Alkenes: Synthesis of 5α,6α-Epoxycholestan-3β-ol
Epoxides are highly valuable intermediates in pharmaceutical synthesis due to their reactivity towards a wide range of nucleophiles, allowing for the introduction of various functional groups with stereochemical control. The epoxidation of cholesterol, a steroid, yields an important intermediate for the synthesis of various steroidal drugs.
Reaction Scheme:
Experimental Protocol
The following protocol details the epoxidation of cholesterol using m-CPBA.
Materials:
-
Cholesterol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Round bottom flask
-
Magnetic stirrer
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
Procedure:
-
Weigh 2.3 g (6.0 mmol) of cholesterol and add it to a 100 mL round-bottomed flask containing a magnetic stir bar.
-
Add 20 mL of dichloromethane (CH₂Cl₂) to the flask and stir to dissolve the cholesterol.
-
Weigh out 1.73 g (~7.0 mmol) of m-CPBA and add it in small portions over a 5-minute period to the stirring solution.
-
Stir the reaction mixture for a total of 45 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a 100 mL beaker and carefully add 50 mL of saturated NaHCO₃ solution to quench the excess peroxyacid.
-
Transfer the contents to a separatory funnel, wash the beaker with an additional 20 mL of dichloromethane, and add this to the separatory funnel.
-
Separate the layers and dry the organic layer over anhydrous MgSO₄.
-
Gravity filter the solution and evaporate the solvent to obtain the crude epoxide product. The product can be further purified by recrystallization.
Quantitative Data
| Parameter | Value |
| Starting Material | Cholesterol (2.3 g, 6.0 mmol) |
| Reagent | m-CPBA (1.73 g, ~7.0 mmol) |
| Solvent | Dichloromethane (20 mL) |
| Reaction Time | 45 minutes |
Baeyer-Villiger Oxidation: Synthesis of a Lactone Intermediate from 2-Adamantanone (B1666556)
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones. These lactones are important structural motifs in many biologically active molecules and serve as versatile pharmaceutical intermediates. 2-Adamantanone is a common starting material for the synthesis of various bioactive compounds.
Reaction Scheme:
Experimental Protocol
This protocol describes the Baeyer-Villiger oxidation of 2-adamantanone.[1]
Materials:
-
2-Adamantanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 85%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-adamantanone (1.0 equivalent) in dichloromethane (DCM).
-
Add m-CPBA (85%, 2.0 equivalents) to the solution.
-
Stir the mixture at 45 °C for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Dilute the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude lactone.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Adamantanone (1.0 equiv) | [1] |
| Reagent | m-CPBA (85%, 2.0 equiv) | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 45 °C | [1] |
| Reaction Time | 48 hours | [1] |
Visualizations
General Mechanism for Sulfide (B99878) Oxidation
Caption: Stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone using m-CPBA.
General Mechanism for Epoxidation of an Alkene
Caption: Concerted mechanism for the epoxidation of an alkene by m-CPBA.
General Mechanism for Baeyer-Villiger Oxidation
Caption: Key steps in the Baeyer-Villiger oxidation of a ketone to an ester or lactone.
General Experimental Workflow
Caption: A generalized workflow for reactions involving m-CPBA.
References
Application Notes and Protocols for N-Oxidation of Amines with meta-Chloroperoxybenzoic Acid (m-CPBA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-oxidation of various amines using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent in organic synthesis. This transformation is crucial for altering the electronic properties of amines, enhancing their utility as synthetic intermediates, and is a key step in the synthesis of numerous biologically active molecules.
The N-oxidation of amines introduces an N-oxide functionality, which can significantly modify the reactivity of the parent molecule. For instance, the N-oxidation of pyridine (B92270) derivatives increases the ring's susceptibility to both electrophilic and nucleophilic substitution.[1] This protocol is applicable to a broad range of substrates, including tertiary amines, pyridines, and other heterocyclic amines. While primary and secondary amines can also be oxidized, the reactions are often less selective and can lead to products such as nitroalkanes, nitroxides, or oximes.[2][3]
General Considerations
-
Reagent Purity: Commercially available m-CPBA typically has a purity of around 70-77%, with the main impurity being m-chlorobenzoic acid.[2] For sensitive substrates or stoichiometric-controlled reactions, it is advisable to use purified m-CPBA. However, for most applications, the commercial grade is sufficient.
-
Safety Precautions: m-CPBA is a strong oxidizing agent and can be explosive when dry, or subjected to shock or friction.[1][4] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Store m-CPBA at refrigerated temperatures and avoid contact with flammable materials.[4]
-
Solvent Choice: Dichloromethane (B109758) (DCM) is a commonly used solvent for m-CPBA oxidations due to its inertness and ability to dissolve both the amine and the oxidant.[1] Other solvents like chloroform, ethyl acetate, or acetic acid can also be employed depending on the substrate's solubility and reactivity.[2][5][6]
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation of Tertiary Amines and Pyridines
This protocol is a general method applicable to a wide range of tertiary amines and pyridine derivatives.[1][7]
Materials:
-
Amine substrate (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%) (1.2–1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (optional, for quenching excess peroxide)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2–1.5 equiv) portion-wise to the stirred solution over 15–30 minutes. Monitor the internal temperature to prevent a significant exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2–12 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Work-up: a. Quench any excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) until a starch-iodide paper test is negative. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2-3 times) to remove m-chlorobenzoic acid, followed by a wash with brine.[1][8] c. Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-oxide.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization.[1]
Protocol 2: N-Oxidation of Anilines to Nitroarenes
The oxidation of anilines with m-CPBA can lead to the corresponding nitroarenes. This transformation typically requires a larger excess of the oxidizing agent.
Materials:
-
Aniline (B41778) substrate (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%) (3.0–8.0 equiv)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aniline substrate in DCM or CHCl₃.
-
Add m-CPBA (3.0 to 8.0 equivalents, depending on the substrate) portion-wise at room temperature.[9]
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the acidic byproduct.
-
Further wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-oxidation of various amines with m-CPBA, compiled from the literature.
| Amine Substrate | m-CPBA (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazolopyridine | Not specified | Acetic Acid | Not specified | Not specified | 98 | [5] |
| Substituted Picolinates | 1.2 - 1.5 | DCM | 0 to RT | 2 - 12 | Not specified | [1] |
| 2-Aryl-4-chloropyridine | 2.5 | CH₂Cl₂/H₂O | 40 | 12 | Not specified | [7] |
| 4-Nitroaniline | Not specified | Not specified | Room Temp | Not specified | 95 | [9] |
| 1,4-Diaminobenzene | 8.0 | Not specified | Not specified | Not specified | 80 | [9] |
| Benzylamine | Not specified | Ethyl Acetate | Room Temp | 20 min | >90 (selectivity for oxime) | [3][6] |
| Piperazine derivatives | 2.0 | Not specified | Not specified | Not specified | Not specified | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-oxidation of an amine using m-CPBA.
Caption: General workflow for the N-oxidation of amines with m-CPBA.
Reaction Mechanism
The mechanism of N-oxidation of a tertiary amine with m-CPBA is a concerted process.
Caption: Concerted mechanism for the N-oxidation of a tertiary amine by m-CPBA.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the S-oxidation of Sulfides to Sulfoxides and Sulfones with m-CPBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides and their further oxidation to sulfones represents a fundamental transformation in organic synthesis, with significant implications for the pharmaceutical industry. Sulfoxides and sulfones are key structural motifs in a multitude of clinically important drugs, exhibiting a wide range of biological activities. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively easy-to-handle oxidizing agent that provides a reliable method for these transformations.[1] The selectivity of the oxidation—halting at the sulfoxide (B87167) stage or proceeding to the sulfone—can be effectively controlled by modulating the reaction conditions, primarily the stoichiometry of m-CPBA and the temperature.[2][3]
This document provides detailed application notes, experimental protocols, and quantitative data for the S-oxidation of sulfides using m-CPBA, tailored for professionals in research and drug development.
Reaction Mechanism and Selectivity
The oxidation of a sulfide (B99878) by m-CPBA proceeds through a concerted mechanism where the sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic peroxy oxygen of m-CPBA.[4] This single-step process involves the transfer of an oxygen atom to the sulfur, forming a sulfoxide and releasing meta-chlorobenzoic acid as a byproduct.
The reaction can be stopped at the sulfoxide stage by using one equivalent of m-CPBA, typically at low temperatures.[2] The use of approximately 1.0 to 1.2 equivalents of the oxidant is common to ensure the complete consumption of the starting sulfide.[2] Further oxidation of the sulfoxide to the corresponding sulfone requires an additional equivalent of m-CPBA and often proceeds at room temperature or with gentle heating.[2][3] Therefore, to achieve the sulfone directly from the sulfide, at least two equivalents of m-CPBA are necessary.
Applications in Drug Development
The sulfoxide and sulfone moieties are integral to the structure and function of numerous pharmaceutical agents. The modulation of the oxidation state of sulfur can significantly impact a molecule's polarity, solubility, metabolic stability, and interaction with biological targets. For instance, the blockbuster proton pump inhibitor esomeprazole (B1671258) (Nexium) features a chiral sulfoxide. Other drug classes where these functional groups are prevalent include anti-inflammatory agents, antibiotics, and central nervous system drugs. The ability to selectively introduce sulfoxide or sulfone groups is therefore a critical tool in medicinal chemistry for lead optimization and the synthesis of active pharmaceutical ingredients (APIs).
Data Presentation: Oxidation of Sulfides with m-CPBA
The following tables summarize quantitative data for the S-oxidation of various sulfides to their corresponding sulfoxides and sulfones using m-CPBA under different experimental conditions.
Table 1: Selective Oxidation of Sulfides to Sulfoxides
| Substrate | m-CPBA (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl prenyl sulfide | 1.0 | Dichloromethane (B109758) | 0 to rt | 8 | 75 | [2] |
| 26-Thiodiosgenin | 1.1 | Not Specified | -78 | 2 | Not specified | [5] |
| 26-Thiodiosgenin 3β-4-nitrobenzoate | Not Specified | Not Specified | -78 | Not Specified | 80 (71% major, 9% minor isomer) | [5] |
| Benzyl 2,4-dichlorophenyl sulphide | 1.0 (based on 77% purity) | Methylene chloride | 0 to rt | 3 | 88 |
Table 2: Oxidation of Sulfides to Sulfones
| Substrate | m-CPBA (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl prenyl sulfide | 2.0 | Dichloromethane | 0 to rt | 8 | 91 | [2] |
| 26-Thiodiosgenin | 2.2 | Not Specified | -40 | Not Specified | Major product | [5] |
| Generic Sulfide | 2.2 - 2.5 | Dichloromethane | Room Temperature or 35 | 0.3 - 0.8 | Not specified | [2] |
| Generic Sulfide | ~3.0 | Dichloromethane | Room Temperature | 2 | Not specified | [6] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide
This protocol is a general guideline for the selective oxidation of a sulfide to a sulfoxide.
-
Dissolution of Sulfide: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide (1.0 mmol, 1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) (5-10 mL). Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an ice or dry ice/acetone bath.[2]
-
Preparation and Addition of m-CPBA Solution: In a separate flask, dissolve m-CPBA (1.1–1.2 mmol, 1.1–1.2 equiv, assuming ~70-75% purity) in the same solvent.[2] Add the m-CPBA solution dropwise to the stirred sulfide solution over 5-10 minutes. The slow addition helps to control the reaction temperature and minimize over-oxidation.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting sulfide spot is no longer visible.
-
Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to neutralize the acidic byproduct and destroy any excess peroxide.[2]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation and Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude sulfoxide. The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Oxidation of a Sulfide to a Sulfone
This protocol provides a general procedure for the oxidation of a sulfide to a sulfone.
-
Dissolution of Sulfide: In a round-bottom flask with a magnetic stir bar, dissolve the sulfide (1.0 mmol, 1.0 equiv) in a suitable solvent like dichloromethane (DCM) (5-10 mL).
-
Addition of m-CPBA: Add m-CPBA (2.2–2.5 mmol, 2.2–2.5 equiv, assuming ~70-75% purity) to the solution in portions or as a solution in the same solvent.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to around 35 °C.[2]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible. This may take from 20 minutes to several hours depending on the substrate.[2]
-
Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or 10% aqueous Na₂SO₃.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM) two additional times.
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous Na₂SO₄.
-
Isolation and Purification: Filter the solution and remove the solvent under reduced pressure to obtain the crude sulfone. Further purification can be achieved by chromatography or recrystallization.
Mandatory Visualizations
Caption: Mechanism of sulfide oxidation to sulfoxide by m-CPBA.
Caption: A typical workflow for m-CPBA mediated S-oxidation.
Caption: Stepwise oxidation from sulfide to sulfone.
References
- 1. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
Application Notes and Protocols for Large-Scale Industrial Use of 3-Chloroperoxybenzoic Acid (m-CPBA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chloroperoxybenzoic acid (m-CPBA) is a versatile and powerful oxidizing agent widely employed in the chemical industry, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its primary large-scale applications involve the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.[1][3] These reactions are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1] However, the industrial use of m-CPBA is accompanied by significant safety challenges due to its thermal instability and potential for explosive decomposition, necessitating stringent safety protocols and process optimization.[4][5][6]
Application Note 1: Epoxidation of Olefins
The epoxidation of carbon-carbon double bonds to form epoxides is a cornerstone of organic synthesis, and m-CPBA is a highly effective reagent for this transformation. Epoxides are valuable intermediates that can be readily converted into a variety of functional groups.[1][2]
Key Features:
-
High Selectivity: The reaction is often highly stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.[3]
-
Broad Substrate Scope: A wide range of olefins can be epoxidized using m-CPBA.
-
Industrial Relevance: This reaction is integral to the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.[7]
General Reaction Mechanism: Prilezhaev Reaction
The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism."[3]
Figure 1: Concerted mechanism of alkene epoxidation with m-CPBA.
Quantitative Data for Epoxidation Reactions
The following table summarizes data from various epoxidation reactions using m-CPBA. It is important to note that large-scale industrial parameters are often proprietary and require extensive process development and safety assessment.
| Substrate | Scale | m-CPBA (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Hexadiene | 150 g | 1.0 | Dichloromethane (B109758) | 0 | 3 | ~88 (in-solution) | [7] |
| Various Olefins | 5.464 mol | 1.0 | Dichloromethane | -50 to -10 | 6 | Not specified | [2] |
| Olefin | 19.2 mmol | 1.0 | Dichloromethane | 0 | 12 | 99 | [8] |
Application Note 2: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters or cyclic ketones into lactones.[9][10] This reaction has found widespread use in the synthesis of natural products and pharmaceuticals.[1]
Key Features:
-
Regioselectivity: The migratory aptitude of the substituents on the ketone generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9]
-
Stereoretention: The migrating group retains its stereochemistry.
-
Synthetic Utility: Enables the synthesis of complex lactones and esters that are common motifs in bioactive molecules.
General Reaction Mechanism: Baeyer-Villiger Oxidation
The reaction proceeds via the formation of a Criegee intermediate, followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom.[10]
Figure 2: Mechanism of the Baeyer-Villiger oxidation.
Quantitative Data for Baeyer-Villiger Oxidations
The following table presents data from various Baeyer-Villiger oxidation reactions. As with epoxidations, industrial-scale conditions are highly specific to the process and require rigorous safety evaluation.
| Substrate | Scale | m-CPBA (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ketone | 7 mmol | 2.0 (85% purity) | Dichloromethane | 45 | 48 | Not specified | [9] |
| Ketone | 2.5 mmol | 2.6 | Dichloromethane | Room Temp | 12 | Not specified | [9] |
| Cyclohexanone | 1 mmol | 1.0 | Ethyl Acetate | 60 | Not specified | Not specified | [11] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on literature procedures. Large-scale reactions with m-CPBA are hazardous and should only be performed by trained personnel in appropriate facilities with rigorous safety measures in place. These protocols are for informational purposes and must be adapted and optimized for specific applications, with a thorough safety assessment conducted prior to any scale-up.
Protocol 1: Large-Scale Epoxidation of an Olefin (Generalized)
This protocol is based on principles for safer handling of m-CPBA on a pilot scale.[4][6]
Materials:
-
Olefin
-
m-CPBA (commercial grade, typically ~70-77%)
-
Dichloromethane (DCM) or another suitable solvent
-
Aqueous sodium sulfite (B76179) solution (e.g., 10%)
-
Aqueous sodium bicarbonate solution (saturated) or sodium hydroxide (B78521) solution (e.g., 5%)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system
-
Inert atmosphere (e.g., nitrogen)
-
Quench tank
Procedure:
-
Reactor Setup: The reactor is charged with the olefin dissolved in the chosen solvent (e.g., dichloromethane). The solution is cooled to the desired reaction temperature (e.g., -10 to 0 °C) under an inert atmosphere.
-
m-CPBA Solution Preparation: In a separate vessel, a solution or suspension of m-CPBA in the reaction solvent is prepared. Note: For some applications, solid m-CPBA may be added portion-wise.
-
Addition: The m-CPBA solution/suspension is added slowly to the stirred olefin solution via the addition funnel, maintaining the internal temperature within a narrow range (e.g., ±2 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Quenching: Upon completion, the reaction mixture is carefully quenched to destroy excess m-CPBA. This can be achieved by adding an aqueous solution of a reducing agent, such as sodium sulfite. The quench should be performed at a low temperature.
-
Workup: The organic layer is separated and washed successively with an aqueous basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to remove 3-chlorobenzoic acid, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
Purification: The crude product is purified by an appropriate method, such as distillation or chromatography.
Safety Workflow for Large-Scale m-CPBA Reactions
Due to the inherent hazards of m-CPBA, a strict safety workflow is mandatory for any large-scale operation.
Figure 3: Safety workflow for scaling up reactions involving m-CPBA.
Critical Safety Considerations for Large-Scale Use: [4][5][6][8][12]
-
Thermal Stability: The thermal stability of m-CPBA is a major concern. Pure m-CPBA is shock-sensitive and can decompose explosively.[4] Even commercial grades can undergo exothermic decomposition. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are essential for determining the onset of decomposition and ensuring a safe operating temperature.[4]
-
Solvent Choice: The choice of solvent can significantly impact the stability of m-CPBA. While dichloromethane (DCM) is commonly used, high concentrations of m-CPBA in DCM can be unstable.[4] Incompatibility with certain solvents, such as DMF, has been reported to lead to explosions.[4]
-
Process Parameters: Strict control over process parameters is crucial. This includes:
-
Concentration: Lowering the concentration of m-CPBA can significantly improve process safety.[4]
-
Temperature: Reactions should be conducted at the lowest feasible temperature with a robust cooling system in place.
-
Addition Rate: The controlled addition of m-CPBA is necessary to manage the reaction exotherm.
-
-
Quenching: A well-defined and validated quenching procedure is essential to safely destroy any unreacted m-CPBA before workup.
-
Materials of Construction: Avoid contact with incompatible materials, such as certain metals, that can catalyze the decomposition of peroxy acids.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Catalytic Applications of meta-Chloroperoxybenzoic Acid (m-CPBA) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent in organic synthesis, valued for its relative safety and broad applicability. While traditionally used in stoichiometric amounts for reactions like epoxidations and Baeyer-Villiger oxidations, the development of catalytic systems that employ m-CPBA as the terminal oxidant has significantly advanced the field. These catalytic approaches offer improved efficiency, selectivity, and sustainability, making them highly attractive for academic research and industrial applications, including pharmaceutical development. This document provides detailed application notes and experimental protocols for the catalytic use of m-CPBA in key organic transformations.
Catalytic Epoxidation of Olefins
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. The use of catalysts with m-CPBA allows for lower oxidant loading and, in the case of chiral catalysts, the asymmetric synthesis of epoxides.
Nickel-Catalyzed Epoxidation
Nickel complexes have emerged as effective catalysts for the epoxidation of a variety of olefins using m-CPBA as the terminal oxidant. These systems are particularly useful for the epoxidation of both electron-rich and electron-deficient double bonds.
Quantitative Data for Nickel-Catalyzed Epoxidation
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Conversion (%) | Epoxide Yield (%) | Reference |
| 1 | Vinylcyclohexane | [Ni(H₃L¹⁰)(N₃)₂]₂ | 0.1 | 87 | ~70 (selectivity) | [1] |
| 2 | 1-Octene | [Ni(H₃L¹⁰)(N₃)₂]₂ | 0.1 | 100 | ~70 (selectivity) | [1] |
| 3 | cis-Stilbene | [Ni(H₃L¹⁰)(N₃)₂]₂ | 0.1 | >95 | 65 (trans-epoxide) | [1] |
| 4 | trans-Stilbene | [Ni(H₃L¹⁰)(N₃)₂]₂ | 0.1 | >95 | 65 (trans-epoxide) | [1] |
Experimental Protocol: General Procedure for Nickel-Catalyzed Epoxidation of Olefins
-
To a solution of the olefin (1.0 mmol) in a mixture of acetonitrile (B52724) (CH₃CN) and dichloromethane (B109758) (CH₂Cl₂) (1:1, 4 mL) is added the nickel catalyst (0.001 mmol, 0.1 mol%).
-
The mixture is stirred at room temperature, and a solution of m-CPBA (1.2 mmol, 1.2 equiv) in CH₂Cl₂ (2 mL) is added dropwise over 10 minutes.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (5 mL).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL), water (10 mL), and brine (10 mL).
-
The organic phase is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
Asymmetric Epoxidation with Chiral Manganese-Salen Complexes
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from unfunctionalized olefins. While various terminal oxidants can be used, buffered m-CPBA is a common choice.
Quantitative Data for Asymmetric Epoxidation using Jacobsen's Catalyst and m-CPBA
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 4 | 84 | 92 | [2] |
| 2 | Indene | (R,R)-Jacobsen's Catalyst | 5 | 90 | 89 | [3] |
| 3 | 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | 5 | 88 | 92 | [3] |
Experimental Protocol: Asymmetric Epoxidation of cis-β-Methylstyrene
-
To a solution of cis-β-methylstyrene (0.5 mmol) in dichloromethane (DCM, 2 mL) at 0 °C is added (R,R)-Jacobsen's catalyst (0.02 mmol, 4 mol%).
-
A solution of m-CPBA (0.6 mmol, 1.2 equiv) and N-methylmorpholine N-oxide (NMO) (0.6 mmol, 1.2 equiv) as a buffer in DCM (2 mL) is added slowly to the reaction mixture.
-
The reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched with a 10% aqueous solution of sodium bisulfite (5 mL).
-
The mixture is extracted with DCM (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography to yield the corresponding epoxide. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle for Metal-Catalyzed Epoxidation
Caption: Generalized catalytic cycle for metal-catalyzed epoxidation with m-CPBA.
Catalytic Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction for the conversion of ketones to esters or lactones. Catalytic versions of this reaction using m-CPBA reduce waste and can provide access to chiral lactones through asymmetric catalysis.
Lewis Acid-Catalyzed Baeyer-Villiger Oxidation
Lewis acids can activate the ketone substrate towards nucleophilic attack by m-CPBA, thereby accelerating the Baeyer-Villiger oxidation.
Quantitative Data for Lewis Acid-Catalyzed Baeyer-Villiger Oxidation
| Entry | Ketone | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 2-Adamantanone | Sc(OTf)₃ | 10 | 1 | 95 | [4] |
| 2 | Cyclohexanone | Cu(OTf)₂ | 2 | 18 | 89 | [5] |
| 3 | 4-tert-Butylcyclohexanone | Cu(OTf)₂ | 2 | 18 | 94 | [5] |
Experimental Protocol: Sc(OTf)₃-Catalyzed Baeyer-Villiger Oxidation
-
To a solution of the ketone (1.0 mmol) in ethyl acetate (B1210297) (EtOAc, 5 mL) is added scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) (0.1 mmol, 10 mol%).
-
m-CPBA (1.5 mmol, 1.5 equiv) is added in one portion, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
The mixture is diluted with EtOAc (10 mL) and washed with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Logical Flow of the Baeyer-Villiger Oxidation
Caption: Key steps in the Baeyer-Villiger oxidation mechanism.
Catalytic C-H Bond Oxidation
The direct oxidation of C-H bonds to C-O bonds is a highly desirable transformation. Transition metal catalysts in conjunction with m-CPBA have shown promise in achieving this challenging reaction with notable selectivity.
Cobalt-Catalyzed Alkane Hydroxylation
Cobalt complexes can catalyze the hydroxylation of alkanes with m-CPBA, often with high stereoretention, suggesting a non-radical pathway.
Quantitative Data for Cobalt-Catalyzed C-H Oxidation
| Entry | Substrate | Catalyst | Promoter | Yield (%) | Stereoselectivity (cis:trans) | Reference |
| 1 | cis-1,2-Dimethylcyclohexane | [Co(III)₄Fe(III)₂O(Sae)₈] | HNO₃ | 46 | 56:1 | [1] |
| 2 | Adamantane | [(C₄Me₄)Co(C₆H₆)]PF₆ | HNO₃ | 39 (total alcohols) | 3°:2° = 13:1 | [6][7][8] |
| 3 | Cyclohexane | [(C₄Me₄)Co(C₆H₆)]PF₆ | HNO₃ | 25 (total oxygenates) | - | [6][7][8] |
Experimental Protocol: Cobalt-Catalyzed Oxidation of cis-1,2-Dimethylcyclohexane
-
In a reaction vial, the cobalt-iron heterometallic complex (1.2 x 10⁻⁴ M final concentration) and nitric acid (HNO₃, 5.5 x 10⁻³ M final concentration) are dissolved in acetonitrile (MeCN).
-
cis-1,2-Dimethylcyclohexane (0.1 M final concentration) is added to the solution.
-
m-CPBA (0.045 M final concentration) is added to initiate the reaction.
-
The reaction is stirred at room temperature for 1 hour.
-
An aliquot is taken, quenched with a triphenylphosphine (B44618) solution, and analyzed by GC-MS to determine the product distribution and yield.
Experimental Workflow for Catalytic C-H Oxidation
Caption: A typical experimental workflow for catalytic C-H oxidation.
Conclusion
The catalytic use of m-CPBA in organic synthesis represents a significant advancement over stoichiometric methods. The protocols and data presented herein for epoxidation, Baeyer-Villiger oxidation, and C-H bond oxidation demonstrate the versatility and power of this approach. These methods provide researchers and drug development professionals with efficient and selective tools for the synthesis of complex molecules. Further research in this area is expected to yield even more active and selective catalytic systems, expanding the synthetic utility of m-CPBA.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes † | Semantic Scholar [semanticscholar.org]
- 7. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes [mdpi.com]
Application Notes and Protocols: Baeyer-Villiger Oxidation of Ketones to Esters using m-CPBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable method for the conversion of ketones to esters, or cyclic ketones to lactones, through the use of a peroxyacid oxidant.[1] Among the various peroxyacids available, meta-chloroperoxybenzoic acid (m-CPBA) is one of the most commonly used due to its commercial availability, relative stability, and ease of handling.[2] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, leading to the formation of an ester or lactone.[3] The Baeyer-Villiger oxidation is characterized by its high stereospecificity and predictable regiochemistry, which is governed by the migratory aptitude of the substituents attached to the carbonyl carbon. This transformation is a cornerstone in organic synthesis, with significant applications in the synthesis of natural products, pharmaceuticals, and fragrances.[4][5] For instance, it is a key step in the synthesis of various biologically active molecules, including prostaglandins (B1171923) and steroidal lactones.[5]
Reaction Mechanism
The mechanism of the Baeyer-Villiger oxidation with m-CPBA proceeds through a well-established pathway involving the formation of a key intermediate known as the Criegee intermediate.[6][7]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by the peroxyacid. This initial step activates the carbonyl group, making the carbonyl carbon more electrophilic.[1][7]
-
Nucleophilic Attack by the Peroxyacid: The activated carbonyl carbon is then attacked by the nucleophilic peroxyacid, leading to the formation of a tetrahedral intermediate.[1]
-
Formation of the Criegee Intermediate: This tetrahedral intermediate rearranges to form the Criegee intermediate.[7]
-
Concerted Migration: The rate-determining step involves the concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen of the peroxide group. This migration occurs with the simultaneous cleavage of the weak O-O bond of the peroxide, leading to the departure of a carboxylate anion (meta-chlorobenzoate in this case).[1] The migration proceeds with retention of the stereochemistry of the migrating group.[7]
-
Deprotonation: The final step is the deprotonation of the resulting oxocarbenium ion to yield the final ester or lactone product.[1]
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the ketone. The general order of migratory aptitude is: tertiary alkyl > aryl ≈ secondary alkyl > primary alkyl > methyl.[6]
Quantitative Data from Representative Reactions
The following table summarizes the reaction conditions and yields for the Baeyer-Villiger oxidation of various ketones with m-CPBA, as reported in the literature.
| Starting Ketone | Product | m-CPBA (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | ε-Caprolactone | 1.1 - 2.0 | CH₂Cl₂ or CHCl₃ | 0 - 25 | - | High | [6] |
| 3-Substituted cyclic ketone | Lactone | - | EtOAc | - | - | 96-99 | [8] |
| Ketone (unspecified) | Ester | 2.0 (85%) | DCM | 45 | 48 | - | [7] |
| Ketone (unspecified) | Ester | 2.6 | dry DCM | Room Temp | 12 | - | [7] |
| Tetracyclic diketone | Lactone | - | - | - | - | 75 | [8] |
| 6-membered ketone | 7-membered lactone | - | - | - | - | 99 | [8] |
| Chiral ketone | Chiral lactone | - | DCM | - | - | 92 | [5] |
Experimental Protocols
General Protocol for the Baeyer-Villiger Oxidation of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercially available as a solid, often ≤77% purity)
-
Dichloromethane (B109758) (DCM) or Chloroform (B151607) (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) (approximately 0.1-0.5 M concentration).
-
Addition of m-CPBA: Cool the solution in an ice bath to 0 °C. Add m-CPBA (1.1-2.0 equiv) portion-wise to the stirred solution. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to 48 hours.[7]
-
Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10-15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Specific Protocol Example: Oxidation of a Ketone in DCM at 45 °C
This protocol is adapted from a literature procedure.[7]
Procedure:
-
A solution of the ketone (7 mmol, 1.0 equiv) in dichloromethane (DCM, 70 mL) is treated with m-CPBA (85% purity, 2.0 equiv).
-
The reaction mixture is stirred at 45 °C for 48 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.
-
The mixture is diluted with a saturated aqueous solution of NaHCO₃ and extracted with DCM.
-
The combined organic phases are dried over anhydrous Na₂SO₄.
-
After filtration, the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx [slideshare.net]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
Troubleshooting & Optimization
removing 3-chlorobenzoic acid byproduct from m-CPBA reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the 3-chlorobenzoic acid byproduct from reactions utilizing meta-chloroperoxybenzoic acid (m-CPBA).
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of an m-CPBA oxidation, and why does it need to be removed?
A1: The primary byproduct of a reaction using m-CPBA as an oxidizing agent is 3-chlorobenzoic acid. This acidic byproduct can interfere with subsequent reaction steps, complicate product isolation and purification, and potentially degrade acid-sensitive products. Therefore, its removal is a critical step in the reaction workup.
Q2: What are the most common methods for removing 3-chlorobenzoic acid?
A2: The most common methods for removing the 3-chlorobenzoic acid byproduct are:
-
Aqueous Basic Wash: Utilizing a weak base like sodium bicarbonate or sodium carbonate to convert the carboxylic acid into its water-soluble salt, which can then be extracted into an aqueous layer.
-
Precipitation/Filtration: Cooling the reaction mixture to decrease the solubility of 3-chlorobenzoic acid, causing it to precipitate, followed by filtration.
-
Column Chromatography: Separating the desired product from the polar 3-chlorobenzoic acid using silica (B1680970) gel or alumina (B75360) chromatography.
Q3: How do I choose the best method for my specific reaction?
A3: The choice of purification method depends on the properties of your desired product, particularly its stability and polarity.
-
If your product is stable to aqueous basic conditions, an aqueous wash is often the simplest and most efficient method.
-
If your product is also sparingly soluble in the reaction solvent at low temperatures, precipitation might be a viable option, though it can sometimes lead to co-precipitation of the product.
-
Column chromatography is a very effective but more time- and resource-intensive method, generally used when other methods fail or when very high purity is required.[1]
Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) for the aqueous wash?
A4: It is generally recommended to use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] Strong bases like NaOH can potentially react with or degrade sensitive functional groups that may be present on your desired product.[3]
Q5: How can I tell if all the 3-chlorobenzoic acid has been removed?
A5: Thin-Layer Chromatography (TLC) is a common method to monitor the removal of 3-chlorobenzoic acid. The byproduct is UV active and typically has a different Rf value than the desired product. You can spot the crude reaction mixture and the washed organic layer on a TLC plate to visually assess the removal of the byproduct spot.
Troubleshooting Guides
Issue 1: An emulsion forms during the aqueous wash.
Cause: An emulsion is a stable mixture of two immiscible liquids (in this case, the organic and aqueous layers) that is often stabilized by the presence of salts or other compounds at the interface. Vigorous shaking of the separatory funnel is a common cause.
Solution:
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (NaCl) solution (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate.
Issue 2: The 3-chlorobenzoic acid precipitates out of the organic layer during the wash.
Cause: This can happen if the concentration of the sodium salt of 3-chlorobenzoic acid exceeds its solubility in the aqueous layer, or if the organic solvent has some water miscibility, causing the salt to precipitate at the interface.
Solution:
-
Add More Water: Increase the volume of the aqueous layer to ensure the sodium 3-chlorobenzoate (B1228886) remains dissolved.
-
Use a More Dilute Basic Solution: A lower concentration of the basic wash solution can sometimes prevent precipitation.
-
Filter the Mixture: If the precipitate is solely the byproduct salt, it can be removed by filtration. However, there is a risk of losing some of the desired product if it adsorbs to the solid.
Issue 3: The product co-elutes with 3-chlorobenzoic acid during column chromatography.
Cause: The chosen solvent system for the column does not provide sufficient separation between your product and the acidic byproduct.
Solution:
-
Optimize the Solvent System: Use TLC to test different solvent systems (mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane). The goal is to find a system where the Rf values of your product and the byproduct are significantly different.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina. Alumina is more basic than silica and can strongly retain acidic compounds like 3-chlorobenzoic acid.[2]
-
Perform an Aqueous Wash First: It is highly recommended to perform a basic aqueous wash to remove the majority of the 3-chlorobenzoic acid before performing column chromatography. This will make the chromatographic separation much easier and more effective.[1]
Experimental Protocols
Protocol 1: Removal of 3-Chlorobenzoic Acid by Aqueous Wash
This is the most common and generally most efficient method for removing the acidic byproduct.
-
Quench Excess m-CPBA (Optional but Recommended):
-
Cool the reaction mixture in an ice bath.
-
Slowly add a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) with stirring.
-
Stir for 15-30 minutes. Monitor the disappearance of m-CPBA by TLC or by testing with starch-iodide paper (the paper will no longer turn blue/black when excess peroxide is gone).
-
-
Dilute the Reaction Mixture:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure the product is fully dissolved and to facilitate phase separation.
-
-
Perform the Basic Wash:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the carbon dioxide gas that is evolved.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution one or two more times.
-
-
Wash with Brine and Dry:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
-
Isolate the Product:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
-
Workflow for Aqueous Wash Purification
Caption: Workflow for removing 3-chlorobenzoic acid via aqueous wash.
Protocol 2: Removal of 3-Chlorobenzoic Acid by Precipitation
This method is suitable for reactions where the product remains soluble in the reaction solvent at low temperatures while the 3-chlorobenzoic acid precipitates.
-
Cool the Reaction Mixture:
-
After the reaction is complete, cool the reaction mixture in an ice bath or refrigerator (e.g., 0-4 °C).[1]
-
-
Induce Precipitation:
-
Stir the cooled mixture for 30-60 minutes to allow the 3-chlorobenzoic acid to fully precipitate.
-
-
Filter the Mixture:
-
Filter the cold mixture through a Büchner funnel to remove the precipitated 3-chlorobenzoic acid.
-
-
Wash the Precipitate:
-
Wash the collected solid with a small amount of the cold reaction solvent to recover any entrained product.
-
-
Isolate the Product:
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude product.
-
Workflow for Precipitation Purification
Caption: Workflow for removing 3-chlorobenzoic acid via precipitation.
Protocol 3: Removal of 3-Chlorobenzoic Acid by Column Chromatography
This method is used for products that are sensitive to aqueous workups or when very high purity is required.
-
Prepare the Column:
-
Select an appropriate size column and stationary phase (typically silica gel).
-
Pack the column using a slurry of the stationary phase in the initial, non-polar eluent.
-
-
Load the Sample:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elute the Column:
-
Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). The less polar product should elute first.
-
Gradually increase the polarity of the eluent to elute the more polar compounds. The highly polar 3-chlorobenzoic acid will either remain at the top of the column or elute with a highly polar solvent system.
-
-
Collect and Analyze Fractions:
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
-
Workflow for Chromatographic Purification
Caption: Workflow for removing 3-chlorobenzoic acid via column chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for 3-Chlorobenzoic Acid Removal
| Method | Principle of Separation | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash | Acid-base extraction | High (>95% with multiple washes) | Fast, simple, and cost-effective for base-stable products. | Can lead to emulsions; not suitable for acid- or base-sensitive products; potential for product loss if it has some water solubility. |
| Precipitation | Difference in solubility at low temperature | Variable; dependent on solvent and product solubility | Simple and avoids aqueous conditions. | Risk of co-precipitation of the product; may not be effective for all solvent systems. |
| Column Chromatography | Difference in polarity | Very High (>99%) | Provides very high purity; applicable to a wide range of products. | Time-consuming, requires larger volumes of solvent, and is more expensive. |
Table 2: Solubility of 3-Chlorobenzoic Acid
| Solvent | Solubility | Reference |
| Water (cold) | Sparingly soluble (approx. 0.45 g/L at 15°C) | [4] |
| Water (hot) | More soluble | [4] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Aqueous Base (e.g., NaHCO₃ solution) | Very soluble (as the sodium salt) | [6] |
References
improving the stability of 3-Chloroperoxybenzoic acid in solution
Welcome to the technical support center for 3-Chloroperoxybenzoic acid (m-CPBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of m-CPBA in solution and to troubleshoot common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store m-CPBA to ensure its stability?
A1: Solid m-CPBA should be stored in a refrigerator at approximately 2 to 8 °C.[1][2] It is crucial to keep the container tightly closed in a dry, cool, and well-ventilated area, away from combustible materials.[1][2] Commercial grades of m-CPBA often contain stabilizers like 3-chlorobenzoic acid and water to reduce the risk of explosion.[3][4][5][6][7]
Q2: My m-CPBA solution seems to have lost its reactivity. What could be the cause?
A2: Loss of reactivity is often due to the decomposition of m-CPBA. The stability of m-CPBA in solution is significantly lower than in its solid form.[8] Factors that accelerate decomposition include elevated temperatures, prolonged storage of the solution, and the type of solvent used. It is recommended to use freshly prepared m-CPBA solutions for experiments.[9]
Q3: Which solvents are recommended for dissolving m-CPBA, and are there any I should avoid?
A3: Dichloromethane (CH₂Cl₂) is a commonly used solvent for m-CPBA reactions.[2][10][11] However, it's important to be aware that even in CH₂Cl₂, high concentrations of m-CPBA can be intrinsically unstable.[9][10] Ethyl acetate (B1210297) and isopropyl acetate have been suggested as potentially safer alternatives to chlorinated solvents.[10] You should avoid solvents like dimethylformamide (DMF) and acetone, as they have been reported to be incompatible with m-CPBA and can lead to hazardous or even explosive conditions.[9]
Q4: How can I determine the actual concentration of active m-CPBA in my solution?
A4: The concentration of active m-CPBA can be determined by iodometric titration.[4][5][12][13] This method involves reacting a sample of the solution with an excess of iodide, which is oxidized by the peroxy acid to iodine. The resulting iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) to calculate the amount of active oxidant.
Q5: I am observing an unexpected exotherm in my reaction. What should I do?
A5: An unexpected exotherm can be a sign of rapid m-CPBA decomposition, which can be dangerous.[10][11] Immediately cool the reaction vessel using an ice bath and ensure proper ventilation in a fume hood. If the reaction is on a large scale, follow established emergency protocols. To prevent this, avoid high concentrations of m-CPBA, control the addition rate, and maintain the recommended reaction temperature.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Degraded m-CPBA: The m-CPBA solution may have decomposed over time or due to improper storage. | 1. Prepare a fresh solution of m-CPBA immediately before use.[9]2. Verify the activity of the m-CPBA solution using iodometric titration.[12]3. Ensure solid m-CPBA has been stored correctly at 2-8 °C.[2] |
| Inconsistent reaction results | Variable m-CPBA concentration: The concentration of your m-CPBA solution may not be consistent between batches. | 1. Standardize your solution preparation method.2. Always titrate your m-CPBA solution before use to determine the exact concentration of the active oxidant.[4] |
| Reaction is too slow | Solvent effects: Hydrogen-bonding solvents can slow down the rate of epoxidation by disrupting the internal hydrogen bonding of the transition state.[14] | 1. Consider using a non-polar solvent like dichloromethane.2. Ensure the reaction temperature is appropriate for the specific transformation. |
| Difficulty removing 3-chlorobenzoic acid byproduct | Incomplete workup: The acidic byproduct, 3-chlorobenzoic acid, can be difficult to remove if not properly neutralized and extracted. | 1. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite to neutralize and extract the acidic byproduct.[15][16][17]2. For sensitive substrates, a mild basic wash is recommended. |
| Uncontrolled exotherm or runaway reaction | High concentration of m-CPBA: The intrinsic instability of m-CPBA is more pronounced at higher concentrations.[9][10]Incompatible solvent: Certain solvents can react with m-CPBA, leading to rapid decomposition.[9] | 1. Work with dilute solutions of m-CPBA (e.g., <0.13 g/mL in DMF).[9]2. Maintain strict temperature control, using an ice bath for solution preparation and reaction.[9]3. Avoid incompatible solvents like DMF and acetone.[9] |
Data on m-CPBA Stability in Solvents
| Solvent | Concentration | Temperature | Stability/Safety Observations |
| Dichloromethane (DCM) | High (e.g., 1.1 g/mL) | Elevated | Can have a low onset temperature for decomposition and a large exotherm, posing a significant safety risk on a larger scale.[9][10][11] |
| Dimethylformamide (DMF) | < 0.13 g/mL | ≤ 10 °C | Considered a safer concentration range. It is recommended to use the solution immediately after preparation.[9] |
| Dimethylformamide (DMF) | High (e.g., 1.1 g/mL) | Not specified | Incompatible and can lead to severe explosions.[9] |
| Acetone | Not specified | Not specified | Potentially incompatible due to the possible formation of explosive dimeric and trimeric cyclic peroxides.[9] |
| Ethyl Acetate (EtOAc) | Not specified | Not specified | Mentioned as a potentially more environmentally benign and safer solvent alternative to chlorinated solvents.[10][18] |
| Isopropyl Acetate (iPrOAc) | Not specified | Not specified | Mentioned as a potentially more environmentally benign and safer solvent alternative to chlorinated solvents.[10] |
Experimental Protocols
Protocol for Preparing a Standardized m-CPBA Solution
-
Preparation: In a chemical fume hood, weigh the required amount of solid m-CPBA (commercially available, typically ~70-77% purity) into a clean, dry Erlenmeyer flask.
-
Dissolution: Add the desired solvent (e.g., dichloromethane) to the flask to achieve the target concentration. It is advisable to cool the solvent in an ice bath before addition, especially when preparing more concentrated solutions.[9]
-
Mixing: Gently swirl the flask until the m-CPBA is completely dissolved.
-
Titration (Recommended):
-
Prepare a solution of potassium iodide (KI) in deionized water.
-
In a separate flask, add a known volume of the m-CPBA solution to a mixture of the KI solution, chloroform, and glacial acetic acid.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Calculate the molarity of the m-CPBA solution based on the stoichiometry of the reaction.
-
Protocol for Assessing m-CPBA Stability in a Given Solvent
-
Solution Preparation: Prepare a solution of m-CPBA in the solvent of interest at a known concentration following the protocol above.
-
Storage Conditions: Divide the solution into several vials and store them under the desired conditions (e.g., specific temperature, light or dark).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.
-
Concentration Analysis: Determine the concentration of active m-CPBA in the vial using iodometric titration or another suitable analytical method like HPLC.
-
Data Analysis: Plot the concentration of m-CPBA as a function of time to determine the rate of decomposition under the tested conditions.
Visual Guides
References
- 1. static.fishersci.eu [static.fishersci.eu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. This compound | 937-14-4 | Benchchem [benchchem.com]
- 4. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 7. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 8. This compound – Properties, Preparation and Application_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Workup [chem.rochester.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Technical Support Center: m-CPBA Oxidations
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding common side reactions encountered during m-CPBA oxidations.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in m-CPBA oxidations and how can I remove it?
The main byproduct of any m-CPBA oxidation is meta-chlorobenzoic acid (m-CBA).[1][2] Commercial m-CPBA often already contains about 10% m-CBA.[3] During the reaction, m-CPBA is reduced to m-CBA. Both residual m-CPBA and the m-CBA byproduct can complicate product purification.
Standard removal techniques during aqueous workup include:
-
Basic washes: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the acidic m-CBA, transferring it to the aqueous layer.[1][4]
-
Reductive quench: To remove unreacted m-CPBA, the reaction can be quenched with a mild reducing agent like aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[5][6]
-
Precipitation: In some cases, cooling the reaction mixture (e.g., to 0 °C) can precipitate out the m-CBA, which can then be removed by filtration.[1]
Q2: I'm performing an epoxidation and observing diol formation. What is causing this and how can it be prevented?
The formation of a 1,2-diol from an epoxide is typically due to acid-catalyzed ring-opening of the epoxide, with water acting as the nucleophile.[7][8][9] The acidic environment can be created by the m-CBA byproduct.[10] This is a particularly common side reaction if the reaction is run in a protic solvent or if the aqueous workup is acidic.[9]
To prevent this side reaction:
-
Use a buffered system: Adding a solid base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture can neutralize the m-CBA as it forms.[11] A two-phase system with an aqueous bicarbonate buffer is also effective.
-
Use a non-reactive base: For substrates sensitive to standard bases, a sterically hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine (B51100) can be employed.[12]
-
Ensure anhydrous conditions: Use a non-aqueous, aprotic solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) and ensure all reagents and glassware are dry.[9]
Q3: My substrate contains both a double bond and a ketone. Which functional group will m-CPBA oxidize?
m-CPBA can perform both epoxidation of alkenes and Baeyer-Villiger oxidation of ketones, and competition between these two pathways is common.[13][14][15] The outcome is highly dependent on the substrate's structure and the reaction conditions.[13][15]
-
General trends: Electron-rich alkenes are epoxidized very quickly, while electron-deficient alkenes (like those in α,β-unsaturated ketones) react more slowly. The Baeyer-Villiger reaction rate is dependent on the migratory aptitude of the groups attached to the ketone.
-
α,β-Unsaturated Ketones: For these substrates, the reaction can be complex. Sometimes the Baeyer-Villiger oxidation is the dominant process, while in other cases, epoxidation occurs first, followed by a Baeyer-Villiger rearrangement of the resulting epoxy ketone.[13][16] The selectivity can be influenced by steric factors within the substrate.[13][15]
Q4: I am trying to oxidize a sulfide (B99878) to a sulfoxide (B87167), but I am getting the sulfone as well. How can I control the oxidation level?
Over-oxidation of a sulfide to a sulfone is a common issue.[17] The key to selectively forming the sulfoxide is precise control over the reaction stoichiometry and temperature.[18]
-
Stoichiometry: Use of 1.0 to 1.2 equivalents of m-CPBA is generally recommended for the selective formation of the sulfoxide.[17] Using two or more equivalents will favor the formation of the sulfone.[17][18]
-
Temperature: Performing the reaction at low temperatures, typically between -78 °C and 0 °C, significantly improves selectivity for the sulfoxide.[17][18] Sulfone formation is generally conducted at temperatures from 0 °C to room temperature.[17]
-
Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material, then promptly quench the reaction to prevent further oxidation.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Epoxide | 1. Decomposition of m-CPBA: m-CPBA is thermally unstable and can degrade upon prolonged storage at room temperature. | 1. Use fresh m-CPBA or titrate an older batch to determine its purity. Store m-CPBA at low temperatures (2-8 °C) in a plastic container.[3][5] |
| 2. Acid-catalyzed decomposition of product: The epoxide product may be sensitive to the acidic conditions generated during the reaction. | 2. Perform the reaction in the presence of a buffer such as solid NaHCO₃ or in a two-phase system with aqueous NaHCO₃ solution.[11] | |
| 3. Substrate is electron-poor: Alkenes with electron-withdrawing groups are less reactive towards epoxidation. | 3. Consider using a more reactive peroxy acid, such as trifluoroperacetic acid. | |
| Formation of Diol Byproduct | 1. Presence of water: Trace amounts of water can lead to acid-catalyzed hydrolysis of the epoxide. | 1. Ensure the use of anhydrous solvents and reagents. |
| 2. Acidic reaction conditions: The m-CBA byproduct acidifies the reaction mixture. | 2. Add a buffer like solid NaHCO₃ or K₂CO₃ to neutralize the acid as it forms. For very sensitive substrates, use a non-nucleophilic base like 2,6-di-tert-butylpyridine.[12] | |
| Baeyer-Villiger reaction is slow or does not proceed | 1. Poor migratory aptitude: The groups adjacent to the carbonyl may have a low tendency to migrate. | 1. Use a more potent peroxy acid like peroxytrifluoroacetic acid. The addition of a Lewis acid catalyst like BF₃·OEt₂ can also accelerate the reaction.[19] |
| 2. Steric hindrance: A sterically hindered ketone may react slowly. | 2. Increase the reaction temperature or prolong the reaction time, while carefully monitoring for side reactions. | |
| Over-oxidation of Sulfide to Sulfone | 1. Excess m-CPBA: More than one equivalent of oxidant is present. | 1. Use a stoichiometric amount (1.0-1.2 equivalents) of m-CPBA.[17] |
| 2. Reaction temperature too high: Higher temperatures favor the formation of the sulfone. | 2. Maintain a low reaction temperature (-78 °C to 0 °C).[17] | |
| 3. Prolonged reaction time: Leaving the reaction for too long can lead to over-oxidation. | 3. Monitor the reaction closely by TLC and quench it as soon as the sulfide is consumed.[17] | |
| Difficult Purification (Removal of m-CBA) | 1. Inefficient extraction: The acidic byproduct has not been fully removed into the aqueous layer. | 1. Perform multiple washes with saturated NaHCO₃ solution. Ensure the pH of the aqueous layer is basic. |
| 2. Product is also acidic: If the desired product has acidic protons, it may be extracted into the basic aqueous wash along with the m-CBA. | 2. Carefully adjust the pH of the wash to selectively extract the more acidic m-CBA. Alternatively, rely on column chromatography for separation. m-CBA is very polar and can often be separated from less polar products.[1] |
Reaction Pathways and Troubleshooting Logic
m-CPBA Epoxidation and Side Reaction
Caption: Epoxidation of an alkene with m-CPBA and the subsequent acid-catalyzed hydrolysis side reaction.
Baeyer-Villiger Oxidation and Migratory Aptitude
Caption: Pathway of the Baeyer-Villiger oxidation, highlighting the role of migratory aptitude.
Troubleshooting Workflow for Low Epoxide Yield
Caption: A logical workflow for troubleshooting low yields in m-CPBA epoxidation reactions.
Experimental Protocols
Protocol 1: Purification of Commercial m-CPBA
Commercial m-CPBA is typically sold at <77% purity, with the main impurity being m-chlorobenzoic acid (m-CBA).[2][3] For reactions requiring high purity oxidant, the following purification can be performed.
-
Dissolution: Dissolve 35 g of commercial m-CPBA (e.g., ~75% purity) in 250 mL of diethyl ether.
-
Buffered Wash: Prepare a pH 7.5 buffer solution by mixing 410 mL of 0.1 M NaOH and 250 mL of 0.2 M KH₂PO₄, and diluting to 1 L with deionized water.[20]
-
Extraction: Transfer the ether solution to a separatory funnel and wash it three times with 150 mL portions of the pH 7.5 buffer solution. This will extract the more acidic m-CBA into the aqueous layer.[20]
-
Drying: Dry the resulting ether layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Concentration: Filter off the drying agent and carefully remove the ether under reduced pressure. Caution: Do not evaporate to complete dryness, as pure m-CPBA can be explosive.[2][11][20] The resulting white solid should be stored at low temperature in a vented plastic container.
Protocol 2: Buffered Epoxidation of an Acid-Sensitive Alkene
This protocol is designed to minimize the acid-catalyzed opening of a sensitive epoxide product.
-
Reaction Setup: To a solution of the alkene (1.0 equivalent) in dichloromethane (DCM), add solid sodium bicarbonate (2.0-3.0 equivalents).[11]
-
Reagent Preparation: In a separate flask, dissolve m-CPBA (~75% purity, 1.2-1.5 equivalents) in DCM.
-
Addition: Cool the alkene solution to 0 °C in an ice bath. Add the m-CPBA solution dropwise to the stirred alkene suspension over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm slowly to room temperature while monitoring the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench any excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stirring vigorously for 20 minutes.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide. Further purification can be achieved by flash column chromatography.
Protocol 3: Selective Oxidation of a Sulfide to a Sulfoxide
This protocol aims to achieve selective oxidation to the sulfoxide while minimizing over-oxidation to the sulfone.[17]
-
Reaction Setup: Dissolve the sulfide (1.0 equivalent) in DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of m-CPBA (~75% purity, 1.1 equivalents) in DCM dropwise to the cold sulfide solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The sulfoxide is more polar than the starting sulfide.
-
Quenching: Upon complete consumption of the sulfide, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
References
- 1. Workup [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. orgosolver.com [orgosolver.com]
- 15. echemi.com [echemi.com]
- 16. Epoxidation and Baeyer–Villiger oxidation of γ-hydroxy-αβ-unsaturated ketones on exposure to m-chloroperbenzoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 19. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 20. Organosynthetic & Organometallic Chemistry: purification of mcpba [tvv2008.blogspot.com]
Technical Support Center: Workup Procedures for m-CPBA Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the workup of reactions involving meta-chloroperoxybenzoic acid (m-CPBA) to effectively isolate the desired product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of m-CPBA reactions.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is removing the m-chlorobenzoic acid (m-CBA) byproduct. What is the most effective method?
A1: The most common and effective method for removing the m-CBA byproduct is to perform an aqueous basic wash. m-CBA, being a carboxylic acid, is readily deprotonated by a mild base to form a water-soluble carboxylate salt, which can then be extracted from the organic layer. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is the most frequently used reagent for this purpose.[1][2] Multiple washes may be necessary to ensure complete removal.
Q2: After my basic wash, I still see traces of m-CBA in my product. What can I do?
A2: If residual m-CBA persists after a bicarbonate wash, consider the following:
-
Increase the number of washes: Perform additional extractions with the NaHCO₃ solution.
-
Use a slightly stronger base: A dilute solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be more effective than bicarbonate. However, be cautious as stronger bases can potentially react with sensitive functional groups in your product.
-
Precipitation: Cooling the reaction mixture, particularly in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), can cause the m-CBA and any unreacted m-CPBA to precipitate.[1] The solids can then be removed by filtration before proceeding with the aqueous workup.
-
Chromatography: If the product is stable on silica (B1680970) gel, flash column chromatography is highly effective at separating the polar m-CBA from less polar products.[1][2] m-CBA is UV-active, which aids in its detection during chromatography.[1]
Q3: How do I quench the excess m-CPBA at the end of my reaction?
A3: It is crucial to quench any unreacted m-CPBA, as it is a strong oxidizing agent and can be hazardous.[3] Common quenching agents include:
-
Sodium sulfite (B76179) (Na₂SO₃): An aqueous solution of sodium sulfite will reduce the excess peroxyacid.
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃): A saturated aqueous solution of sodium thiosulfate is a mild and effective quenching agent.[3]
-
Sodium bisulfite (NaHSO₃): This is another effective reducing agent for quenching peroxyacids.[2] The completion of the quench can be tested using potassium iodide-starch paper; the absence of a blue-black color indicates that no peroxide is present.[3]
Q4: I am forming an emulsion during the aqueous workup. How can I resolve this?
A4: Emulsions are common when performing extractions, especially with chlorinated solvents. To break an emulsion:
-
Add brine: Washing with a saturated aqueous solution of sodium chloride (NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period can lead to phase separation.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break the emulsion.
-
Centrifugation: If the emulsion is persistent and the scale of the reaction allows, centrifugation can be a very effective method for separating the layers.
Q5: My product is sensitive to acidic or basic conditions. How should I approach the workup?
A5: For sensitive substrates, a standard basic wash might not be suitable.
-
For acid-sensitive products: Buffering the reaction mixture can be beneficial. For instance, the inclusion of a solid base like sodium bicarbonate or potassium carbonate during the reaction can neutralize the m-CBA as it is formed.[4]
-
For base-sensitive products: A very careful and quick wash with a minimal amount of cold, dilute base might be tolerated. Alternatively, you can skip the basic wash and rely on chromatography for purification. Running a column with a solvent system containing a small amount of an acidic modifier (like acetic acid) can help in the clean elution of some acidic products, while the m-CBA will still be separated.[2]
Data Presentation: Comparison of Workup Strategies
Direct quantitative comparisons of product yields under various workup conditions are not extensively documented in the literature. However, a qualitative comparison of common strategies can guide the selection of an appropriate workup procedure.
| Workup Strategy | Quenching Agent | Byproduct Removal | Advantages | Disadvantages | Best Suited For |
| Standard Aqueous Wash | Sodium Sulfite or Sodium Thiosulfate | Saturated Sodium Bicarbonate Washes | Effective for a wide range of products; reagents are inexpensive and readily available. | Can lead to emulsions; may not be suitable for base-sensitive products. | Robust, non-polar to moderately polar products without base-sensitive functional groups. |
| Precipitation followed by Wash | N/A (relies on reaction completion) | Cooling to precipitate m-CBA, followed by filtration and optional basic wash. | Can remove the bulk of the m-CBA before aqueous extraction, potentially reducing the number of washes needed.[1] | Product may also precipitate if it has low solubility at reduced temperatures; not effective in all solvents. | Reactions in solvents where m-CBA has low solubility at cold temperatures (e.g., DCE, DCM).[1] |
| Direct Chromatographic Purification | Sodium Sulfite or Sodium Thiosulfate | Flash Column Chromatography | Avoids aqueous workup entirely, which is beneficial for water-sensitive or emulsion-prone mixtures.[1] Highly effective separation. | Can be time-consuming and requires larger volumes of solvent; product must be stable on silica or another stationary phase. | Small-scale reactions or when the product is known to be stable to chromatography and significantly less polar than m-CBA. |
| Buffered Reaction and Workup | N/A (relies on reaction completion) | Solid NaHCO₃ or K₂CO₃ added to the reaction, followed by filtration and washes. | Minimizes exposure of the product to acidic conditions throughout the reaction and workup.[4] | The solid buffer can sometimes complicate reaction monitoring by TLC. | Acid-sensitive substrates or products. |
Experimental Protocols
Detailed Methodology for a Standard m-CPBA Reaction Workup (e.g., Epoxidation)
This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction scale.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This may help to precipitate some of the m-CBA byproduct.[1]
-
Quenching Excess m-CPBA: While stirring at 0 °C, slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise. Continue stirring for 15-30 minutes. To confirm the absence of peroxides, a drop of the reaction mixture can be tested on potassium iodide-starch paper. The absence of a dark blue color indicates the complete quenching of m-CPBA.
-
Dilution and Phase Separation: Dilute the mixture with the organic solvent used for the reaction (e.g., dichloromethane, ethyl acetate). Transfer the mixture to a separatory funnel. If two layers do not form, add water or brine to facilitate separation.
-
Aqueous Wash to Remove m-CBA:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is advisable to vent the separatory funnel frequently, as carbon dioxide gas may be evolved. Repeat this wash 2-3 times.
-
For stubborn cases where m-CBA persists, a wash with a dilute (e.g., 5%) aqueous solution of sodium carbonate (Na₂CO₃) can be used, provided the product is not base-sensitive.
-
-
Final Washes: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization, to obtain the final isolated product.
Mandatory Visualization
Below is a diagram illustrating the general workflow for the workup of an m-CPBA reaction.
References
Technical Support Center: Safe Handling of Solid m-CPBA
This guide provides essential safety information and troubleshooting for researchers, scientists, and drug development professionals working with solid meta-chloroperoxybenzoic acid (m-CPBA).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with solid m-CPBA?
A1: Solid m-CPBA is a strong oxidizing agent that poses several significant hazards.[1][2] It is flammable and can cause fires when it comes into contact with combustible materials or is exposed to heat.[1][2][3] The compound can also undergo hazardous decomposition.[2][4] Direct contact can cause severe burns to the skin, eyes, and mucous membranes.[2][3] Inhalation or ingestion can be harmful and cause irritation to the respiratory and gastrointestinal tracts.[2][4] It may also cause an allergic skin reaction.[4]
Q2: What are the proper storage conditions for solid m-CPBA?
A2: Proper storage is crucial to maintain the stability and safety of solid m-CPBA. It should be stored in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][4][5] The recommended storage temperature is between 2-8°C (36-46°F).[4][5][6] It is imperative to store m-CPBA away from sources of heat, ignition, and combustible materials.[3][4][5] For refrigerated storage, only "lab-safe" or explosion-proof units should be used.[4]
Q3: What personal protective equipment (PPE) is required when handling solid m-CPBA?
A3: When handling solid m-CPBA, a comprehensive set of personal protective equipment is necessary to prevent exposure. This includes:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[5]
-
Hand Protection: Nitrile gloves are recommended.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A lab coat or apron is essential.[4] For larger quantities or when there is a risk of splashing, a hooded, chemical-resistant coverall may be necessary.[7]
-
Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhaling dust.[4] If a fume hood is not available or if dust generation is significant, a full-face particle respirator with N100 (US) cartridges should be used.[4]
Q4: How should I properly dispose of solid m-CPBA and its waste?
A4: Unused m-CPBA and contaminated materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[4] Do not return unused m-CPBA to its original container.[4] Waste should be collected in a designated, labeled hazardous waste container.[4] For spills, the collected material should be double-bagged in clear plastic bags, labeled, and taken for chemical waste pick-up.[4]
Troubleshooting Guide
Problem: I observe discoloration or clumping of the solid m-CPBA in its container.
Possible Cause: This could indicate decomposition of the m-CPBA, potentially due to improper storage conditions such as exposure to heat, light, or moisture.
Solution:
-
Do not use the discolored or clumped m-CPBA, as it may be less effective and potentially more hazardous.
-
Review your storage procedures to ensure the container is tightly sealed and stored at the recommended 2-8°C.[4][5][6]
-
Dispose of the degraded material as hazardous waste.[4]
Problem: During my reaction workup, I'm having difficulty removing the m-chlorobenzoic acid byproduct.
Possible Cause: m-Chlorobenzoic acid is a common impurity in commercial m-CPBA and is also the byproduct of the oxidation reaction.[1][8] It can sometimes be challenging to separate from the desired product, especially if the product is also acidic or has similar polarity.
Solution:
-
Aqueous Wash: A common method is to wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to extract the acidic byproduct.[9]
-
Precipitation: Cooling the reaction mixture (e.g., to 0°C) can sometimes precipitate the m-CPBA and its byproduct, which can then be filtered off.[10]
-
Chromatography: If an aqueous wash is not suitable for your product, the byproduct can often be separated by column chromatography.[9][10] m-Chlorobenzoic acid is typically more polar than the epoxide product.[10]
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Source(s) |
| Storage Temperature | 2 - 8 °C (36 - 46 °F) | [4][5][6] |
| Commercial Purity | Typically < 72% or ~80% m-CPBA | [1][8] |
| Onset Decomposition Temperature (Solid) | 89 °C | [11][12] |
Experimental Protocols
Protocol 1: Safe Weighing and Dispensing of Solid m-CPBA
-
Preparation:
-
Procedure:
-
Before opening, allow the m-CPBA container to equilibrate to room temperature to prevent moisture condensation.
-
Carefully open the container, avoiding any sudden movements that could generate dust.
-
Use a clean, dry plastic or ceramic spatula for weighing. Avoid using metal spatulas as metals can catalyze the decomposition of peroxides.[4]
-
Weigh the desired amount of m-CPBA onto a weighing paper or into a suitable container.
-
Promptly and securely close the main m-CPBA container.
-
Clean any residual dust from the weighing area with a damp cloth and dispose of it as hazardous waste.[4]
-
Do not return any excess, unused m-CPBA to the original container.[4]
-
Protocol 2: Quenching and Work-up of a Reaction Containing m-CPBA
-
Preparation:
-
Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, LC-MS).
-
Cool the reaction mixture to 0°C in an ice bath. This helps to control any exotherm during quenching and can also help precipitate the benzoic acid byproduct.[10]
-
-
Quenching Procedure:
-
Slowly add a reducing agent to the reaction mixture to quench any unreacted m-CPBA. Common quenching agents include a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[4]
-
Stir the mixture until a potassium iodide-starch test paper no longer shows a positive result (no blue/black color), indicating the absence of peroxides.[4]
-
-
Work-up Procedure:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.[4][9] Repeat the wash if necessary.
-
Wash the organic layer with brine (saturated aqueous NaCl).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Visualizations
Caption: Decision workflow for responding to a solid m-CPBA spill.
Caption: Materials incompatible with solid m-CPBA.
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. research.uga.edu [research.uga.edu]
- 3. fishersci.fi [fishersci.fi]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. aksci.com [aksci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. shop.dqeready.com [shop.dqeready.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Grade 3-Chloroperoxybenzoic Acid (m-CPBA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of commercial-grade 3-Chloroperoxybenzoic acid (m-CPBA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification and handling of this versatile oxidizing agent.
Data Presentation: Purity and Composition of m-CPBA
The following table summarizes the typical purity of commercial grade m-CPBA and the achievable purity after implementing the recommended purification protocols.
| Grade of m-CPBA | Typical Assay (% m-CPBA) | Key Impurities | Purity After Purification (% m-CPBA) |
| Commercial Grade | < 77% (often 70-75%) | 3-Chlorobenzoic acid (~10-15%), Water | Up to 99% |
| Purified | > 99% | Residual 3-Chlorobenzoic acid, Water | - |
Experimental Protocols
Protocol 1: Purification of m-CPBA by Buffered Wash
This protocol describes the removal of acidic impurities, primarily 3-chlorobenzoic acid, by washing with a phosphate (B84403) buffer at pH 7.5.[1]
Materials:
-
Commercial grade m-CPBA (≤ 77%)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
pH meter
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Buffer Preparation: Prepare a 0.2 M phosphate buffer solution and adjust the pH to 7.5 using a 0.2 M NaOH solution.
-
Dissolution: Dissolve the commercial m-CPBA in a suitable volume of dichloromethane (e.g., 10 g of m-CPBA in 100 mL of DCM) in an Erlenmeyer flask.
-
Washing: Transfer the m-CPBA solution to a separatory funnel. Add an equal volume of the pH 7.5 phosphate buffer. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (top) contains the sodium salt of 3-chlorobenzoic acid, while the organic layer (bottom) contains the purified m-CPBA.
-
Extraction: Drain the organic layer into a clean Erlenmeyer flask. Repeat the washing step (steps 3-4) two more times with fresh buffer solution to ensure complete removal of the acidic impurity.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Caution: Avoid excessive heating of the solution.
-
Storage: The resulting purified m-CPBA should be stored in a plastic container at low temperatures (2-8 °C) to prevent decomposition.[1]
Protocol 2: Assay of m-CPBA Purity by Iodometric Titration
This method determines the concentration of active oxygen in the purified m-CPBA.[2]
Materials:
-
Purified m-CPBA
-
Potassium iodide (KI), 10% aqueous solution
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N)
-
Starch indicator solution
-
Erlenmeyer flask
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the purified m-CPBA and dissolve it in 50 mL of glacial acetic acid in an Erlenmeyer flask.
-
Reaction: To the flask, add 10 mL of a 10% potassium iodide solution. The solution will turn a dark brown color due to the formation of iodine.
-
Titration: Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.
-
Endpoint Determination: As the titration proceeds, the brown color will fade to yellow. At this point, add a few drops of starch indicator solution, which will turn the solution a deep blue/black color. Continue the titration until the blue/black color disappears, indicating the endpoint.
-
Calculation: The percentage of pure m-CPBA can be calculated using the following formula:
% m-CPBA = (V × N × 86.28) / (W × 10)
Where:
-
V = Volume of sodium thiosulfate solution used (in mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the m-CPBA sample (in g)
-
86.28 = Equivalent weight of m-CPBA
-
Troubleshooting and FAQs
Q1: Why is my purified m-CPBA still showing a low purity assay?
A1:
-
Incomplete removal of 3-chlorobenzoic acid: The washing step with the pH 7.5 buffer may have been insufficient. Ensure you are using the correct pH and repeat the washing steps until the aqueous layer is no longer basic.
-
Decomposition of m-CPBA: The peroxyacid is thermally sensitive. Avoid excessive heat during solvent removal. Also, ensure the purified product is stored at low temperatures in a plastic container, as glass surfaces can catalyze decomposition.[1][2]
-
Inaccurate titration: Verify the concentration of your standardized sodium thiosulfate solution and ensure the endpoint of the titration is accurately determined.
Q2: The purity of my commercial m-CPBA is below 70%. Can I still purify it?
A2: Yes, the described purification protocol is effective for commercial m-CPBA with varying initial purities. However, a lower starting purity will result in a lower yield of the purified product.
Q3: Can I use a different base to wash the m-CPBA solution?
A3: While other bases like sodium bicarbonate can be used to remove acidic impurities, a carefully controlled pH of 7.5 is recommended.[1] Peroxyacids are generally less acidic than their corresponding carboxylic acids, and this specific pH allows for the selective extraction of the more acidic 3-chlorobenzoic acid without significant deprotonation and loss of the desired m-CPBA.
Q4: Is it safe to store purified m-CPBA?
A4: Purified m-CPBA is more sensitive to shock and heat than its commercial-grade counterpart and can be explosive.[3] It should be stored at low temperatures (2-8 °C) in a plastic container. Avoid storing large quantities of the highly purified solid.
Q5: What are the signs of m-CPBA decomposition?
A5: Decomposition of m-CPBA primarily yields 3-chlorobenzoic acid and oxygen. Visually, you may not see a significant change, but a decrease in the active oxygen content, as determined by iodometric titration, is a clear indicator of decomposition.
Q6: Are there any stabilizers I can add to the purified m-CPBA?
A6: While some patents mention the use of stabilizers during the crystallization and drying process, specific, commonly used stabilizers for the final purified product are not well-documented in the readily available literature.[4] The most effective and widely accepted method for stabilization is storage at low temperatures in an appropriate container.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the purification of commercial grade m-CPBA.
Caption: Workflow for the purification of commercial grade m-CPBA.
References
Technical Support Center: Managing Exothermic m-CPBA Reactions
Welcome to the technical support center for meta-Chloroperoxybenzoic acid (m-CPBA) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing temperature control in these highly exothermic processes.
Frequently Asked Questions (FAQs)
Q1: What makes m-CPBA reactions, such as epoxidations, exothermic?
A1: The epoxidation of an alkene with m-CPBA is an exothermic process due to the bond energetics of the reaction. The reaction involves the breaking of a relatively weak oxygen-oxygen (O-O) single bond in the peroxyacid and a carbon-carbon (C-C) pi bond in the alkene. In their place, two stronger carbon-oxygen (C-O) single bonds and a C=O bond are formed, releasing a significant amount of energy as heat.[1] The proposed "butterfly mechanism" illustrates this concerted reaction pathway.[1]
Q2: Why is precise temperature control so critical when working with m-CPBA?
A2: Precise temperature control is crucial for several reasons:
-
Safety: m-CPBA is a powerful oxidizing agent that can decompose, sometimes explosively, if not handled correctly.[2][3] High concentrations or temperatures can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, generating heat faster than it can be dissipated.[4][5]
-
Selectivity: Many organic molecules have multiple sites that can be oxidized. Lower temperatures often increase the selectivity of the reaction for the desired functional group (e.g., alkene epoxidation over Baeyer-Villiger oxidation of a ketone).[6]
-
Product Stability: The desired products, such as epoxides, can be sensitive to heat and acidic conditions. Elevated temperatures can lead to unwanted side reactions, such as epoxide ring-opening, resulting in the formation of diols or other byproducts.[4]
Q3: What are the initial signs that my reaction is overheating?
A3: Be vigilant for the following indicators of an uncontrolled exotherm:
-
A rapid, unexpected rise in the internal reaction temperature, even with external cooling.
-
Bubbling or gas evolution from the reaction mixture.
-
A noticeable change in color or viscosity.
-
Solvent beginning to boil at the flask surface despite a cold bath.
Q4: How can I prevent a reaction from overheating before I even start?
A4: Proactive measures are key to preventing thermal issues:
-
Cooling: Always begin by cooling the reaction vessel and solvent to the target temperature (commonly 0 °C) before adding the m-CPBA.[4]
-
Portion-wise Addition: Instead of adding all the m-CPBA at once, add it in small portions over a period of time.[4] This allows the cooling system to manage the heat generated from each small addition. For larger-scale reactions, using an addition funnel to add a solution of m-CPBA dropwise is a standard safety practice.[4]
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by providing more solvent mass to absorb the heat.
-
Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer. Do not rely solely on the temperature of the external cooling bath.
Q5: How do I properly quench excess m-CPBA after the reaction is complete?
A5: Quenching is the process of safely destroying any unreacted m-CPBA. This is critical before workup to prevent potential hazards.
-
Standard Quenchers: The most common and effective quenching agents are mild reducing agents. Aqueous solutions of sodium sulfite (B76179) (Na₂SO₃), sodium bisulfite (NaHSO₃), or sodium thiosulfate (B1220275) (Na₂S₂O₃) are frequently used.[7][8]
-
Procedure: The quenching solution should be added slowly to the cold reaction mixture while monitoring for any temperature increase.
-
Verification: To confirm the absence of peroxides after quenching, you can use starch-iodide test strips. A blue or dark color indicates the presence of peroxides, meaning more quenching agent is needed.[9]
Q6: What are the main byproducts of an m-CPBA reaction and how do I remove them?
A6: The primary byproduct of the reaction is m-chlorobenzoic acid (m-CBA).[1] This acidic byproduct can sometimes complicate product isolation. It can be removed during the aqueous workup by washing the organic layer with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[9][10][11] The m-CBA will be deprotonated and extracted into the aqueous layer.
Troubleshooting Guides
Guide 1: Unexpectedly Rapid Temperature Increase
-
Symptoms: The internal reaction thermometer shows a temperature spike of >5-10 °C above the target temperature, even with active cooling.
-
Potential Causes:
-
m-CPBA was added too quickly.
-
The reaction is more concentrated than intended.
-
The cooling bath is not efficient enough for the scale of the reaction (e.g., insufficient ice, poor thermal contact).
-
-
Immediate Actions:
-
Immediately stop the addition of m-CPBA.
-
If safe to do so, add more ice or a colder coolant (e.g., dry ice/acetone) to the external bath.
-
Consider adding a small amount of pre-chilled solvent to dilute the reaction mixture.
-
-
Corrective Measures:
-
Slow down the rate of m-CPBA addition significantly.
-
Ensure the reaction flask is adequately immersed in the cooling bath for efficient heat transfer.
-
Guide 2: Potential Thermal Runaway
-
Symptoms: The temperature is rising rapidly and uncontrollably, solvent is boiling vigorously, and the cooling system is overwhelmed.
-
Potential Causes:
-
Immediate Actions (Emergency Shutdown):
-
Alert personnel in the immediate vicinity and prepare for evacuation if necessary.
-
If it can be done safely from behind a blast shield, remove the cooling/heating source.
-
If a pre-prepared quenching solution is ready and the situation is deemed controllable, begin a slow, careful quench by adding a reducing agent solution (e.g., sodium sulfite). CAUTION: The quench itself can be exothermic.
-
If the reaction cannot be controlled, evacuate the area and follow your institution's emergency procedures.
-
Data Presentation
Table 1: Thermal Hazard Data for m-CPBA
| Parameter | Value | Significance |
| Purity | Typically 70-75% (balance is m-CBA and water)[2][13] | Pure m-CPBA is shock-sensitive and potentially explosive; commercial grades are desensitized.[3][12] |
| Melting Point | 92-94 °C (decomposes)[2][13] | Decomposition begins near the melting point. |
| SADT (Self-Accelerating Decomposition Temperature) | 55 °C[13] | The lowest temperature at which runaway decomposition can occur in the transport package. Storage must be well below this. |
| Recommended Storage | 2-8 °C[14] | Refrigeration is required to maintain stability and prevent slow decomposition. |
Table 2: Comparison of Common Quenching Agents
| Quenching Agent | Formula | Typical Concentration | Notes |
| Sodium Sulfite | Na₂SO₃ | 10% Aqueous Solution | Effective and commonly used. Can be slow. |
| Sodium Bisulfite | NaHSO₃ | 10% Aqueous Solution | Also very effective.[7] |
| Sodium Thiosulfate | Na₂S₂O₃ | Saturated Aqueous Solution | A reliable choice for peroxide reduction. |
| 2-Methyl-2-butene | C₅H₁₀ | Used as a scavenger | Can be added to consume excess m-CPBA, particularly for non-aqueous workups.[14] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Epoxidation at 0 °C
-
Setup: Place a round-bottom flask equipped with a magnetic stir bar and a thermometer in an ice-water bath.
-
Initial Cooling: Add the alkene and a suitable solvent (e.g., dichloromethane, CH₂Cl₂). Stir the solution until the internal temperature stabilizes at 0-2 °C.
-
m-CPBA Addition: Weigh the m-CPBA (typically 1.1-1.5 equivalents). Add the solid m-CPBA to the cold alkene solution in small portions over 15-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise more than a few degrees. For larger reactions, dissolve the m-CPBA in the same solvent and add it dropwise via an addition funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or another appropriate analytical method.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) while maintaining cooling with the ice bath. Continue stirring for 20-30 minutes.
-
Verification: Test the reaction mixture with a starch-iodide paper to ensure no peroxides remain.
-
Workup: Proceed with a standard aqueous workup, including a wash with saturated sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.[10]
Visualizations
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: The concerted reaction pathway for m-CPBA epoxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. static.fishersci.eu [static.fishersci.eu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
troubleshooting low yields in Baeyer-Villiger oxidations
Welcome to the technical support center for Baeyer-Villiger (BV) oxidations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Baeyer-Villiger oxidation is not proceeding to completion, and I'm recovering a significant amount of starting ketone. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a common issue in Baeyer-Villiger oxidations and can stem from several factors:
-
Insufficiently Reactive Oxidant: The reactivity of peroxyacids varies significantly. If you are using a milder peracid like peracetic acid or hydrogen peroxide alone, it may not be strong enough for your substrate.
-
Solution: Switch to a more reactive peroxyacid. The general order of reactivity is: Trifluoroperacetic acid (TFPAA) > m-chloroperoxybenzoic acid (mCPBA) > peracetic acid > hydrogen peroxide.[1][2][3] Using a more acidic peracid, which corresponds to a lower pKa of the parent carboxylic acid, increases reactivity.[1]
-
-
Catalyst Deactivation or Insufficient Loading (for H₂O₂ systems): When using hydrogen peroxide, a catalyst (either a Lewis acid or Brønsted acid) is required for activation.[1][4] This catalyst can deactivate over the course of the reaction.
-
Low Reaction Temperature: The rate of oxidation is temperature-dependent. If the reaction is too cold, it may proceed very slowly or stall.
-
Sterically Hindered Substrate: Ketones with significant steric hindrance around the carbonyl group may react very slowly or not at all under standard conditions.
-
Solution: Employ a more potent oxidation system, such as trifluoroperacetic acid (TFPAA), which can often overcome steric barriers. Alternatively, longer reaction times and elevated temperatures may be necessary.
-
Q2: I'm observing the formation of unexpected byproducts. What are the most common side reactions and how can they be minimized?
A2: The formation of byproducts is often related to the oxidation of other functional groups within the substrate or hydrolysis of the desired product.
-
Epoxidation of Alkenes: Peroxyacids are excellent reagents for the epoxidation of double bonds. If your substrate contains an alkene, this can compete with the Baeyer-Villiger oxidation.[7]
-
Solution: The choice of oxidant is critical. It has been reported that using hydrogen peroxide with a selenium catalyst can favor epoxidation, while peroxyacetic acid tends to favor the Baeyer-Villiger reaction.[5] Careful selection of reaction conditions and oxidant can often provide chemo-selectivity.
-
-
Oxidation of Amines or Sulfides: Other electron-rich functional groups can also be oxidized by peracids.
-
Solution: Protect sensitive functional groups prior to the Baeyer-Villiger oxidation. Alternatively, explore enzymatic methods using Baeyer-Villiger monooxygenases (BVMOs), which can offer greater selectivity for the desired transformation.
-
-
Hydrolysis of the Product: The desired ester or lactone product can be susceptible to hydrolysis, especially under acidic conditions and in the presence of water, which is a byproduct of some hydrogen peroxide-based systems.[4]
-
Solution: Ensure anhydrous reaction conditions if possible. Buffering the reaction mixture, for instance with sodium bicarbonate (NaHCO₃), can mitigate the acidity of the carboxylic acid byproduct from the peracid.[8] For workup, quenching the reaction with a mild base like saturated aqueous NaHCO₃ is recommended.[6]
-
Q3: The wrong regioisomer is forming as the major product. How can I control the regioselectivity of the oxygen insertion?
A3: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate.[9]
-
Understanding Migratory Aptitude: The general order of migration preference is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3][10] For aldehydes, the hydride (H) group has the highest migratory aptitude.[10]
-
Solution: If the desired product requires the migration of a less-favored group, standard peracid conditions are unlikely to be successful. In these cases, exploring alternative catalytic systems may be necessary. Peptide-based catalysts have been shown to influence and even reverse the intrinsic regioselectivity through hydrogen-bonding interactions with the substrate.[11]
-
-
Stereoelectronic and Steric Effects: In complex polycyclic systems, ring strain and stereoelectronic factors can override the simple migratory aptitude rules.[9] The migrating group must be able to align anti-periplanar to the O-O bond in the Criegee intermediate.[1]
-
Solution: A detailed analysis of the substrate's 3D structure is necessary. If the desired migration is sterically or electronically disfavored, a different synthetic route might be more practical.
-
Troubleshooting Workflow
For a systematic approach to diagnosing and resolving low yields, please refer to the following workflow diagram.
Caption: A flowchart for systematic troubleshooting of low-yield Baeyer-Villiger oxidations.
Data Presentation: Catalyst Performance
The choice of catalyst can significantly impact the yield and selectivity of the Baeyer-Villiger oxidation, especially when using hydrogen peroxide as the oxidant. Below is a summary of data from various studies on the oxidation of cyclic ketones.
Table 1: Performance of Various Catalysts in the Baeyer-Villiger Oxidation of Cyclohexanone with H₂O₂
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Lactone Yield (%) | Selectivity (%) |
| [MIMPS]₃PW₁₂O₄₀ | 70 | 1 | 93.5 | 93.3 | 99.7 |
| Sn-zeolite beta | 90 | 4 | >99 | >99 | ~100 |
| PyHReO₄ | Not specified | Not specified | Not specified | 90.0 | >99 |
| Sn(OTf)₂ | 70 | 0.5 | >99 | >99 | Not specified |
| [ProH]CF₃SO₃ (for cyclopentanone) | 60 | 6 | 96.6 | 70.5 | 73.0 |
Data compiled from a review by Liu et al. (2022).[4] Conditions may vary between studies.
Experimental Protocols
Protocol 1: General Procedure for Baeyer-Villiger Oxidation using m-CPBA
This protocol is a general guideline for a standard oxidation using m-CPBA.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 equiv) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Reagent Addition: Add solid m-CPBA (typically 1.1 to 2.0 equiv) portion-wise to the stirred solution. If the substrate or product is acid-sensitive, add solid sodium bicarbonate (NaHCO₃) as a buffer.
-
Reaction Monitoring: Stir the reaction at room temperature (or as determined by optimization) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the excess peracid by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) until a test with starch-iodide paper indicates no remaining oxidant.
-
Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]
Protocol 2: Catalytic Baeyer-Villiger Oxidation using H₂O₂ and a Solid Acid Catalyst (e.g., Sn-zeolite)
This protocol describes a greener approach using a recyclable solid catalyst.
-
Catalyst Activation: Activate the Sn-zeolite beta catalyst by heating under vacuum (e.g., at 120°C for 4 hours) to remove adsorbed water.[12]
-
Reaction Setup: To a three-necked flask equipped with a condenser, add the activated catalyst (e.g., 5 wt% relative to the substrate), the ketone (1.0 equiv), and a solvent such as 1,4-dioxane.[12]
-
Oxidant Addition: Heat the mixture to the desired temperature (e.g., 90°C). Add 30% aqueous hydrogen peroxide (1.5 equiv) dropwise over a period of 1 hour.[12]
-
Reaction Monitoring: Maintain the reaction at temperature for 2-4 hours, monitoring the conversion of the ketone by GC analysis.[12]
-
Catalyst Recovery: After the reaction, cool the mixture to room temperature and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[12]
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or chromatography.[12]
Reaction Mechanism and Key Intermediate
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a key tetrahedral intermediate.
Caption: The generalized mechanism of the Baeyer-Villiger oxidation, highlighting the Criegee intermediate.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. echemi.com [echemi.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 10. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: m-CPBA Oxidation
Welcome to the technical support center for meta-Chloroperoxybenzoic acid (m-CPBA) mediated oxidations. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing over-oxidation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during oxidation reactions using m-CPBA.
Issue 1: Over-oxidation of the desired product.
Q1: My epoxidation reaction is showing significant over-oxidation, leading to diol formation. What are the primary causes and how can I prevent this?
A1: Over-oxidation to a diol typically occurs when the initially formed epoxide ring is opened. This is often catalyzed by the acidic byproduct, m-chlorobenzoic acid, which is generated as the reaction proceeds. The presence of water in the reaction medium can also facilitate this process.[1]
Troubleshooting Steps:
-
Control Reaction Stoichiometry: Use the minimum required amount of m-CPBA. Accurately determining the purity of your m-CPBA is crucial. Commercial m-CPBA is often sold at a purity of less than 72% and contains m-chlorobenzoic acid and water for stability.[2][3] A titration can be performed to determine the exact concentration of the active oxidant.[2]
-
Temperature Management: Perform the reaction at the lowest effective temperature. Lower temperatures (e.g., 0 °C to room temperature) decrease the rate of both the desired oxidation and the undesired side reactions.
-
Slow Reagent Addition: Add the m-CPBA solution slowly to the substrate solution over an extended period using a syringe pump.[4] This maintains a low instantaneous concentration of the oxidant, minimizing over-oxidation.[4]
-
Buffering the Reaction: The acidic byproduct can be neutralized as it forms. Adding a solid base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture can buffer the pH and prevent acid-catalyzed epoxide opening. Washing the reaction mixture with a saturated solution of NaHCO₃ during workup is also a standard procedure to remove acidic byproducts.[5]
-
Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water, which can participate in the ring-opening of the epoxide.
Q2: I am attempting to oxidize a sulfide (B99878) to a sulfoxide (B87167), but the reaction proceeds to the sulfone. How can I stop the oxidation at the sulfoxide stage?
A2: The oxidation of sulfides to sulfoxides is generally faster than the subsequent oxidation to sulfones. However, over-oxidation is a common problem.
Troubleshooting Steps:
-
Precise Stoichiometry: Use exactly one equivalent of m-CPBA. As mentioned, titrating your m-CPBA to know its true molarity is highly recommended.
-
Low Temperature: Conduct the reaction at low temperatures, often between -78 °C and 0 °C, to control the reactivity of the m-CPBA.
-
Careful Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or another suitable analytical technique. Quench the reaction immediately upon consumption of the starting sulfide.
-
Quenching: Once the reaction is complete, quench any excess m-CPBA by adding a reducing agent like 10% aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[5]
Q3: My reaction involves an unsaturated ketone, and I'm getting a mixture of the epoxide and a Baeyer-Villiger oxidation product. How can I improve the selectivity for epoxidation?
A3: When a substrate contains both an alkene and a ketone, m-CPBA can react with either functional group, leading to epoxidation or a Baeyer-Villiger oxidation, respectively.[6][7] The outcome often depends on the specific substrate and reaction conditions.[6]
Troubleshooting Steps:
-
Substrate-Reagent Matching: The selectivity is highly substrate-dependent. In some cases, Baeyer-Villiger oxidation is the dominant process.[6][7]
-
Alternative Reagents: If selectivity remains poor, consider alternative epoxidation reagents that are less prone to reacting with ketones. For Baeyer-Villiger selectivity, using H₂O₂ with a suitable catalyst might be a better option to avoid epoxidation of the double bond.[6]
-
Reaction Conditions: Carefully screen reaction parameters such as temperature and solvent. Electron-rich alkenes are generally more reactive towards m-CPBA than ketones, so lower temperatures may favor epoxidation.
Issue 2: Reaction Monitoring and Work-up.
Q4: How can I effectively monitor the consumption of m-CPBA to prevent running the reaction for too long?
A4: Excess m-CPBA at the end of a reaction can complicate purification and lead to side products.
Monitoring Methods:
-
TLC Staining: Spot the reaction mixture on a TLC plate. After developing, stain the plate with a potassium iodide (KI) and starch solution. m-CPBA will oxidize the iodide to iodine, which then forms a dark blue/black complex with starch, indicating its presence.
-
Quench Test: Take a small aliquot of the reaction mixture and quench it with a reducing agent (e.g., sodium bisulfite). Analyze the quenched and unquenched samples by TLC or LC-MS to see if the product profile changes, which would indicate that the reaction was still proceeding.
Q5: The work-up of my m-CPBA reaction is difficult, and I struggle to remove the m-chlorobenzoic acid byproduct. What is the best procedure?
A5: The m-chlorobenzoic acid byproduct is often the main impurity.
Recommended Work-up Protocol:
-
Quench Excess Oxidant: Cool the reaction mixture and quench any remaining m-CPBA with a 10% aqueous solution of sodium sulfite or sodium thiosulfate until a KI-starch paper test is negative.
-
Aqueous Base Wash: Extract the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][8] This will deprotonate the acidic m-chlorobenzoic acid, transferring it to the aqueous layer as its sodium salt. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Chromatography: If the byproduct persists, it is typically very polar and can be readily separated by flash column chromatography.[5]
Issue 3: Reagent Purity and Stability.
Q6: I suspect my m-CPBA has degraded over time. How can I check its purity and purify it if necessary?
A6: m-CPBA can decompose upon storage. Commercial grades are typically <72% pure for safety.[2][3]
Purity Check & Purification:
-
Titration: The most accurate way to determine the active oxidant content is through iodometric titration.
-
Purification: The commercial material can be purified by washing it with a phosphate (B84403) buffer solution at a pH of 7.5.[2] This removes the more acidic m-chlorobenzoic acid impurity. The purified material should be stored at low temperatures in a plastic container and handled with care, as highly purified m-CPBA can be explosive.[2][9]
Data Presentation
Table 1: Common Solvents and Recommended Temperatures for m-CPBA Oxidations
| Solvent | Typical Temperature Range | Notes |
| Dichloromethane (DCM) | -78 °C to 25 °C | Common general-purpose solvent. |
| Chloroform (CHCl₃) | 0 °C to 25 °C | Effective, but use with appropriate safety precautions. |
| 1,2-Dichloroethane (DCE) | 25 °C to 80 °C | Used for less reactive substrates requiring heat.[5] |
| Ethyl Acetate (EtOAc) | 0 °C to 25 °C | Good for reactions and work-up.[8] |
| Acetone | 0 °C to 25 °C | Can be used, but may be susceptible to Baeyer-Villiger oxidation itself.[1] |
Table 2: Stability of m-CPBA in Various Solvents at High Concentration
| Solvent | Concentration (g/mL) | Onset Temperature (°C) | Exotherm (°C) | Risk Level |
| DMF | 1.1 | 42.1 | 1145 | High (Explosive) |
| DCM | 1.1 | 79.5 | 967 | High |
| Toluene | 1.1 | 100.8 | 830 | Medium |
| Acetonitrile | 1.1 | 112.5 | 760 | Medium |
Data adapted from safety studies. High concentrations are hazardous and should be avoided, especially on a large scale.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Alkene Epoxidation
-
Setup: Dissolve the alkene (1.0 equiv.) in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 70% purity, 1.1-1.5 equiv.) in the same solvent. Add the m-CPBA solution dropwise to the stirred alkene solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Check for the disappearance of the starting alkene.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of Na₂SO₃ to quench excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude epoxide. Purify as needed by column chromatography or recrystallization.
Protocol 2: Purification of Commercial m-CPBA
-
Preparation: Dissolve commercial m-CPBA (e.g., 70% purity) in diethyl ether.
-
Washing: Place the solution in a separatory funnel and wash it with a phosphate buffer solution prepared to a pH of 7.5. Repeat the wash several times.[2] This removes the m-chlorobenzoic acid.
-
Drying: Dry the ethereal solution over anhydrous MgSO₄.
-
Isolation: Filter the solution and carefully remove the solvent under reduced pressure at low temperature.
-
Storage: Store the resulting white solid in a plastic container at low temperature (e.g., in a refrigerator).[2] Caution: Pure m-CPBA is potentially explosive and should be handled with extreme care.[9]
Visualizations
Signaling Pathways and Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of 3-Chloroperoxybenzoic Acid (m-CPBA) Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Chloroperoxybenzoic acid (m-CPBA) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (m-CPBA) waste?
A1: m-CPBA is a strong oxidizing agent and an organic peroxide.[1][2] The primary hazards include:
-
Fire and Explosion: It can cause fire upon contact with combustible materials and may explode due to heat, shock, friction, or contamination.[3][4] Pure m-CPBA is shock-sensitive and can be detonated by sparks.[5] It is typically sold in a mixture with less than 72% purity to enhance stability.[6]
-
Chemical Reactivity: It can react violently with reducing agents, strong acids and bases, metals, and organic materials.[7][8][9]
-
Health Hazards: m-CPBA is corrosive and can cause severe skin burns and eye damage.[7][10][11] Inhalation may cause respiratory irritation.[8][12]
Q2: What personal protective equipment (PPE) should be worn when handling m-CPBA waste?
A2: Appropriate PPE is crucial to ensure safety. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][3]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1][10]
Q3: How should I store m-CPBA waste before disposal?
A3: Proper storage is critical to prevent accidents:
-
Store waste in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.[1][3][12] Recommended storage temperature is typically 2-8 °C.[1]
-
Keep waste containers tightly closed but permit venting if there's a risk of gas buildup from decomposition.[8][13]
-
Store m-CPBA waste separately from incompatible materials such as flammable and combustible substances, reducing agents, acids, bases, and metals.[7][8][14]
-
Do not return any unused m-CPBA to its original container to avoid contamination.[9]
Q4: Can I dispose of m-CPBA waste down the drain?
A4: No, you should not discharge m-CPBA waste into sewer systems.[3] It is harmful to aquatic life and can react with other chemicals in the drainage system.[11][15]
Q5: What is the general principle for neutralizing m-CPBA waste?
A5: The standard procedure is to quench the peroxy acid using a reducing agent. Aqueous solutions of sodium sulfite (B76179) (Na₂SO₃), sodium bisulfite (NaHSO₃), or sodium metabisulfite (B1197395) (Na₂S₂O₅) are commonly used to reduce the reactive peroxide group to the less hazardous 3-chlorobenzoic acid.[1][16][17] The resulting acidic byproduct can then be neutralized with a weak base like sodium bicarbonate.[1][18][19]
Troubleshooting Guides
Issue 1: I've quenched my m-CPBA reaction mixture, but the potassium iodide-starch test paper still turns blue/black.
-
Cause: This indicates the presence of unreacted peroxides. The amount of quenching agent was likely insufficient.
-
Solution:
-
Cool the reaction mixture in an ice bath to slow down any potential exothermic decomposition.
-
Slowly add more of the quenching solution (e.g., 10% aqueous sodium sulfite) portion-wise.
-
Stir the mixture vigorously for at least 30 minutes after the final addition.
-
Retest with a fresh potassium iodide-starch paper. Repeat the process until the test is negative (the paper remains white).
-
Issue 2: The quenching process is highly exothermic and the temperature is rising rapidly.
-
Cause: The concentration of m-CPBA in the waste is too high, or the quenching agent is being added too quickly.
-
Solution:
-
Immediately stop adding the quenching agent.
-
Ensure the reaction vessel is in an ice bath to manage the temperature.
-
If necessary, dilute the reaction mixture with a compatible, inert solvent (e.g., the solvent used in the initial reaction) to reduce the concentration of m-CPBA.
-
Once the temperature is under control, resume the addition of the quenching agent at a much slower rate, monitoring the temperature closely.
-
Issue 3: After quenching and neutralization, a large amount of solid has precipitated.
-
Cause: The solid is likely the sodium salt of 3-chlorobenzoic acid, which has limited solubility, or the 3-chlorobenzoic acid itself if the solution is not sufficiently basic.
-
Solution:
-
Ensure the pH of the aqueous layer is basic (pH > 8) by adding more sodium bicarbonate if necessary.
-
If the solid persists, it can be filtered off and disposed of as solid chemical waste.
-
Alternatively, adding more water may help to dissolve the sodium salt.
-
Experimental Protocols
Protocol 1: Quenching and Disposal of m-CPBA Waste
This protocol describes the neutralization of residual m-CPBA in a reaction mixture or a dilute waste stream.
Materials:
-
m-CPBA waste solution
-
10% (w/v) aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Potassium iodide-starch test paper
-
pH paper or pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate waste container
Procedure:
-
Preparation: Place the vessel containing the m-CPBA waste in an ice bath on a stir plate and begin stirring. This is to control any potential exotherm during quenching.
-
Quenching: Slowly add the 10% aqueous sodium sulfite solution to the stirring m-CPBA waste. Add the solution dropwise or in small portions, monitoring for any temperature increase.
-
Testing for Completion: After adding a portion of the quenching agent, wait a few minutes and then test the solution for the presence of peroxides. To do this, take a drop of the aqueous layer and spot it onto a potassium iodide-starch test paper. A blue-black color indicates the presence of peroxides.
-
Continue Quenching: Continue adding the sodium sulfite solution until the potassium iodide-starch test is negative (the paper remains white).
-
Stirring: Once the test is negative, allow the mixture to stir for an additional 30-60 minutes to ensure the reaction is complete.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the 3-chlorobenzoic acid byproduct. Monitor the pH of the aqueous layer, aiming for a pH between 7 and 9. Be cautious of gas (CO₂) evolution.
-
Disposal: The neutralized aqueous waste can now be disposed of in the appropriate aqueous chemical waste container, in accordance with your institution's guidelines.
Data Presentation: Quenching Agent Quantities
| Reagent | Molar Ratio (Quencher:m-CPBA) | Concentration of Aqueous Solution | Notes |
| Sodium Sulfite (Na₂SO₃) | ~1.1 : 1 | 10% (w/v) | A slight excess is recommended to ensure complete reaction. |
| Sodium Bisulfite (NaHSO₃) | ~1.1 : 1 | 10% (w/v) | Similar to sodium sulfite, a slight excess is advisable. |
| Sodium Metabisulfite (Na₂S₂O₅) | ~0.55 : 1 | 10% (w/v) | Note the different stoichiometry. |
Visualizations
Caption: Workflow for the safe quenching and disposal of m-CPBA waste.
Caption: Chemical transformation pathway for m-CPBA during disposal.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. eopsg.org [eopsg.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Workup [chem.rochester.edu]
- 19. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Epoxidation: 3-Chloroperoxybenzoic Acid vs. Hydrogen Peroxide
For researchers, scientists, and professionals in drug development, the epoxidation of alkenes is a critical transformation in organic synthesis. The choice of oxidizing agent is paramount to achieving desired yields, selectivities, and overall efficiency. This guide provides an objective comparison of two commonly employed epoxidation reagents: 3-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), supported by experimental data, detailed protocols, and mechanistic diagrams.
At a Glance: Key Differences
| Feature | This compound (m-CPBA) | Hydrogen Peroxide (H₂O₂) |
| Nature of Reagent | A peroxy acid, used stoichiometrically. | A "green" oxidant, byproduct is water. |
| Substrate Preference | Electron-rich, unfunctionalized alkenes.[1] | Electron-deficient alkenes (with base) or unactivated alkenes with a catalyst.[1] |
| Reaction Conditions | Generally mild, often at room temperature. | Requires a catalyst (e.g., transition metals, enzymes) or basic conditions.[2][3] |
| Byproducts | 3-Chlorobenzoic acid. | Water.[4] |
| Handling | A relatively stable solid, though potentially explosive when highly purified.[5] | Aqueous solutions are common; high concentrations can be hazardous. |
Performance Comparison: Experimental Data
The following tables summarize quantitative data from various studies on the epoxidation of common alkenes, providing a comparative overview of the performance of m-CPBA and different hydrogen peroxide systems.
Epoxidation of Styrene (B11656)
| Oxidant System | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) | Reference |
| m-CPBA | Co(III)@Fe₃O₄/SiO₂ | Dichloromethane (B109758) | Room Temp. | 3 | >99 | 98 | >99 | [6][7] |
| H₂O₂ | TS-1 molecular sieve | Acetone | 60 | 10 | 28.92 | 22.4 | 77.59 | [8] |
| H₂O₂ | Ag-loaded 4 Å zeolite | - | - | - | 98 | - | 94 | [9] |
Epoxidation of Cyclohexene
| Oxidant System | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) | Reference |
| m-CPBA | Ni-TUD-1 | CH₃CN/CH₂Cl₂ (1:1) | Room Temp. | Instant | 100 | >90 | >90 | [10] |
| H₂O₂ | MIL-47(V) | - | 50 | - | - | - | - | [11] |
Reaction Mechanisms
The mechanistic pathways for epoxidation by m-CPBA and a catalyzed hydrogen peroxide system differ significantly, influencing their substrate scope and stereoselectivity.
m-CPBA: The "Butterfly" Mechanism
The epoxidation with m-CPBA proceeds through a concerted, stereospecific syn-addition known as the "Butterfly" mechanism.[5] All bond-forming and bond-breaking events occur in a single transition state.
Catalytic Epoxidation with Hydrogen Peroxide
The mechanism for hydrogen peroxide epoxidation is highly dependent on the catalyst used. A general representation involves the activation of H₂O₂ by a metal catalyst (e.g., a high-valent metal-oxo species) which then acts as the oxygen transfer agent.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the epoxidation of an alkene using both m-CPBA and a catalytic hydrogen peroxide system.
Protocol 1: Epoxidation of Styrene with m-CPBA
This protocol is adapted from a procedure for the epoxidation of alkenes using m-CPBA with a heterogeneous catalyst.[6][7]
Materials:
-
Styrene (1 mmol)
-
m-CPBA (2 mmol)
-
Co(III)@Fe₃O₄/SiO₂ catalyst (2.5 mol% based on Co)
-
Pyridine N-oxide (PNO) (0.5 mmol) as an additive
-
Dichloromethane (DCM) (3 mL)
-
Toluene (B28343) (internal standard, 40 µL)
Procedure:
-
Disperse the Co(III)@Fe₃O₄/SiO₂ catalyst in 3 mL of dichloromethane in a reaction flask and stir for 20 minutes.
-
Add styrene (1 mmol), toluene (40 µL), m-CPBA (2 mmol), and PNO (0.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst can be recovered using an external magnet for reuse. The product can be purified by column chromatography.
Protocol 2: Catalytic Epoxidation of Alkenes with Hydrogen Peroxide
This general procedure is based on the use of heteropolyoxometalate catalysts.[4]
Materials:
-
Alkene substrate
-
Heteropolyoxometalate catalyst (e.g., POM 1 or POM 2)
-
30% Hydrogen Peroxide (H₂O₂) (2 mM)
-
Solvent (e.g., acetonitrile/dichloromethane 1:1 v/v)
-
Pentafluoroiodobenzene (internal standard)
Procedure:
-
In a screw-capped vial fitted with a PTFE septum, dissolve the alkene substrate and the catalyst in 2 mL of the chosen solvent.
-
Saturate the solution with nitrogen.
-
Initiate the reaction by adding 2 mM of H₂O₂.
-
Stir the reaction mixture at room temperature using a magnetic stir bar.
-
Monitor the reaction periodically by Gas Chromatography (GC).
-
For analysis, an aliquot of the reaction mixture is taken and injected into the GC after the addition of an internal standard.
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing an epoxidation reaction.
Conclusion
Both m-CPBA and hydrogen peroxide are effective reagents for epoxidation, each with its own set of advantages and disadvantages.
-
m-CPBA is a reliable, easy-to-handle reagent that provides high yields for a wide range of alkenes, particularly those that are electron-rich. Its stoichiometric use and the generation of a carboxylic acid byproduct are its main drawbacks.
-
Hydrogen peroxide stands out as an environmentally friendly and atom-economical oxidant. Its effectiveness is critically dependent on the choice of catalyst, which can be tailored for specific substrates, including electron-deficient alkenes. The need for a catalyst and potentially more complex reaction setups are key considerations.
The selection between m-CPBA and hydrogen peroxide will ultimately depend on the specific substrate, desired selectivity, scale of the reaction, and environmental considerations. For laboratory-scale synthesis of epoxides from unactivated alkenes, m-CPBA remains a popular choice for its simplicity and high yields. For industrial applications and "green" chemistry initiatives, the development of efficient catalytic systems for hydrogen peroxide is a major focus.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 3. [PDF] Convenient method for epoxidation of alkenes using aqueous hydrogen peroxide. | Semantic Scholar [semanticscholar.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Recent Investigation on Epoxidation of Styrene with Hydrogen Peroxide by Heterogeneous Catalysis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
comparing m-CPBA with other peroxy acids for Baeyer-Villiger oxidation
For Researchers, Scientists, and Drug Development Professionals
The Baeyer-Villiger oxidation is a powerful and widely utilized reaction in organic synthesis for the conversion of ketones to esters and cyclic ketones to lactones. This transformation is pivotal in the synthesis of a vast array of molecules, including pharmaceuticals, natural products, and polymers. The choice of the oxidizing agent, typically a peroxy acid, is critical and can significantly influence the reaction's efficiency, selectivity, and overall success. This guide provides a detailed comparison of meta-chloroperoxybenzoic acid (m-CPBA) with other common peroxy acids used for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Peroxy Acids
The reactivity of peroxy acids in the Baeyer-Villiger oxidation generally correlates with the pKa of the corresponding carboxylic acid; a lower pKa indicates a more reactive peroxy acid. The established reactivity trend is as follows: Trifluoroperacetic acid (TFPAA) > 4-nitroperbenzoic acid > m-CPBA > performic acid > peracetic acid > hydrogen peroxide > tert-butyl hydroperoxide.[1][2]
For a direct comparison, the Baeyer-Villiger oxidation of a common substrate, cyclohexanone, to ε-caprolactone is considered. The following table summarizes typical experimental data for various peroxy acids.
| Peroxy Acid | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| m-CPBA | Cyclohexanone | ε-Caprolactone | Dichloromethane (DCM), 45 °C, 48 h | Not specified | [3] |
| Trifluoroperacetic Acid (TFPAA) (in situ) | Cyclopentanone (B42830) | δ-Valerolactone | Trifluoroacetic acid, Sodium Percarbonate, 15 min | ~50 | [4][5] |
| Peracetic Acid (in situ) | Cyclohexanone | ε-Caprolactone | Ethylene glycol diacetate, H₂O₂, Perhydrolase CLEA, pH 6, Room Temp. | 63 | [6] |
| Oxone® (Potassium Peroxymonosulfate) | 3-Methylcyclohexanone | 3-Methyl-ε-caprolactone & 5-Methyl-ε-caprolactone | Aqueous phase, low temperature, long reaction time | Not specified | |
| Magnesium Monoperoxyphthalate (MMPP) | 2-Adamantanone | 4-Oxatricyclo[4.3.1.1(3,8)]undecan-5-one | Acetonitrile (B52724), reflux | High | [7] |
Note: Direct comparison of yields is challenging due to the variability in substrates and reaction conditions across different studies. The data presented provides a general overview of the performance of each peroxy acid.
The Baeyer-Villiger Oxidation at a Glance: Mechanism
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a Criegee intermediate.[1][8]
Caption: General mechanism of the Baeyer-Villiger oxidation.
Detailed Experimental Protocols
The following are representative experimental protocols for the Baeyer-Villiger oxidation using different peroxy acids.
Using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the general procedure for the Baeyer-Villiger oxidation of a ketone using m-CPBA.[3]
Materials:
-
Ketone (1.0 equiv)
-
m-CPBA (85%, 2.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the ketone (7 mmol, 1.0 equiv) in DCM (70 mL) in a round-bottom flask.
-
Add m-CPBA (85%, 2.0 equiv) to the solution.
-
Stir the mixture at 45 °C for 48 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Dilute the mixture with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Using Trifluoroperacetic Acid (TFPAA) (in situ generation)
This protocol outlines the in situ generation of TFPAA for the oxidation of cyclopentanone.[4][5]
Materials:
-
Cyclopentanone
-
Trifluoroacetic acid (TFA)
-
Sodium percarbonate
-
Dichloromethane (DCM)
-
Water
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine cyclopentanone and sodium percarbonate in a flask.
-
Add trifluoroacetic acid to the mixture.
-
Allow the reaction to proceed for about 15 minutes with occasional swirling.
-
Dilute the reaction mixture with ice water.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and then with 5% aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation to obtain the crude product.
Using Peracetic Acid (in situ generation)
This enzymatic approach describes the in situ formation of peracetic acid for the oxidation of cyclohexanone.[6]
Materials:
-
Cyclohexanone
-
Ethylene glycol diacetate (EGDA)
-
Hydrogen peroxide (H₂O₂)
-
Perhydrolase cross-linked enzyme aggregate (CLEA)
-
Phosphate (B84403) buffer (pH 6)
Procedure:
-
Prepare a reaction mixture containing cyclohexanone, EGDA as the acyl donor, and the perhydrolase CLEA in a phosphate buffer (pH 6).
-
Add hydrogen peroxide to initiate the in situ formation of peracetic acid.
-
Maintain the reaction at room temperature.
-
Monitor the formation of ε-caprolactone by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to isolate the product.
Using Oxone® (Potassium Peroxymonosulfate)
This protocol provides a general method for the Baeyer-Villiger oxidation using Oxone®.
Materials:
-
Ketone (e.g., 3-methylcyclohexanone)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Water or an organic solvent (e.g., DCM) with a phase-transfer catalyst if the ketone is insoluble in water.
-
Sodium bicarbonate (NaHCO₃) for workup.
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for aqueous phase reaction:
-
Dissolve the ketone in water.
-
Add Oxone® to the solution at a low temperature.
-
Stir the reaction mixture for an extended period.
-
Neutralize the reaction with NaHCO₃.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the product.
Using Magnesium Monoperoxyphthalate (MMPP)
This protocol describes the use of MMPP for the Baeyer-Villiger oxidation of a cyclic ketone.[7]
Materials:
-
Cyclic ketone (e.g., 2-adamantanone)
-
Magnesium monoperoxyphthalate (MMPP)
-
Acetonitrile
Procedure:
-
Dissolve the cyclic ketone in acetonitrile in a round-bottom flask.
-
Add MMPP to the solution.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove insoluble salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by chromatography to obtain the lactone.
Conclusion
The choice of peroxy acid for a Baeyer-Villiger oxidation is a critical decision that depends on several factors including the reactivity of the substrate, desired reaction conditions (temperature, time), and considerations for safety and environmental impact. While m-CPBA remains a versatile and commonly used reagent, more reactive alternatives like TFPAA can be advantageous for less reactive ketones. Greener and safer alternatives such as Oxone® and MMPP , as well as in situ generation of peracetic acid using enzymes, offer promising avenues for more sustainable chemical synthesis. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic challenges.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ERIC - EJ827391 - The Baeyer-Villiger Oxidation with Trifluoroacetic Acid and Household Sodium Percarbonate, Journal of Chemical Education, 2008-Jun [eric.ed.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
A Comparative Guide: m-CPBA vs. Peracetic Acid in Oxidation Reactions
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is critical to the success of a synthetic route. Both meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are workhorses in the chemist's toolkit, particularly for epoxidations and Baeyer-Villiger oxidations. However, their distinct properties in terms of handling, stability, reactivity, and selectivity often make one a more suitable choice over the other. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Key Advantages of m-CPBA over Peracetic Acid
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used oxidizing agent in organic synthesis, celebrated for its efficacy in a variety of transformations.[1] When compared to peracetic acid, m-CPBA offers several distinct advantages, primarily related to its handling, stability, and selectivity.
Enhanced Safety and Ease of Handling: One of the most significant advantages of m-CPBA is that it is a crystalline solid, which makes it considerably easier and safer to handle, weigh, and store compared to peracetic acid, which is a volatile and corrosive liquid.[2][3] Peracetic acid is often supplied as a solution in acetic acid, which can complicate reactions and work-ups.[2] The solid nature of m-CPBA also contributes to its relatively better stability, especially when stored under refrigeration.
Greater Selectivity: In many applications, m-CPBA exhibits superior selectivity, particularly in the oxidation of complex molecules with multiple sensitive functional groups.[4] This heightened selectivity can be attributed to its slightly lower reactivity compared to more aggressive peroxy acids, allowing for more controlled oxidations.
Milder Reaction Conditions: Reactions with m-CPBA can often be carried out under milder conditions, which is beneficial when working with sensitive substrates. The by-product of the reaction, meta-chlorobenzoic acid, is a solid that can often be easily removed by filtration or a basic wash, simplifying purification.
Predictable Reactivity: The reactivity of a broad range of peroxyacids has been ranked, and in the context of Baeyer-Villiger oxidations, the trend shows trifluoroperacetic acid to be more reactive than m-CPBA, which in turn is generally more reactive than peracetic acid.[5][6] This predictable reactivity allows for a more rational selection of the oxidizing agent based on the substrate's reactivity.
Performance in Key Oxidation Reactions
Both m-CPBA and peracetic acid are proficient in executing epoxidations of alkenes and Baeyer-Villiger oxidations of ketones. The choice between them often hinges on the specific requirements of the substrate and the desired outcome.
Epoxidation of Alkenes
In the epoxidation of alkenes, both reagents follow the concerted Prilezhaev reaction mechanism.[7] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[7]
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful tool for the synthesis of esters from ketones or lactones from cyclic ketones.[5] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the substituents on the ketone plays a crucial role in determining the regioselectivity of the reaction.[6] Generally, the order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl.[6]
Data Presentation: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are not abundant in the literature, the following tables summarize typical reaction conditions and outcomes for the epoxidation of cyclohexene (B86901) and the Baeyer-Villiger oxidation of cyclohexanone (B45756) using both m-CPBA and peracetic acid, based on established procedures.
Table 1: Epoxidation of Cyclohexene
| Parameter | m-CPBA | Peracetic Acid |
| Substrate | Cyclohexene | Cyclohexene |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature | 25-30°C |
| Reaction Time | Several hours | 2-3 hours |
| Typical Yield | >80% | ~75% |
| Key Observations | Solid reagent, easier to handle. By-product is solid m-chlorobenzoic acid, removable by filtration or basic wash. | Liquid reagent, often in acetic acid solution. By-product is acetic acid, which can sometimes be challenging to remove completely. |
Table 2: Baeyer-Villiger Oxidation of Cyclohexanone
| Parameter | m-CPBA | Peracetic Acid |
| Substrate | Cyclohexanone | Cyclohexanone |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetic Acid (often as co-solvent with the reagent) |
| Temperature | Room Temperature | 25-50°C |
| Reaction Time | Several hours to overnight | Several hours |
| Typical Yield | High (>90%) | Generally good, but can be variable |
| Key Observations | High yields and clean reaction profiles are often reported. | The presence of acetic acid from the reagent solution can influence the reaction and work-up. |
Experimental Protocols
The following are representative experimental protocols for the epoxidation of an alkene with peracetic acid and a Baeyer-Villiger oxidation with m-CPBA.
Protocol 1: Epoxidation of Cyclohexene with Peracetic Acid
Materials:
-
Cyclohexene
-
40% Peracetic acid in acetic acid
-
Sodium carbonate (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1.0 eq) in dichloromethane.
-
Add anhydrous sodium carbonate (1.5 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 40% peracetic acid (1.1 eq) in acetic acid dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 30°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the sodium carbonate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclohexene oxide.
Protocol 2: Baeyer-Villiger Oxidation of Adamantanone with m-CPBA
Materials:
-
Adamantanone
-
m-CPBA (70-77%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (solid)
-
Sodium sulfite (B76179) solution (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of adamantanone (1.0 eq) in dichloromethane in a round-bottom flask, add solid sodium bicarbonate (2.0 eq).
-
Add m-CPBA (1.2 eq) portion-wise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the excess peroxide by adding 10% sodium sulfite solution and stir for 15 minutes.
-
Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone product.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams created using Graphviz (DOT language) illustrate the reaction mechanisms and a general experimental workflow.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]
- 3. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. PERACID OXIDATION: BAEYER – VILLIGER OXIDATION/REARRANGEMENT – OXIDATION OF CARBONYL COMPOUNDS – My chemistry blog [mychemblog.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Validating Reaction Completion in m-CPBA Oxidations: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the complete conversion of starting materials in a chemical reaction is paramount. In the context of versatile and widely used meta-chloroperoxybenzoic acid (m-CPBA) oxidations, a variety of analytical techniques can be employed to validate reaction completion. This guide provides an objective comparison of the most common methods—Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of an analytical method to confirm the completion of an m-CPBA oxidation is a critical decision that balances the need for accuracy with practical considerations such as speed, cost, and the specific nature of the reaction being monitored. Each technique offers a unique set of advantages and disadvantages.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Qualitative to semi-quantitative monitoring of reaction progress.[1][2] | Quantitative analysis of volatile and thermally stable compounds.[3][4] | Quantitative analysis of a wide range of compounds, including non-volatile and thermally labile ones.[4][5] | Quantitative analysis and structural elucidation of soluble analytes.[6][7] |
| Sensitivity | Lower; Limit of detection can be in the microgram range. | High; Typically 100-1000x more sensitive than HPTLC.[8] | Very High; Can detect analytes at picogram to femtogram levels. | Moderate to low; Generally less sensitive than mass spectrometry-based methods.[9] |
| Speed of Analysis | Fast; A single analysis can be completed in 5-20 minutes.[2] | Moderate; Sequential sample processing, typically 20-30 samples per day.[8] | Moderate; Sequential sample processing. | Slow to moderate; Can be used for real-time in-situ monitoring.[6] |
| Cost per Sample | Very Low. | Moderate to High. | High. | High. |
| Ease of Use | Simple and straightforward. | Requires skilled operator and method development. | Requires skilled operator and complex method development. | Requires skilled operator and expertise in spectral interpretation. |
| Quantitative Accuracy | Semi-quantitative at best without a densitometer.[10][11] Quantitative with a densitometer. | High; Quantitative precision is typically <5% RSD.[8] | High; Excellent for quantitative analysis. | High; Inherently quantitative without the need for response factors.[6] |
| Throughput | High; Multiple samples can be analyzed simultaneously on a single plate.[8] | Low; Samples are analyzed sequentially.[8] | Low; Samples are analyzed sequentially. | Low to moderate; Can be automated for higher throughput. |
Experimental Workflows and Logical Relationships
The selection and application of a validation method can be visualized as a decision-making workflow. The following diagram, generated using Graphviz, illustrates the logical steps a researcher might take when choosing and implementing a technique to validate the completion of an m-CPBA oxidation.
Caption: Decision workflow for selecting and applying a validation method.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively or semi-quantitatively monitor the disappearance of the starting material and the appearance of the product.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Visualization agent (e.g., UV lamp, potassium permanganate (B83412) stain, iodine chamber)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Spot the plate with the starting material (as a reference), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).[12] Ensure the spots are small and do not spread into each other.
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber. The solvent level must be below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp if the compounds are UV-active.[12] Alternatively, use a chemical stain such as potassium permanganate, which reacts with oxidizable groups, or an iodine chamber.[13]
-
Analyze the Results: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The co-spot helps to confirm the identity of the starting material spot.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To quantitatively determine the amount of residual starting material and product in the reaction mixture.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., DB-5)
-
Volatile organic solvent (e.g., dichloromethane, hexane)[3][14]
-
Autosampler vials
-
Internal standard (optional, for precise quantification)
Procedure:
-
Sample Preparation: Quench a small aliquot of the reaction mixture. Dilute the quenched mixture with a volatile organic solvent to a final concentration of approximately 10 µg/mL.[14] If the analytes are not volatile, derivatization may be necessary.[3] Filter or centrifuge the sample to remove any particulate matter.[14] Transfer the sample to a GC autosampler vial.
-
Instrumental Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The GC oven temperature program should be optimized to separate the starting material from the product and other reaction components. The mass spectrometer will detect and identify the compounds as they elute from the column.
-
Data Analysis: Integrate the peak areas of the starting material and product. If an internal standard is used, calculate the concentration of the starting material based on the calibration curve. The reaction is complete when the concentration of the starting material is below the limit of detection (LoD) or a pre-defined threshold.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Objective: To quantitatively determine the concentration of starting material, product, and any non-volatile byproducts.
Materials:
-
Liquid chromatograph coupled to a mass spectrometer
-
Appropriate LC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with or without additives like formic acid)
-
Autosampler vials
Procedure:
-
Sample Preparation: Quench a small aliquot of the reaction mixture. Dilute the sample with the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter to remove any particulates. Transfer the filtrate to an LC autosampler vial.
-
Instrumental Analysis: Inject the prepared sample into the LC-MS system. The LC gradient should be optimized to achieve good separation of all components of interest. The mass spectrometer will provide mass information for each eluting peak, allowing for identification and quantification.
-
Data Analysis: Integrate the peak areas of the starting material and product. For accurate quantification, a calibration curve should be generated using standards of known concentrations. The reaction is deemed complete when the starting material peak is absent or below the established limit of quantification (LoQ). LC-MS is particularly useful for analyzing the formation of byproducts like m-chlorobenzoic acid.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
Objective: To quantitatively monitor the reaction progress in-situ or by analyzing aliquots over time.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reaction
-
Internal standard (for precise quantification)
Procedure:
-
In-situ Monitoring: If the reaction can be performed in a deuterated solvent, the entire reaction can be conducted within an NMR tube placed inside the spectrometer.[6] Spectra are acquired at regular intervals to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
-
Aliquot Analysis: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction in the aliquot if necessary. Dissolve the aliquot in a deuterated solvent containing a known amount of an internal standard.
-
Data Acquisition and Analysis: Acquire the 1H NMR spectrum. Integrate the signals corresponding to unique protons of the starting material and the product. The relative integrals, when compared to the integral of the internal standard, can be used to determine the concentration of each species and thus the reaction conversion. The reaction is complete when the signals for the starting material are no longer observed.[7]
Conclusion
The validation of reaction completion in m-CPBA oxidations is a critical step in synthetic chemistry. While TLC offers a rapid and cost-effective qualitative assessment, it often lacks the sensitivity and quantitative accuracy required for rigorous validation. GC-MS and LC-MS provide high sensitivity and quantitative data, making them ideal for detecting trace amounts of starting material. NMR spectroscopy stands out for its ability to provide quantitative information without the need for response factors and for its utility in in-situ reaction monitoring. The ultimate choice of method will depend on the specific requirements of the reaction, the available instrumentation, and the desired level of certainty in the reaction's completion. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate tool to ensure the successful outcome of their m-CPBA oxidations.
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. GC-MS vs High-Performance Thin Layer Chromatography [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. uoguelph.ca [uoguelph.ca]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining the Purity of m-Chloroperoxybenzoic Acid (m-CPBA)
For Researchers, Scientists, and Drug Development Professionals
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent in organic synthesis, crucial for various transformations such as epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. The purity of m-CPBA is paramount as the primary impurity, m-chlorobenzoic acid (m-CBA), can influence reaction kinetics and outcomes. Additionally, commercial preparations of m-CPBA often contain water to reduce its shock sensitivity, making accurate determination of the active peroxide content essential for stoichiometric control in chemical reactions.[1][2][3][4]
This guide provides a comprehensive comparison of the principal analytical methods for determining the purity of m-CPBA: iodometric titration, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, a quantitative comparison of their performance, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for determining m-CPBA purity depends on the specific requirements of the analysis, such as the need for absolute quantification of the active oxidant, the desire to identify and quantify impurities simultaneously, and the available instrumentation.
| Parameter | Iodometric Titration | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Redox titration of active oxygen content. | Quantification based on the ratio of analyte signal to an internal standard. | Separation and quantification of m-CPBA and its impurities based on their polarity. |
| Primary Measurement | Active oxygen content (indirectly measures m-CPBA). | Direct quantification of m-CPBA and impurities. | Quantification of m-CPBA and impurities. |
| Accuracy | High | High | High (dependent on reference standards) |
| Precision | Good to High | High | High |
| Specificity | Moderate (measures total peroxides) | High (structurally specific) | High (separates components) |
| Speed | Fast | Moderate | Slow to Moderate |
| Cost (per sample) | Low | High | Moderate |
| Instrumentation | Standard laboratory glassware. | NMR Spectrometer. | HPLC system with UV detector. |
| Strengths | Simple, inexpensive, and directly measures oxidizing capacity. | Provides structural information, can quantify multiple components simultaneously without specific reference standards for each.[5][6][7] | Excellent for separating and quantifying impurities, high sensitivity. |
| Limitations | Not specific to m-CPBA if other peroxides are present; does not quantify non-peroxide impurities. | Requires expensive instrumentation and a suitable internal standard; sensitivity may be lower than HPLC for trace impurities. | Requires a reference standard for m-CPBA for accurate quantification; potential for on-column degradation. |
Experimental Protocols
Iodometric Titration
This classical method remains a reliable and widely used technique for determining the active oxygen content of m-CPBA.[1][8][9]
Protocol:
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the m-CPBA sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of glacial acetic acid to dissolve the sample.
-
Reaction: Add 2-3 g of potassium iodide (KI) to the solution and swirl to dissolve. The solution will turn a dark brown color due to the formation of iodine.
-
Incubation: Stopper the flask and allow the reaction to proceed in the dark for 10-15 minutes.
-
Titration: Add 50 mL of deionized water and titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Endpoint Determination: As the endpoint is approached (the brown color fades to a pale yellow), add 2-3 mL of a starch indicator solution. The solution will turn a deep blue/black color. Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculation: The percentage of active m-CPBA is calculated using the following formula:
Where:
-
V = Volume of Na₂S₂O₃ solution used (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
M = Molecular weight of m-CPBA (172.57 g/mol )
-
W = Weight of the m-CPBA sample (g)
-
Iodometric Titration Workflow
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful technique that allows for the simultaneous quantification of m-CPBA and its primary impurity, m-CBA, using an internal standard of known purity.[5][6][10]
Protocol:
-
Internal Standard Selection: Choose an internal standard that has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the signals of m-CPBA or m-CBA. A suitable internal standard is 1,3,5-trimethoxybenzene.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the m-CPBA sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the characteristic signals for m-CPBA (e.g., the aromatic protons), m-CBA (aromatic protons), and the internal standard.
-
-
Calculation: The purity of m-CPBA is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
subscripts "analyte" and "std" refer to m-CPBA and the internal standard, respectively.
-
Quantitative ¹H NMR Workflow
High-Performance Liquid Chromatography (HPLC)
An HPLC method can be developed to separate and quantify m-CPBA from its main impurity, m-CBA, and other potential byproducts.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. For example, a gradient from 30% to 70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Prepare a stock solution of a high-purity m-CPBA reference standard of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the m-CPBA sample and dissolve it in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Calculation: The concentration of m-CPBA in the sample is determined from the calibration curve. The purity is then calculated as the percentage of m-CPBA relative to the total peak area or by weight/weight percentage based on the initial sample weight.
HPLC Analysis Workflow
Conclusion
The selection of an analytical method for determining m-CPBA purity should be guided by the specific analytical needs and available resources. Iodometric titration offers a simple and cost-effective means of assessing the active oxidant content, which is often the most critical parameter. For a more comprehensive purity profile, including the identification and quantification of the primary impurity, m-CBA, qNMR and HPLC are superior techniques. qNMR provides the advantage of direct quantification without the need for a specific m-CPBA reference standard, while HPLC offers excellent separation and sensitivity for impurity profiling. For rigorous quality control in pharmaceutical and fine chemical applications, a combination of these orthogonal techniques can provide the most complete and reliable assessment of m-CPBA purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. scribd.com [scribd.com]
- 9. usptechnologies.com [usptechnologies.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Researcher's Guide to Oxidant Selection: A Cost-Benefit Analysis of m-CPBA in Large-Scale Synthesis
In the landscape of industrial organic synthesis, the choice of an oxidizing agent is a critical decision point, balancing reactivity, selectivity, cost, and safety. meta-Chloroperoxybenzoic acid (m-CPBA) has long been a reagent of choice in the laboratory for key transformations like the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.[1][2][3] However, its transition to large-scale production is fraught with challenges that necessitate a thorough cost-benefit analysis against viable alternatives.[4][5] This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in making informed decisions for large-scale synthesis.
Key Considerations at Scale: Beyond Reactivity
While m-CPBA is lauded for its reliability and ease of handling as a solid in lab settings, its utility in pilot plants and beyond is limited by significant safety concerns.[1][3][6] Pure m-CPBA is shock-sensitive and can be explosive, mandating its commercial availability as a stabilized mixture, typically below 72-77% purity, with the remainder being m-chlorobenzoic acid and water.[1][3][6][7] This inherent instability presents substantial thermal hazards, especially at the high concentrations required for industrial processes.[4][5]
The primary costs and benefits can be broken down into four key areas:
-
Reagent & Synthesis Cost: This includes the bulk price of the oxidant and the associated costs of the reaction itself (solvents, catalysts, energy).
-
Performance & Efficiency: Key metrics are reaction yield, selectivity (chemo-, regio-, and stereo-), and reaction time.
-
Safety & Handling: This encompasses the intrinsic hazards of the chemical, required engineering controls, and specialized handling procedures, which are significant cost drivers.
-
Work-up & Waste Management: The cost and ease of product purification and waste disposal are critical factors in sustainable and economical large-scale synthesis.
Application I: Epoxidation of Alkenes
The Prilezhaev reaction, the epoxidation of an alkene using a peroxyacid, is a cornerstone of organic synthesis.[2] m-CPBA is highly effective for this transformation.
m-CPBA Performance: It is a versatile reagent for epoxidizing a wide range of alkenes, including electron-rich and acid-sensitive substrates.[6][8] The reaction mechanism is concerted, ensuring that the stereochemistry of the starting alkene is retained in the final epoxide product.[2]
Large-Scale Challenges with m-CPBA:
-
Thermal Instability: Exothermic reactions at high concentrations pose a significant risk of thermal runaway.[4][5][9] Careful control of temperature, concentration, and addition sequence is paramount.[4]
-
Byproduct Removal: The byproduct, meta-chlorobenzoic acid, has limited solubility in many organic solvents and can complicate product isolation through crystallization or chromatography.
-
Atom Economy: The use of a stoichiometric reagent with a relatively high molecular weight leads to poor atom economy, a key metric in green chemistry.[3]
Primary Alternatives:
-
Hydrogen Peroxide (H₂O₂)/Catalyst Systems: Often considered a "greener" alternative, using H₂O₂ with catalysts (e.g., transition metals, enzymes) produces water as the only byproduct.[3][10]
-
Potassium Peroxymonosulfate (Oxone®): In conjunction with a ketone like acetone, Oxone® generates highly reactive dioxiranes in situ. This system is often faster and can be more efficient than m-CPBA.[11][12]
-
Other Peroxyacids: Peracetic acid can be effective but is often more hazardous to handle.[6] Magnesium monoperoxyphthalate (MMPP) is a safer solid alternative.[6][13]
Comparative Data: Epoxidation
| Oxidant System | Typical Yield | Relative Cost | Key Advantages | Major Disadvantages (at scale) |
| m-CPBA | Good to Excellent | Moderate | Reliable, predictable stereochemistry, broad substrate scope.[2][6] | Significant safety concerns (explosive potential) , byproduct removal, poor atom economy.[3][4] |
| H₂O₂ / Catalyst | Variable to Good | Low | Excellent atom economy (water byproduct), low cost of H₂O₂.[10][14] | Often requires catalyst development, may have lower selectivity, potential for overoxidation.[13] |
| Oxone® / Acetone | Good to Excellent | Moderate | Fast reaction times, high efficiency, minimal waste.[11][12] | Requires careful pH control, generates inorganic salt waste.[11] |
| MMPP | Good | High | Safer solid to handle than m-CPBA.[6] | Higher cost, generates phthalic acid byproduct. |
Application II: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is another signature transformation for m-CPBA.[2][15]
m-CPBA Performance: The reaction is highly reliable and exhibits predictable regioselectivity based on the migratory aptitude of the substituents on the ketone (H > tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl).[16] The stereochemistry of the migrating group is retained.[16]
Large-Scale Challenges with m-CPBA: The challenges are largely the same as for epoxidation, revolving around the thermal instability of the reagent and the stoichiometric generation of the m-chlorobenzoic acid byproduct.
Primary Alternatives:
-
Hydrogen Peroxide with Lewis/Brønsted Acids: This is an attractive, lower-cost alternative, though it may require a catalyst to achieve reactivity comparable to peroxyacids.[10][15]
-
Enzymatic Oxidation (BVMOs): Baeyer-Villiger Monooxygenases (BVMOs) are enzymes that perform this oxidation with exceptional regio- and enantioselectivity, using molecular oxygen as the oxidant.[15][17] This is a leading "green" alternative.
-
Other Peroxyacids: Trifluoroperacetic acid (TFPAA) is more reactive than m-CPBA but is also more expensive and corrosive.[15]
Comparative Data: Baeyer-Villiger Oxidation
| Oxidant System | Regioselectivity | Relative Cost | Key Advantages | Major Disadvantages (at scale) |
| m-CPBA | Excellent (predictable)[16] | Moderate | High reliability, broad substrate scope, predictable outcomes. | Significant safety concerns , byproduct removal, poor atom economy.[3][4] |
| H₂O₂ / Lewis Acid | Good to Excellent | Low | Low cost, water byproduct.[10] | Requires catalyst screening, can be less selective, potential side reactions. |
| BVMOs (Enzymes) | Excellent (often enantioselective)[17] | Variable | Environmentally benign (uses O₂), highly selective, operates in mild aqueous conditions.[10] | Limited substrate scope for wild-type enzymes, requires enzyme development/sourcing, potential for low volumetric productivity. |
| TFPAA | Excellent | High | Very high reactivity.[15] | High cost, corrosive nature, byproduct is a strong acid (TFA). |
Experimental Protocols
Protocol 1: Large-Scale Epoxidation using m-CPBA
This protocol is a representative procedure for the epoxidation of an acid-sensitive alkene, adapted from literature procedures with safety considerations for scale-up.[8][9]
Materials:
-
Alkene (1.0 equiv)
-
m-CPBA (70-77% purity, 1.2-1.7 equiv)
-
Dichloromethane (B109758) (DCM), pre-chilled to 0 °C
-
Aqueous sodium bicarbonate solution (0.5 M NaHCO₃), pre-chilled
-
Aqueous sodium sulfite (B76179) solution (10% w/v)
Procedure:
-
Reactor Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and nitrogen inlet, with a solution of the alkene in dichloromethane (approx. 10 mL/mmol of alkene).
-
Inerting & Cooling: Purge the reactor with nitrogen and cool the contents to 0 °C using a circulating chiller.
-
Buffer Addition: For acid-sensitive substrates, add an equal volume of pre-chilled 0.5 M NaHCO₃ solution to create a buffered two-phase system.
-
Reagent Addition: Add solid m-CPBA portion-wise to the vigorously stirred mixture. Crucially, monitor the internal temperature continuously and maintain it below 5 °C. The addition rate must be controlled to manage the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by slowly adding 10% aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 0.5 M NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude epoxide. Further purification may be required to remove m-chlorobenzoic acid.
Protocol 2: Alternative Epoxidation using Oxone®
This protocol describes a greener, often faster alternative to m-CPBA.
Materials:
-
Alkene (1.0 equiv)
-
Oxone® (Potassium peroxymonosulfate, 2.0 equiv)
-
Acetone
-
Water
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reactor Setup: Charge a reactor with the alkene, acetone, and ethyl acetate.
-
Oxidant Preparation: In a separate vessel, prepare a solution of Oxone® and sodium bicarbonate in water. The bicarbonate is crucial to buffer the pH.
-
Reaction: Add the aqueous Oxone® solution to the vigorously stirred solution of the alkene at room temperature.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS. These reactions are often complete in under 30 minutes.[11]
-
Work-up: Add water and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude epoxide.
Visualizing Workflows and Decisions
The following diagrams illustrate key decision-making and experimental processes in selecting and using an oxidant for large-scale synthesis.
Caption: Decision workflow for selecting an oxidant for large-scale synthesis.
Caption: Experimental workflow for a large-scale m-CPBA epoxidation.
Conclusion
For laboratory-scale synthesis, m-CPBA remains an excellent and convenient choice due to its broad applicability and ease of handling. However, as the scale of synthesis increases, a critical re-evaluation is necessary. The significant safety hazards associated with thermal instability, coupled with challenges in byproduct removal and poor atom economy, diminish its attractiveness for industrial applications.[3][4][5]
Greener, safer, and more cost-effective alternatives, particularly those based on hydrogen peroxide or Oxone®, are often superior for large-scale epoxidations. For Baeyer-Villiger oxidations, the advent of highly selective biocatalytic methods presents a compelling path forward for sustainable manufacturing. The ultimate choice of oxidant will always depend on a multi-faceted analysis of the specific substrate, economic constraints, safety infrastructure, and environmental goals of the project. A thorough process safety review is mandatory before implementing any oxidation reaction at scale, especially with energetic materials like m-CPBA.[4]
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]
- 7. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. lscollege.ac.in [lscollege.ac.in]
A Spectroscopic and Performance Comparison of m-CPBA and Its Alternatives in Oxidation Reactions
In the realm of synthetic organic chemistry, meta-chloroperoxybenzoic acid (m-CPBA) is a widely utilized reagent for various oxidation reactions, most notably the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.[1][2] However, concerns regarding its stability, potential for detonation when pure, and the generation of m-chlorobenzoic acid as a byproduct have prompted the exploration of alternative reagents.[1][3] This guide provides a detailed spectroscopic and performance comparison of products obtained from m-CPBA and two prominent alternatives: dimethyldioxirane (B1199080) (DMD) and urea-hydrogen peroxide (UHP).
This comparison focuses on two key transformations: the epoxidation of styrene (B11656) and the Baeyer-Villiger oxidation of cyclohexanone (B45756). The data presented is synthesized from various literature sources to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Epoxidation of Styrene: A Comparative Analysis
The epoxidation of styrene to styrene oxide is a benchmark reaction for evaluating the efficacy of oxidizing agents. Below is a comparison of the performance and spectroscopic characteristics of the styrene oxide product when synthesized using m-CPBA, DMD, and UHP.
Table 1: Performance Comparison for the Epoxidation of Styrene
| Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| m-CPBA | ~90% | CH₂Cl₂, room temp. | Readily available, well-established procedures.[4] | Acidic byproduct can cause epoxide ring-opening; shock-sensitive when pure.[5] |
| DMD | >95% | Acetone (B3395972), room temp. | Neutral reaction conditions, high yields, volatile byproduct (acetone).[5][6] | Must be prepared in situ or handled as a dilute, volatile solution.[1][7] |
| UHP | 78-93% (for chalcones) | Ethanol/water, NaOH, ultrasound irradiation.[8][9] | Safe, stable solid; environmentally benign byproduct (urea).[8][9] | Often requires basic conditions and can be slower.[9] |
Table 2: Spectroscopic Data for Styrene Oxide
| Spectroscopic Data | m-CPBA Product | DMD Product | UHP Product |
| ¹H NMR (CDCl₃, δ ppm) | 3.85 (dd, 1H), 3.15 (dd, 1H), 2.78 (dd, 1H), 7.30-7.40 (m, 5H) | 3.85 (dd, 1H), 3.15 (dd, 1H), 2.78 (dd, 1H), 7.30-7.40 (m, 5H) | 3.85 (dd, 1H), 3.15 (dd, 1H), 2.78 (dd, 1H), 7.30-7.40 (m, 5H) |
| ¹³C NMR (CDCl₃, δ ppm) | 137.5, 128.5, 128.0, 125.5, 52.2, 51.1 | 137.5, 128.5, 128.0, 125.5, 52.2, 51.1 | 137.5, 128.5, 128.0, 125.5, 52.2, 51.1 |
| IR (cm⁻¹) | ~3030, 2920, 1495, 1260 (C-O stretch), 910, 840 | ~3030, 2920, 1495, 1260 (C-O stretch), 910, 840 | ~3030, 2920, 1495, 1260 (C-O stretch), 910, 840 |
Note: The spectroscopic data for styrene oxide is fundamentally the same regardless of the reagent used for its synthesis, assuming a pure product is obtained. Minor variations in spectra may arise from residual impurities related to the specific reagent or workup procedure.
Baeyer-Villiger Oxidation of Cyclohexanone
The Baeyer-Villiger oxidation converts cyclic ketones into lactones, a valuable functional group in organic synthesis. Here, we compare the oxidation of cyclohexanone to ε-caprolactone using m-CPBA and its alternatives.
Table 3: Performance Comparison for the Baeyer-Villiger Oxidation of Cyclohexanone
| Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| m-CPBA | High | CH₂Cl₂, NaHCO₃, room temp. | High reactivity and well-understood regioselectivity.[10] | Acidic byproduct can lead to side reactions if not buffered.[11] |
| UHP | Moderate to High | With an anhydride (B1165640) or catalyst. | Safer alternative to peracids.[12] | Often requires activation (e.g., with an anhydride to form a peracid in situ).[12] |
| H₂O₂/Lewis Acid | Variable | Lewis acid catalyst (e.g., Sn-Beta zeolite).[13] | "Green" oxidant (water byproduct), high chemoselectivity with right catalyst.[13] | Catalyst development and optimization can be complex. |
Table 4: Spectroscopic Data for ε-Caprolactone
| Spectroscopic Data | m-CPBA Product | UHP/Alternative Product |
| ¹H NMR (CDCl₃, δ ppm) | 4.25 (t, 2H), 2.65 (t, 2H), 1.70-1.80 (m, 6H) | 4.25 (t, 2H), 2.65 (t, 2H), 1.70-1.80 (m, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | 175.5, 69.0, 34.5, 29.0, 28.5, 22.5 | 175.5, 69.0, 34.5, 29.0, 28.5, 22.5 |
| IR (cm⁻¹) | ~2930, 2860, 1725 (C=O stretch, ester), 1245 (C-O stretch) | ~2930, 2860, 1725 (C=O stretch, ester), 1245 (C-O stretch) |
As with styrene oxide, the spectroscopic data for ε-caprolactone is consistent for a pure product regardless of the synthetic method.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Epoxidation of Styrene with m-CPBA
-
Dissolution: Dissolve styrene (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.
-
Addition of m-CPBA: Add solid m-CPBA (1.1 equiv., ~77% purity) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to obtain pure styrene oxide.
-
Spectroscopic Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Epoxidation of Styrene with in situ Generated DMD
-
DMD Generation: In a separate flask, prepare a solution of dimethyldioxirane (DMD) by adding Oxone® (potassium peroxymonosulfate) to a buffered solution of acetone and water. The resulting dilute solution of DMD in acetone is used directly.[7]
-
Reaction Setup: Dissolve styrene (1.0 equiv.) in acetone in a round-bottom flask.
-
Addition of DMD: Add the prepared DMD solution (1.1-1.5 equiv.) to the styrene solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the disappearance of the DMD by testing with starch-iodide paper (the yellow color of DMD will also fade).
-
Isolation: Once the reaction is complete, remove the acetone under reduced pressure. The byproduct, acetone, is volatile, often leaving the nearly pure epoxide.[5]
-
Purification: If necessary, dissolve the residue in a solvent like dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the resulting styrene oxide.
Protocol 3: Baeyer-Villiger Oxidation of Cyclohexanone with m-CPBA
-
Reaction Setup: Dissolve cyclohexanone (1.0 equiv.) in dichloromethane (CH₂Cl₂). Add sodium bicarbonate (2.0 equiv.) to buffer the reaction.
-
Addition of m-CPBA: Add m-CPBA (1.2 equiv., ~77% purity) portion-wise to the stirred suspension at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or GC-MS.
-
Workup: Filter the reaction mixture to remove solids. Quench the filtrate with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude ε-caprolactone by distillation or flash column chromatography.
-
Spectroscopic Analysis: Characterize the purified lactone by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizing the Experimental and Analytical Workflow
The following diagrams illustrate the general workflow for comparing these reagents and the logical steps in the spectroscopic analysis.
Caption: Experimental workflow for comparing oxidation reagents.
Caption: Logical flow for spectroscopic product analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. "The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation o" by Ram Mohan and Rebecca Centko [digitalcommons.iwu.edu]
- 4. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 5. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst [scielo.org.co]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safety Operating Guide
Safe Disposal of 3-Chloroperoxybenzoic Acid (m-CPBA): A Step-by-Step Guide
Ensuring the safe disposal of 3-Chloroperoxybenzoic acid (m-CPBA), a widely used oxidizing agent in research and development, is critical for laboratory safety and environmental protection. Due to its reactivity and potential for thermal instability, proper neutralization and disposal procedures must be strictly followed. This guide provides essential, step-by-step instructions for the safe handling and disposal of m-CPBA, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a flame-resistant lab coat.[1]
-
Ventilation: All handling and disposal operations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Ignition Sources: Keep m-CPBA and its solutions away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools for handling.[4]
-
Incompatible Materials: Avoid contact with combustible materials (wood, paper, oil), organic materials, strong oxidizing and reducing agents, acids, bases, and metals.[1][2][5]
Disposal of Excess or Waste m-CPBA
Unwanted or excess m-CPBA must be chemically neutralized before disposal. The primary method involves the reduction of the peroxy acid group, followed by neutralization.
Experimental Protocol for Neutralization of m-CPBA:
-
Preparation of Reducing Solution: In a suitably large container, prepare a 10% aqueous solution of a reducing agent such as sodium bisulfite, sodium sulfite, or sodium metabisulfite.[1][3] The volume of the reducing solution should be sufficient to fully submerge and react with the m-CPBA.
-
Slow Addition of m-CPBA: Under constant stirring, slowly and carefully add the waste m-CPBA in small portions to the reducing solution. This reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Testing for Complete Reduction: To ensure all the peroxy acid has been neutralized, periodically test the solution. Dip a strip of potassium iodide-starch paper into the solution. A blue-black color indicates the presence of unreacted peroxide. Continue adding the reducing agent or allowing the reaction to proceed until the test paper no longer changes color.[1][3]
-
Neutralization of the Solution: Once the reduction is complete, neutralize the resulting acidic solution. Slowly add a weak base, such as a saturated sodium bicarbonate solution or a 5% sodium hydroxide (B78521) solution, until the pH of the solution is neutral (pH 6-8).[1]
-
Final Disposal: After confirming neutrality, the solution can be safely flushed down the drain with copious amounts of water, in accordance with local regulations.[3]
Spill Management Procedures
In the event of an m-CPBA spill, immediate and appropriate action is necessary to mitigate hazards.
Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: For solid spills, do not sweep the dry powder. Instead, wet the spilled material with water to prevent dust formation.[1] For liquid spills, create a dike around the spill using an inert absorbent material.
-
Absorb the Spill: Cover the spill with an inert absorbent material. NEVER use organic absorbents like sawdust, paper, or cloth, as this may result in a fire. [3] A recommended mixture is a 1:1:1 ratio by weight of sodium carbonate, an absorbent material like kitty litter (vermiculite), and sand.[1]
-
Collect the Waste: Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of the collected waste material as hazardous waste, following institutional and local guidelines.[1]
Quantitative Data for Disposal and Spill Control
| Parameter | Value/Recommendation | Source |
| Reducing Agent Concentration | 10% aqueous solution (Sodium Bisulfite/Sulfite/Metabisulfite) | [1][3] |
| Neutralizing Agent | Saturated Sodium Bicarbonate or 5% Sodium Hydroxide | [1] |
| Final pH for Disposal | 6-8 | - |
| Spill Absorbent Mixture | 1:1:1 ratio by weight of Sodium Carbonate, Kitty Litter (Vermiculite), and Sand | [1] |
Logical Workflow for m-CPBA Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the chemical neutralization and disposal of m-CPBA waste.
References
Safeguarding Your Research: A Guide to Handling 3-Chloroperoxybenzoic Acid
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 3-Chloroperoxybenzoic acid (m-CPBA).
This compound is a powerful oxidizing agent widely used in organic synthesis. However, its utility is matched by its significant hazards, including the risk of fire, explosion, and severe burns.[1][2][3] As an organic peroxide, it can be sensitive to heat, shock, friction, or contamination.[4] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling and storage, and emergency procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of m-CPBA. The following equipment is mandatory when handling this chemical.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[3][4] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6]
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and potential fire hazards.[1] A synthetic apron can provide an additional layer of protection.[7][8]
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[1]
-
-
Respiratory Protection:
-
All work with m-CPBA should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]
-
If dust generation is unavoidable, a respirator is required.[6] A full-face particle respirator with N100 (US) or P2 (EU) filter cartridges is recommended.[1][6] For smaller-scale laboratory use, a particle-filtering half-mask may be appropriate.[3]
-
Key Safety and Handling Parameters
For quick reference, the following table summarizes critical quantitative data for the safe handling and storage of m-CPBA.
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | 2 to 8 °C (35.6 to 46.4 °F) | [1][9] |
| Self-Accelerating Decomposition Temp. (SADT) | 55 °C (131 °F) | [3] |
| Melting Point | 92 - 94 °C (197.6 - 201.2 °F) | [3] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for mitigating risks.
Engineering Controls and Safe Handling
-
Ventilation: Always handle m-CPBA inside a properly functioning chemical fume hood.[1][9] Ensure all equipment, such as stir plates, are placed within the hood.
-
Ignition Sources: Eliminate all potential sources of ignition from the work area, including heat, sparks, and open flames.[2][4] Use non-sparking tools and electrically grounded equipment.[4][7]
-
Minimize Quantities: Use only the minimum amount of m-CPBA required for the procedure.[1]
-
Avoid Contamination: Keep the chemical away from incompatible materials, which include combustible materials, strong bases, reducing agents, acids, and metals.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4] Avoid eating, drinking, or smoking in the laboratory.
Storage Plan
-
Store m-CPBA in its original, tightly closed container in a designated, well-ventilated area.[4][9]
-
Adhere strictly to the recommended refrigerated storage temperature of 2-8 °C in a "lab-safe" or explosion-proof unit.[1][9]
-
Do not store near combustible or incompatible materials.[2][9]
-
Ensure the storage location is protected from sunlight.[4]
Disposal Plan
-
Waste Characterization: All m-CPBA waste is considered hazardous.[7]
-
Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix m-CPBA waste with other chemical waste streams.[6]
-
Spill Debris: Any materials used to clean up spills (e.g., absorbent mixture) must also be treated as hazardous waste.
-
Final Disposal: Arrange for disposal through a licensed chemical destruction facility, following all local, state, and federal environmental regulations.[4][7] Do not discharge to sewer systems.[4]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce harm.
Spill Response
In the event of a spill, evacuate all non-essential personnel from the area and eliminate any sources of ignition.[4]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[1][10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][10] Rinse the person's mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[10]
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.fi [fishersci.fi]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
